N-tert-Boc-cis-4-fluoro-L-proline
Descripción
The exact mass of the compound (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWZXQOYEBWUTH-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049242 | |
| Record name | (4S)-1-tert-Butoxycarbonyl-4-fluoro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203866-13-1 | |
| Record name | 1-(1,1-Dimethylethyl) (2S,4S)-4-fluoro-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203866-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-1-tert-Butoxycarbonyl-4-fluoro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4049242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-tert-Boc-cis-4-fluoro-L-proline" chemical properties
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-tert-Boc-cis-4-fluoro-L-proline is a synthetic derivative of the amino acid L-proline, which plays a pivotal role in medicinal chemistry and peptide science. The incorporation of a fluorine atom at the C4-position of the proline ring introduces unique stereoelectronic properties that can significantly influence the conformation, stability, and biological activity of peptides and small molecule therapeutics.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function makes this compound an ideal building block for Boc-strategy Solid-Phase Peptide Synthesis (SPPS).[4]
This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, serving as a technical resource for researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature.[5] Its key identifiers and physicochemical properties are summarized below.
Table 1: Compound Identifiers
| Identifier | Value | Reference |
| CAS Number | 203866-13-1 | [5][6][7] |
| Molecular Formula | C₁₀H₁₆FNO₄ | [5][6][7] |
| Synonyms | Boc-cis-4-fluoro-L-Pro-OH, (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid | [5][7] |
| MDL Number | MFCD04973957 | [5][6] |
| PubChem ID | 4712523 | [5] |
| InChI Key | YGWZXQOYEBWUTH-BQBZGAKWSA-N | [6][7] |
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 233.24 g/mol | [5][6][7] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 157-161 °C (decomposes) | [6] |
| Optical Rotation | [α]²²/D −71.0±5° (c = 1 in chloroform) | [6] |
| Purity | ≥ 97% (HPLC) | [5][6] |
| Solubility | Excellent solubility and compatibility with various coupling reagents.[5] Specific quantitative data is not broadly published, but it is soluble in organic solvents like THF and EtOAc.[5] | |
| Storage Conditions | Store at 0 - 8 °C | [5] |
Table 3: Spectroscopic Data (¹H NMR)
| Chemical Shift (δ ppm) | Multiplicity / Coupling | Integration | Assignment | Reference |
| 8.76 | brs (broad singlet) | 1H | Carboxylic Acid (-COOH) | [5] |
| 5.28-5.12 | m (multiplet) | 1H | C4-H | [5] |
| 4.56-4.44 | m (multiplet) | 1H | C2-H (α-proton) | [5] |
| 3.86-3.58 | m (multiplet) | 2H | C5-H₂ | [5] |
| 2.77-2.01 | m (multiplet) | 2H | C3-H₂ | [5] |
| 1.48-1.44 | d (doublet), J=16 Hz | 9H | Boc group (-C(CH₃)₃) | [5] |
| Solvent: CDCl₃, Frequency: 400 MHz |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the hydrolysis of its corresponding methyl ester.[5]
General Procedure:
-
Dissolution: Dissolve this compound methyl ester (1.0 eq) in tetrahydrofuran (B95107) (THF).
-
Hydrolysis: Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (B78521) (LiOH) (approx. 1.05 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2 hours, monitoring for the consumption of the starting material.
-
Neutralization & Extraction: Adjust the pH to ~5 with 1 M hydrochloric acid (HCl). Remove the THF under reduced pressure. Further adjust the aqueous layer's pH to 2 with 1 M HCl.
-
Work-up: Extract the aqueous layer three times with ethyl acetate (B1210297) (EtOAc).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product as a white solid.[5]
Incorporation into a Peptide via Boc-SPPS
This compound is incorporated into a growing peptide chain using the standard cyclical process of Boc-strategy Solid-Phase Peptide Synthesis (SPPS). The following protocol outlines one full cycle for adding the residue to a peptide-resin that has a free N-terminal amino group.
Materials:
-
Peptide-resin (e.g., MBHA resin with N-terminal amine deprotected)
-
This compound
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or equivalent
-
Solvents: DCM, Dimethylformamide (DMF)
Protocol:
-
Step 1: N-terminal Deprotection (if starting a new cycle)
-
Treat the peptide-resin with 50% TFA in DCM for approximately 20-30 minutes to remove the existing N-terminal Boc group.
-
Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc group. The N-terminus is now a TFA salt.
-
-
Step 2: Neutralization
-
Treat the peptide-resin with 5-10% DIEA in DCM for 5-10 minutes to neutralize the TFA salt and yield the free amine.
-
Wash the resin thoroughly with DCM to remove excess DIEA and its salt.
-
-
Step 3: Amino Acid Coupling
-
Activation: In a separate vessel, dissolve this compound (2-4 equivalents relative to resin capacity) and an equimolar amount of HBTU in DMF. Add DIEA (2 equivalents relative to the amino acid) to activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test to detect the presence of free primary amines.
-
Washing: Once the reaction is complete (ninhydrin test is negative), filter the resin and wash thoroughly with DMF and DCM to remove all excess reagents and byproducts. The peptide chain is now extended by one this compound residue.
-
Applications and Significance
The unique properties of this compound make it a valuable tool for researchers.
-
Enhanced Peptide Stability: The electron-withdrawing nature of the fluorine atom can stabilize the peptide backbone, influence the cis/trans isomerization of the prolyl amide bond, and enforce a specific pyrrolidine (B122466) ring pucker.[1][2][3] This conformational constraint can lead to peptides with enhanced proteolytic stability and more defined secondary structures.
-
Drug Development: Fluorination is a common strategy in medicinal chemistry to improve a drug candidate's metabolic stability, membrane permeability, and binding affinity. This building block allows for the site-specific introduction of fluorine into peptide-based therapeutics.[5] It has been used as an intermediate in the synthesis of DPP-4 inhibitors for studying type 2 diabetes.
-
Biochemical Research: Peptides containing this analog are used to study protein folding, protein-protein interactions, and enzyme mechanisms.[5] The fluorine atom also serves as a sensitive reporter for ¹⁹F NMR studies, allowing for detailed investigation of protein conformation and dynamics without the background noise of ¹H NMR.[1]
Conclusion
This compound is a specialized chemical building block that offers researchers precise control over the conformational and physicochemical properties of peptides and peptidomimetics. Its straightforward integration into standard Boc-SPPS protocols, combined with the significant impact of fluorine substitution, ensures its continued relevance in the design of novel therapeutics and advanced biochemical probes. This guide provides the foundational data and protocols necessary for its effective utilization in a research setting.
References
(2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid structure
A Comprehensive Technical Guide to (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic Acid
This technical guide provides an in-depth overview of (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid, a fluorinated analog of the amino acid proline. This compound is of significant interest to researchers, scientists, and drug development professionals due to its utility as a versatile building block in the synthesis of novel peptides and peptidomimetics. The introduction of a fluorine atom at the 4-position of the pyrrolidine (B122466) ring can significantly influence the conformational properties and biological activity of the resulting molecules.
Chemical Structure and Properties
(2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid, also known as N-Boc-cis-4-fluoro-L-proline, is a derivative of proline where the amine is protected by a tert-butyloxycarbonyl (Boc) group and a hydrogen atom at the 4-position is substituted with a fluorine atom with a cis stereochemistry relative to the carboxylic acid group.
Chemical Structure:
Figure 1: Chemical structure of (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid.
Physicochemical Properties
A summary of the key physicochemical properties of the title compound and its deprotected form are presented below.
| Property | (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid | (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride[1] |
| Molecular Formula | C₁₀H₁₆FNO₄ | C₅H₉ClFNO₂ |
| Molecular Weight | 233.24 g/mol | 169.58 g/mol |
| Appearance | - | White solid |
| Melting Point | - | 130–136 °C (decomposition) |
| Optical Rotation | - | [α]D¹⁵ –13.9 (c 0.1, MeOH) |
| CAS Number | 203866-13-1 | - |
Spectroscopic Data
Spectroscopic data for the deprotected hydrochloride salt, (2S,4S)-4-Fluoropyrrolidine-2-carboxylic acid hydrochloride, is available.[1]
| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz |
| ¹H NMR (500 MHz, CD₃OD) | 5.44 (dt) | 52.1, 3.6 |
| 4.65–4.59 (m) | - | |
| 3.74 (ddd) | 20.0, 13.5, 1.5 | |
| 3.56 (ddd) | 35.7, 13.5, 3.6 | |
| 2.78–2.58 (m) | - | |
| ¹³C{¹H} NMR (126 MHz, CD₃OD) | 169.5 (C) | - |
| 91.5 (d) | ¹JCF = 177.2 | |
| 58.2 (CH) | - | |
| 52.0 (d) | ²JCF = 24.0 | |
| 35.4 (d) | ²JCF = 22.0 | |
| IR (neat) cm⁻¹ | 3358, 2947, 1742, 1717, 1603, 1499, 1263, 1246, 1179, 1026 | |
| HRMS (ESI) | m/z: [M + H]⁺ Calcd for C₅H₉FNO₂ 134.0612; Found 134.0611 |
Experimental Protocols
Synthesis of (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid
The synthesis of the title compound is typically achieved from commercially available (2S,4R)-N-Boc-4-hydroxy-L-proline. The key steps involve the inversion of the stereocenter at the 4-position followed by fluorination. A representative synthetic workflow is depicted below.
Figure 2: Synthetic workflow for (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid.
A detailed experimental protocol for a similar transformation is described in the literature, which involves the synthesis of the di-tert-butyl ester followed by deprotection.[1]
Step 1: Synthesis of Di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate [1] A detailed procedure for a related fluorination reaction involves dissolving di-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate in dry dichloromethane (B109758) and cooling the solution. A fluorinating agent, such as morpholinosulfur trifluoride, is then added, and the reaction is stirred before being quenched. Purification by column chromatography yields the fluorinated product.
Step 2: Boc Protection of (2S,4S)-4-fluoropyrrolidine-2-carboxylic acid While the direct synthesis of the title compound is not explicitly detailed in a single source, a general protocol for Boc protection of amino acids can be applied.
General Protocol for Boc Protection of Amines: The amine is dissolved in a suitable solvent, such as a mixture of water and dioxane or tetrahydrofuran (B95107) (THF). A base, typically triethylamine (B128534) or sodium hydroxide, is added, followed by the addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O).[2][3] The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). An aqueous workup is then performed to isolate the N-Boc protected product.
Applications in Research and Drug Development
(2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid is a valuable building block in medicinal chemistry and peptide science. The incorporation of fluorinated proline analogs into peptides can have profound effects on their structure and function.
Key Applications:
-
Peptide and Peptidomimetic Synthesis: It is used as a monomer in solid-phase peptide synthesis (SPPS) to introduce a fluorinated proline residue into a peptide chain.
-
Conformational Control: The fluorine atom can influence the puckering of the pyrrolidine ring and the cis-trans isomerization of the preceding peptide bond, thereby controlling the secondary structure of the peptide.
-
Metabolic Stability: The C-F bond is very stable, and its introduction can block sites of metabolic degradation, leading to peptides with improved pharmacokinetic properties.
-
¹⁹F NMR Spectroscopy: The fluorine atom serves as a sensitive probe for NMR studies, allowing for detailed conformational analysis of peptides and their interactions with biological targets.
The role of (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid as a building block in peptide synthesis is illustrated in the following diagram.
Figure 3: Role of (2S,4S)-1-Boc-4-fluoropyrrolidine-2-carboxylic acid in peptide synthesis.
References
A Comprehensive Technical Guide to N-tert-Boc-cis-4-fluoro-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties, experimental protocols, and synthetic pathways related to N-tert-Boc-cis-4-fluoro-L-proline, a key building block in modern medicinal chemistry.
Core Physical and Chemical Properties
This compound, with the CAS Number 203866-13-1, is a fluorinated derivative of the amino acid proline, featuring a tert-butyloxycarbonyl (Boc) protecting group.[1][2] This modification enhances its utility in peptide synthesis and the development of novel therapeutics by influencing the conformational properties of the resulting peptides and improving metabolic stability.[2][3]
Quantitative Physical Data
The following table summarizes the key physical properties of this compound and its closely related methyl ester derivative.
| Property | This compound | This compound Methyl Ester |
| Molecular Formula | C₁₀H₁₆FNO₄[1] | C₁₁H₁₈FNO₄ |
| Molecular Weight | 233.24 g/mol [1] | 247.26 g/mol |
| Melting Point | 160-162 °C[1] | Not Available |
| Boiling Point | 346 °C at 760 mmHg[1] | Not Available |
| Density | 1.3±0.1 g/cm³[1] | 1.153 g/mL at 25 °C[4] |
| Appearance | White to off-white solid[2] | Colorless to yellow to tan |
| Optical Rotation | Not specified | [α]²⁰/D = -74 to -60° (c=0.5 in MeOH)[4] |
| Solubility | Excellent solubility and compatibility with various coupling reagents.[2] | Soluble in organic solvents such as dichloromethane, acetone, and methanol. |
Synthesis and Characterization
The synthesis of this compound is a critical process for its application in drug discovery and development. A common route involves the hydrolysis of its methyl ester precursor.
General Synthetic Workflow
The diagram below illustrates a typical synthetic pathway from the methyl ester to the final carboxylic acid product.
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocols
Synthesis of (2S,4S)-4-fluoro-1-tert-butoxycarbonylpyrrolidine-2-carboxylic acid from its methyl ester:
-
Reaction Setup: A solution of N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester (5.83 g, 23.58 mmol) in tetrahydrofuran (B95107) (THF, 30 mL) is prepared.
-
Hydrolysis: At 0 °C, an aqueous solution of lithium hydroxide (B78521) (LiOH, 1.98 g in 30 mL of water) is added to the solution of the methyl ester. The reaction mixture is then stirred at room temperature for 2 hours.
-
pH Adjustment and Workup: The pH of the reaction mixture is initially adjusted to 5 with the addition of 1 M hydrochloric acid (HCl). The THF is subsequently removed under reduced pressure. The pH of the remaining aqueous layer is then further adjusted to 2 with 1 M HCl.
-
Extraction: The aqueous layer is extracted three times with ethyl acetate (80 mL each).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄) and then concentrated under reduced pressure to yield the final product as a white solid.[5]
Characterization Protocol:
The structure and purity of the synthesized this compound are confirmed through various analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode is used to confirm the molecular weight of the compound. A peak corresponding to [M+H]⁺ is expected at m/z 234.24.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is employed to elucidate the structure of the molecule. The spectrum is typically recorded on a 400 MHz instrument using CDCl₃ as the solvent.[5]
The following diagram outlines the characterization workflow for the synthesized compound.
Caption: Workflow for the analytical characterization of the synthesized product.
Applications in Drug Development and Research
This compound is a valuable building block in the synthesis of peptides and peptidomimetics.[2] Its incorporation can enhance the stability and biological activity of these molecules.[2] The fluorinated proline derivative has been utilized in the synthesis of various peptide-based therapeutics, with applications in targeting neurological disorders and cancer.[2] Furthermore, it serves as a crucial intermediate in the preparation of dipeptidyl peptidase IV (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes.
The unique structural properties of this compound also make it a subject of interest in protein engineering and materials science.[4] In protein engineering, it is used to design modified peptides and proteins with enhanced stability and activity.[4] In materials science, it is explored for the development of novel polymers with improved properties.
References
- 1. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. chemimpex.com [chemimpex.com]
- 5. N-BOC-cis-4-fluoro-L-proline synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Profile of N-tert-Boc-cis-4-fluoro-L-proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-Boc-cis-4-fluoro-L-proline, a key building block in medicinal chemistry and drug development. The document presents a summary of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data in structured tables for easy reference and comparison. Detailed experimental protocols for acquiring this spectroscopic data are also provided, along with a visual workflow of the analytical process.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |
| 8.76 | br s | -COOH | [1] |
| 5.28-5.12 | m | H-4 | [1] |
| 4.56-4.44 | m | H-2 | [1] |
| 3.86-3.58 | m | H-5 | [1] |
| 2.77-2.01 | m | H-3 | [1] |
| 1.48-1.44 | d (J=16 Hz) | -C(CH₃)₃ | [1] |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Reference |
| 177.15, 174.68 | C=O (Carboxylic Acid) | [2] |
| 155.64, 153.91 | C=O (Boc) | [2] |
| 92.64, 91.92, 91.22, 90.52 | C-4 | [2] |
| 81.84, 81.06 | -C (CH₃)₃ | [2] |
| 57.71 | C-2 | [2] |
| 53.74, 52.95 | C-5 | [2] |
| 37.52, 35.63 | C-3 | [2] |
| 28.46 | -C(C H₃)₃ | [2] |
Solvent: CDCl₃, Frequency: 126 MHz. Note: Data is for a closely related derivative and serves as a representative example.
Table 3: ¹⁹F NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Reference |
| -171.5 | m | -F |
Solvent: CDCl₃, Frequency: 471 MHz
Table 4: Mass Spectrometry Data
| m/z | Ion | Method | Reference |
| 234.24 | [M+H]⁺ | ESI | [1] |
Table 5: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3300-2500 | O-H stretch (carboxylic acid) | General knowledge |
| ~2980 | C-H stretch (alkane) | General knowledge |
| ~1740 | C=O stretch (carboxylic acid) | General knowledge |
| ~1680 | C=O stretch (carbamate) | General knowledge |
| ~1160 | C-F stretch | General knowledge |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Synthesis of this compound
The title compound can be synthesized from its methyl ester precursor. In a typical procedure, N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water. Lithium hydroxide (B78521) (LiOH) is then added at 0 °C, and the reaction mixture is stirred at room temperature for several hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the THF is removed under reduced pressure, and the aqueous layer is acidified to pH 2 with dilute hydrochloric acid. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield this compound as a white solid.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
¹H NMR Spectroscopy : Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically used.
-
¹³C NMR Spectroscopy : Acquire the carbon-13 NMR spectrum on a spectrometer operating at a frequency of 100 MHz or higher. Proton decoupling is used to simplify the spectrum.
-
¹⁹F NMR Spectroscopy : Acquire the fluorine-19 NMR spectrum. This is a sensitive nucleus, and the acquisition is typically straightforward.
-
Data Processing : Process the acquired free induction decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the compound in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation : Introduce the sample into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI).
-
Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis : Analyze the resulting spectrum to determine the mass-to-charge ratio (m/z) of the parent ion and any significant fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation : Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used for solid samples.
-
Instrumentation : Place the sample in an FTIR spectrometer.
-
Data Acquisition : Record the infrared spectrum over the range of approximately 4000 to 400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the Boc protecting group, and the C-F stretch.
Workflow for Spectroscopic Characterization
The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic analysis of this compound.
References
N-tert-Boc-cis-4-fluoro-L-proline: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Boc-cis-4-fluoro-L-proline is a synthetic amino acid derivative that has garnered significant attention in medicinal chemistry and drug discovery. The strategic incorporation of a fluorine atom onto the proline ring offers a powerful tool to modulate the conformational properties and metabolic stability of peptides and peptidomimetics. This guide provides an in-depth overview of the discovery, history, synthesis, and applications of this valuable building block.
Discovery and History
The exploration of fluorinated proline analogs dates back to the mid-20th century, with the first synthesis of 4-fluoroprolines reported by Gottlieb and Witkop in 1965.[1][2] This pioneering work laid the foundation for the development of a wide array of fluorinated proline derivatives. The introduction of the tert-butoxycarbonyl (Boc) protecting group provided a crucial tool for the application of these amino acids in modern peptide synthesis. While a singular "discovery" paper for this compound is not readily identifiable, its emergence is a direct result of the evolution of fluorination chemistry and the increasing demand for conformationally constrained amino acids in drug design. The development of stereoselective synthetic routes in the late 20th and early 21st centuries has made this and other fluorinated prolines more accessible for research and development.[3]
Synthetic Methodologies
The synthesis of this compound typically commences from readily available starting materials such as trans-4-hydroxy-L-proline. The key transformation is the stereospecific introduction of the fluorine atom at the C4 position with inversion of stereochemistry. Various fluorinating reagents have been employed to achieve this, each with its own advantages and considerations.
Key Synthetic Approaches
Several methods have been developed for the synthesis of this compound, primarily involving the fluorination of a protected 4-hydroxy-L-proline derivative.
A common strategy involves the following steps:
-
Protection of the amino and carboxyl groups: The starting material, 4-hydroxy-L-proline, is typically protected to prevent unwanted side reactions. The amino group is commonly protected with a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is often esterified (e.g., as a methyl or benzyl (B1604629) ester).
-
Fluorination: The hydroxyl group at the 4-position is then replaced by a fluorine atom. This is the critical stereochemical step. Deoxyfluorination reagents are employed to achieve this transformation.
-
Deprotection: Finally, the protecting group on the carboxylic acid is removed to yield the desired product.
Experimental Workflow for Synthesis
Caption: General synthetic workflow for this compound.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the synthesis of this compound.
Synthesis of this compound from N-Boc-trans-4-hydroxy-L-proline methyl ester
This protocol is a composite of commonly reported procedures.
Step 1: Fluorination of N-Boc-trans-4-hydroxy-L-proline methyl ester
-
Reagents and Materials:
-
N-Boc-trans-4-hydroxy-L-proline methyl ester
-
Deoxyfluorinating agent (e.g., Diethylaminosulfur trifluoride (DAST) or Morpholinosulfur trifluoride)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the deoxyfluorinating agent (e.g., 1.1 to 1.5 equivalents of DAST) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound methyl ester.
-
Step 2: Hydrolysis of this compound methyl ester [4][5][6]
-
Reagents and Materials:
-
This compound methyl ester
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297) (EtOAc)
-
-
Procedure:
-
Dissolve the this compound methyl ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide (typically 2-3 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
-
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Starting Material | Fluorinating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-trans-4-hydroxy-L-proline methyl ester | DAST | DCM | -78 to RT | 12-24 | ~71% (for fluorination and hydrolysis) | [6] |
| N-Boc-trans-4-hydroxy-L-proline methyl ester | Nosyl fluoride | Not specified | Not specified | Not specified | Moderate | [6] |
| Di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate | Morpholinosulfur trifluoride | Acetonitrile | Not specified | Not specified | 63% (fluorination step) | [1][7] |
| N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester (for hydrolysis) | LiOH | THF/H₂O | RT | 2 | 96% (hydrolysis step) | [4] |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| CAS Number | 203866-13-1 | [8][9] |
| Molecular Formula | C₁₀H₁₆FNO₄ | [8] |
| Molecular Weight | 233.24 g/mol | [8] |
| Appearance | White to off-white solid | [10] |
| Melting Point | 157-161 °C | [8] |
| Optical Activity | [α]²²/D −71.0±5°, c = 1 in chloroform | [8] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.76 (brs, 1H), 5.28-5.12 (m, 1H), 4.56-4.44 (m, 1H), 3.86-3.58 (m, 2H), 2.77-2.01 (m, 2H), 1.48-1.44 (d, 9H) | [4] |
| MS (ESI, m/z) | 234.24 [M+H]⁺ | [4] |
Applications in Drug Discovery
This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its incorporation can lead to enhanced metabolic stability, improved binding affinity, and favorable conformational pre-organization of the final compound.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
A significant application of this compound is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, which are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes.[8] DPP-4 is a serine protease that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. The fluorinated proline moiety can be a key component of the inhibitor's structure, often mimicking the natural proline substrate of DPP-4.
Signaling Pathway of DPP-4 Inhibition
Caption: Role of DPP-4 inhibitors in the incretin pathway.
Other Applications
Beyond DPP-4 inhibitors, this compound has been utilized in the synthesis of:
-
Antiviral agents: The conformational constraints imposed by the fluorinated proline ring can be beneficial in the design of inhibitors of viral proteases or other enzymes.
-
Peptide-based therapeutics: Incorporation of this amino acid can enhance the stability of peptides against proteolytic degradation, a common challenge in peptide drug development.[11]
-
Neuroactive compounds: It can serve as a scaffold for the synthesis of ligands for various receptors in the central nervous system.[11]
Conclusion
This compound has established itself as a cornerstone building block in modern medicinal chemistry. Its synthesis, while requiring careful control of stereochemistry, is well-documented and achievable through various routes. The unique properties conferred by the fluorine atom make it an invaluable tool for researchers and drug developers aiming to create novel therapeutics with improved pharmacological profiles. As the demand for more sophisticated and effective drugs continues to grow, the importance of versatile synthetic intermediates like this compound is set to increase.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raineslab.com [raineslab.com]
- 4. researchgate.net [researchgate.net]
- 5. N-BOC-cis-4-fluoro-L-proline synthesis - chemicalbook [chemicalbook.com]
- 6. N-BOC-cis-4-fluoro-L-proline | 203866-13-1 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Boc-顺式-4-氟-L-脯氨酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. N-BOC-cis-4-fluoro-L-proline|203866-13-1--AN PharmaTech Co Ltd [anpharma.net]
- 10. 203866-13-1 / N-BOC-cis-4-fluoro-L-proline | BTCpharm华祥医药 [btcpharm.com]
- 11. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: N-tert-Boc-cis-4-fluoro-L-proline (CAS: 203866-13-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Boc-cis-4-fluoro-L-proline is a fluorinated derivative of the amino acid L-proline, featuring a tert-butyloxycarbonyl (Boc) protecting group. The strategic placement of a fluorine atom on the C4 position of the proline ring introduces unique stereoelectronic properties that significantly influence the molecule's conformation and bioactivity. This modification enhances the stability of peptides and can improve the pharmacological properties of drug candidates.[1] Consequently, this compound has emerged as a valuable building block in medicinal chemistry and peptide synthesis, particularly in the development of therapeutics for metabolic diseases, neurological disorders, and cancer.[1]
This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in drug discovery, with a focus on its role as a precursor for Dipeptidyl Peptidase-4 (DPP-4) inhibitors and ligands for the α4β2 nicotinic acetylcholine (B1216132) receptor.
Physicochemical and Spectroscopic Data
The key physical, chemical, and spectroscopic properties of this compound are summarized below.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 203866-13-1 | [1] |
| Molecular Formula | C₁₀H₁₆FNO₄ | [1] |
| Molecular Weight | 233.24 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 157-161 °C | Sigma-Aldrich |
| Optical Rotation | [α]²²/D −71.0±5°, c = 1 in chloroform | Sigma-Aldrich |
| Purity | ≥ 97% (HPLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Spectroscopic Data
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.76 (brs, 1H), 5.28-5.12 (m, 1H), 4.56-4.44 (m, 1H), 3.86-3.58 (m, 2H), 2.77-2.01 (m, 2H), 1.48-1.44 (d, 9H, J = 16 Hz) | [1] |
| Mass Spectrometry (ESI, pos. ion) | m/z: 234.24 [M+H]⁺ | [1] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.[1] Alternative routes often start from N-Boc-4-hydroxy-L-proline methyl ester, employing a deoxyfluorinating agent.[2][3][4]
Protocol: Hydrolysis of N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester [1]
-
Dissolution: In a round-bottom flask, dissolve N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester (5.83 g, 23.58 mmol) in tetrahydrofuran (B95107) (THF, 30 mL).
-
Cooling: Place the flask in an ice bath to cool the solution to 0 °C.
-
Hydrolysis: While stirring, add a solution of lithium hydroxide (B78521) (LiOH, 1.98 g) in 30 mL of water to the reaction mixture.
-
Reaction: Remove the ice bath and continue stirring the mixture at room temperature for 2 hours.
-
pH Adjustment (1): Carefully adjust the pH of the reaction mixture to 5 using a 1 M solution of hydrochloric acid (HCl).
-
Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.
-
pH Adjustment (2): Adjust the pH of the remaining aqueous layer to 2 with 1 M HCl.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate (B1210297) (EtOAc, 80 mL each).
-
Drying: Combine the organic layers and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield this compound as a white solid (yield: 5.3 g, 96%).
Analytical Methods
3.2.1 High-Performance Liquid Chromatography (HPLC)
Purity analysis is typically performed using reversed-phase HPLC. Chiral separations can be achieved using specialized chiral stationary phases.[5][6][7]
Protocol: Chiral HPLC Analysis
-
Column: CHIROBIOTIC T or R (Teicoplanin or Ristocetin A based)[5][6]
-
Mobile Phase: Reversed-phase mode is generally preferred for t-BOC amino acids.[5] A typical mobile phase could be a gradient of acetonitrile (B52724) and water with a volatile buffer like ammonium (B1175870) trifluoroacetate (B77799) or ammonium acetate.
-
Detection: UV detector at an appropriate wavelength (e.g., 210-220 nm).
-
Procedure:
-
Prepare a standard solution of the compound in the mobile phase.
-
Inject the sample onto the equilibrated HPLC system.
-
Run the gradient method to separate the enantiomers.
-
Determine the purity and enantiomeric excess by integrating the peak areas.
-
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the structure of the compound. Due to the fluorine atom, both ¹H and ¹³C NMR will show characteristic splitting patterns.
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key signals to observe include the Boc group protons, the proline ring protons, and the carboxylic acid proton. The protons on carbons adjacent to the fluorine will exhibit coupling (J-coupling).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The carbon atom bonded to fluorine will appear as a doublet due to one-bond C-F coupling. Carbons two or three bonds away may also show smaller couplings.
-
Interpretation: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure. Two-dimensional NMR techniques like COSY and HSQC can aid in assigning the proton and carbon signals.[4][8]
3.2.3 Mass Spectrometry (MS)
Electrospray ionization (ESI) is a common method for analyzing N-Boc protected amino acids.
Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol (B129727) or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be the base peak.
-
Fragmentation Analysis (MS/MS): If further structural confirmation is needed, perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion. Characteristic fragmentation for N-Boc protected compounds includes the loss of isobutylene (B52900) (-56 Da) and/or the entire Boc group (-100 Da).[9][10][11][12]
Applications in Drug Discovery
The unique conformational constraints imposed by the fluorine atom make this compound a valuable precursor for synthesizing bioactive molecules.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
DPP-4 is a serine protease that inactivates incretin (B1656795) hormones like GLP-1 and GIP, which are crucial for regulating blood glucose levels.[13][14] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release. This mechanism is a key strategy in the treatment of type 2 diabetes.[13][14][15] this compound serves as a key intermediate in the synthesis of certain DPP-4 inhibitors.[2][16][17]
α4β2 Nicotinic Acetylcholine Receptor (nAChR) Ligands
The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is involved in various cognitive functions.[18][19] Modulators of this receptor are being investigated for a range of neurological conditions. The rigid structure of the proline ring in this compound makes it a useful scaffold for designing potent and selective α4β2 nAChR ligands.
The signaling of α4β2 nAChRs can be both ionotropic (ion channel-mediated) and metabotropic (second messenger-mediated). The metabotropic pathway can be independent of ion flux and involves a cascade that can lead to the activation of Protein Kinase C (PKC).[18]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS 203866-13-1) is a key synthetic intermediate with significant applications in drug discovery and development. Its fluorinated proline core provides a unique conformational rigidity that is leveraged in the design of potent enzyme inhibitors and receptor ligands. The detailed protocols and data presented in this guide are intended to support researchers in the effective utilization of this versatile compound in their scientific endeavors.
References
- 1. N-BOC-cis-4-fluoro-L-proline synthesis - chemicalbook [chemicalbook.com]
- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 12. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 15. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]
- 16. researchgate.net [researchgate.net]
- 17. Design, Synthesis, and Evaluation of a Series of Novel Super Long-Acting DPP-4 Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jstage.jst.go.jp [jstage.jst.go.jp]
- 19. researchgate.net [researchgate.net]
Molecular weight and formula of N-tert-Boc-cis-4-fluoro-L-proline
An In-depth Technical Guide to N-tert-Boc-cis-4-fluoro-L-proline
This guide provides comprehensive technical information on this compound, a fluorinated derivative of the amino acid proline. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This molecule serves as a critical building block in the synthesis of peptides and pharmaceuticals due to its unique structural features that enhance stability and bioactivity.[1]
Core Physicochemical and Identification Data
This compound, systematically named (2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid, is a synthetic amino acid derivative.[2] The introduction of a fluorine atom and a tert-Butoxycarbonyl (Boc) protecting group imparts specific conformational properties and allows for its controlled incorporation into larger molecules.[1]
| Property | Value | References |
| Molecular Formula | C₁₀H₁₆FNO₄ | [2][3][4] |
| Molecular Weight | 233.24 g/mol | [2][3][4] |
| CAS Number | 203866-13-1 | [2][3][4] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 160-162 °C | [2] |
| Purity | ≥ 97% (HPLC) | [1] |
Applications in Research and Drug Development
This compound is a valuable component in the development of novel therapeutics, particularly in the following areas:
-
Peptide Synthesis: It is utilized as a building block in the synthesis of peptides, enhancing their stability and biological activity.[1] The fluorinated proline ring can influence the peptide's conformation, leading to improved pharmacological properties.
-
Drug Development: This compound is a key intermediate in the synthesis of various drug candidates.[1][5] Notably, it is used in the creation of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of drugs for the treatment of type 2 diabetes.[3] Its application also extends to the development of therapeutics for neurological disorders and cancer.[1]
-
Conformational Studies: The fluorine atom provides a useful probe for ¹⁹F NMR studies, which can be employed to investigate the cis-trans isomerization of peptides and proteins.[6]
Experimental Protocols
General Synthesis of (2S,4S)-4-fluoro-1-tert-butoxycarbonylpyrrolidine-2-carboxylic acid
A common laboratory-scale synthesis involves the hydrolysis of the corresponding methyl ester.[7]
Materials:
-
N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (B78521) (LiOH) aqueous solution
-
Dilute hydrochloric acid (1 M)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester (5.83 g, 23.58 mmol) in THF (30 mL).[7]
-
Cool the solution to 0 °C.[7]
-
Add an aqueous solution of LiOH (1.98 g in 30 mL of water) to the reaction mixture.[7]
-
Stir the mixture at room temperature for 2 hours.[7]
-
Remove the THF under reduced pressure.[7]
-
Adjust the pH of the remaining aqueous layer to 2 with 1 M hydrochloric acid.[7]
-
Extract the aqueous layer three times with ethyl acetate (80 mL each).[7]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[7]
-
Concentrate the solution under reduced pressure to yield (2S,4S)-4-fluoro-1-tert-butoxycarbonylpyrrolidine-2-carboxylic acid as a white solid (5.3 g, 96% yield).[7]
Characterization Data:
-
Mass Spectrum (ESI, positive ion mode) m/z: 234.24 [M + H]⁺[7]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.76 (broad single peak, 1H), 5.28-5.12 (multiple peaks, 1H), 4.56-4.44 (multiple peaks, 1H), 3.86-3.58 (multiple peaks, 2H), 2.77-2.01 (multiple peaks, 2H), 1.48-1.44 (double peaks, 9H, J = 16 Hz).[7]
Diagrams
Caption: Synthetic pathway for this compound.
Caption: Role in the drug development pipeline.
References
A Technical Guide to Fluorinated Proline Derivatives: Synthesis, Properties, and Applications in Research and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into proline residues offers a powerful tool for modulating the conformational and biological properties of peptides and proteins. This technical guide provides a comprehensive literature review of fluorinated proline derivatives, focusing on their synthesis, physicochemical properties, and diverse applications. Quantitative data are summarized for comparative analysis, and detailed experimental protocols for key synthetic procedures are provided. Furthermore, this guide illustrates the role of these unique amino acids in influencing molecular interactions and signaling pathways.
Core Concepts: The Impact of Fluorination on Proline
Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone, influencing protein folding and stability. The introduction of fluorine, the most electronegative element, at various positions on the pyrrolidine (B122466) ring further refines these properties through potent stereoelectronic effects.
The primary consequences of fluorinating the proline ring are:
-
Enforcement of Ring Pucker: The strong inductive effect of the fluoro group enforces a particular pucker upon the pyrrolidine ring, a phenomenon known as the gauche effect. For instance, (2S, 4R)-4-fluoroproline (4R-Flp) predominantly adopts a Cγ-exo pucker, while (2S, 4S)-4-fluoroproline (4S-flp) favors a Cγ-endo pucker. This pre-organization of the ring conformation can have significant downstream effects on peptide and protein structure.
-
Bias in Peptide Bond Conformation: The ring pucker preference directly influences the cis/trans isomerism of the preceding peptide bond. Generally, an exo pucker is associated with a higher preference for the trans amide rotamer, while an endo pucker can increase the population of the cis amide isomer.
-
Modulation of Physicochemical Properties: Fluorination can alter the pKa of the proline nitrogen, impact thermal stability, and modify the lipophilicity of the resulting peptide or protein. These changes can be leveraged to enhance pharmacokinetic properties in drug design.
-
A Unique Probe for ¹⁹F NMR: The presence of the fluorine atom provides a sensitive reporter for ¹⁹F Nuclear Magnetic Resonance (NMR) studies, allowing for detailed investigations of protein conformation, dynamics, and interactions without background interference from other nuclei.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for various fluorinated proline derivatives, providing a basis for comparison in experimental design.
Table 1: Conformational Preferences of Fluorinated Proline Derivatives in Model Peptides
| Proline Derivative | Model Peptide | Solvent | % cis Isomer | % trans Isomer | K (trans/cis) | Reference |
| L-Proline | Ac-Pro-OMe | D₂O | 19.5 | 80.5 | 4.12 | [1] |
| (4R)-Fluoroproline | Ac-(4R)FPro-OMe | D₂O | 12.5 | 87.5 | 7.0 | [1] |
| (4S)-Fluoroproline | Ac-(4S)FPro-OMe | D₂O | 28.6 | 71.4 | 2.4 | [1] |
| 4,4-Difluoroproline | Ac-Dfp-OMe | D₂O | ~19 | ~81 | ~4.3 | |
| (3S)-Fluoroproline | Ac-(3S)FPro-OMe | D₂O | 16.9 | 83.1 | 4.9 | [1] |
| (3R)-Fluoroproline | Ac-(3R)FPro-OMe | D₂O | 10.9 | 89.1 | 8.2 | [1] |
Table 2: Thermal Stability of Collagen-like Peptides Containing Fluorinated Prolines
| Peptide | Sequence | Tₘ (°C) | Reference |
| Pro-CRP | (Pro-Pro-Gly)₁₀ | 43 | |
| Flp-CRP | (Pro-(4R)Flp-Gly)₁₀ | 48 | |
| Dfp-CRP | (Pro-Dfp-Gly)₁₀ | 42 | |
| Hyp-CRP | (Pro-(4R)Hyp-Gly)₁₀ | 58 |
Table 3: pKa Values of Fluorinated Proline Derivatives
| Proline Derivative | pKa (Ammonium Group) | Reference |
| L-Proline | 10.64 | |
| 3,4-Dehydroproline | 9.74 | [2] |
| 4-Trifluoromethyl-3,4-dehydroproline | 7.54 | [2] |
Table 4: ¹⁹F NMR Chemical Shifts of Fluorinated Prolines in Peptides
| Proline Derivative | Peptide Context | Solvent | Chemical Shift (ppm, relative to CFCl₃) | Reference |
| (4R)-Fluoroproline | Ac-(4R)FPro-OMe | D₂O | -178 | [3] |
| (4S)-Fluoroproline | Ac-(4S)FPro-OMe | D₂O | -173 | [3] |
| 4,4-Difluoroproline | Ac-Dfp-OMe | D₂O | -93.5 (pro-4R), -95.5 (pro-4S) (trans); -91 (pro-4R), -103 (pro-4S) (cis) |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key fluorinated proline derivatives and their incorporation into peptides.
Synthesis of (2S, 4R)- and (2S, 4S)-4-Fluoroproline
A common route to 4-fluoroprolines starts from the readily available (2S, 4R)-4-hydroxyproline. The synthesis involves the inversion of the stereocenter at the 4-position for the (2S, 4S) diastereomer, followed by fluorination.
Materials:
-
(2S, 4R)-N-Boc-4-hydroxy-L-proline
-
O-tert-butyl-N,N'-diisopropylisourea
-
Tosyl chloride (TsCl)
-
Diethylaminosulfur trifluoride (DAST) or other fluorinating agents
-
Appropriate solvents (e.g., dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF))
-
Reagents for Boc deprotection (e.g., trifluoroacetic acid (TFA))
Procedure:
-
Esterification: Protect the carboxylic acid of (2S, 4R)-N-Boc-4-hydroxy-L-proline as a tert-butyl ester using O-tert-butyl-N,N'-diisopropylisourea.
-
Tosylation: Activate the hydroxyl group by reacting the product from step 1 with tosyl chloride in pyridine to form the tosylate.
-
Synthesis of (2S, 4S)-4-Fluoroproline (via inversion and fluorination):
-
To obtain the (4S)-hydroxyproline precursor, perform an inversion of the stereocenter of the tosylated intermediate. This can be achieved via a Mitsunobu reaction with a suitable nucleophile (e.g., p-nitrobenzoic acid) followed by hydrolysis.
-
Fluorinate the resulting (2S, 4S)-N-Boc-4-hydroxy-L-proline tert-butyl ester using a fluorinating agent like DAST in an appropriate solvent such as DCM at low temperature.
-
-
Synthesis of (2S, 4R)-4-Fluoroproline:
-
Directly fluorinate the (2S, 4R)-N-Boc-4-hydroxy-L-proline tert-butyl ester from step 1 using a fluorinating agent like DAST. This reaction proceeds with retention of configuration.
-
-
Deprotection: Remove the Boc and tert-butyl ester protecting groups using a strong acid such as TFA to yield the final fluorinated proline derivative.
Incorporation of Fmoc-Fluorinated Prolines into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-protected fluorinated proline (e.g., Fmoc-(4R)-Flp-OH)
-
Appropriate resin for SPPS (e.g., Rink Amide resin for C-terminal amides)
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Solvents for washing (e.g., DMF, DCM)
General SPPS Cycle for Incorporating a Fluorinated Proline:
-
Resin Swelling: Swell the resin in an appropriate solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Coupling of Fmoc-Fluorinated Proline:
-
Dissolve the Fmoc-fluorinated proline and coupling reagents in DMF.
-
Add the base to activate the amino acid.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed. The coupling time may need to be extended for sterically hindered fluorinated prolines.
-
-
Washing: Wash the resin to remove unreacted reagents.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling step, deprotect the N-terminal Fmoc group. Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.[4]
-
Precipitation and Purification: Precipitate the crude peptide in cold ether, and purify using reverse-phase HPLC.
Signaling Pathways and Molecular Interactions
Fluorinated proline derivatives serve as invaluable tools for dissecting protein-protein interactions that are critical for cellular signaling. One prominent example is the interaction between proline-rich motifs (PRMs) and SH3 (Src Homology 3) domains, which are crucial components of many signal transduction pathways.[5]
The binding of PRMs to SH3 domains often involves the adoption of a polyproline type II (PPII) helix conformation by the PRM.[6] The conformational preferences instilled by fluorinated prolines can be used to probe and modulate these interactions. For instance, incorporating a fluorinated proline that favors a specific ring pucker can pre-organize the peptide into a conformation that either enhances or diminishes its binding affinity for an SH3 domain.
The diagram above illustrates the logical relationship where the incorporation of a fluorinated proline into a proline-rich peptide influences its conformational equilibrium. This, in turn, affects its ability to adopt the PPII helix required for binding to an SH3 domain, thereby modulating the downstream signaling cascade.
Conclusion and Future Directions
Fluorinated proline derivatives have emerged as indispensable tools in chemical biology, peptide science, and drug discovery. Their ability to fine-tune peptide and protein conformation, enhance stability, and serve as sensitive NMR probes provides researchers with a versatile platform for investigating complex biological systems. The continued development of novel fluorinated proline analogues and more efficient synthetic methodologies will undoubtedly expand their application in areas such as the design of constrained peptides with enhanced therapeutic properties and the elucidation of intricate signaling networks. The strategic use of these powerful building blocks holds immense promise for advancing our understanding of biological processes and for the development of next-generation therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mr.copernicus.org [mr.copernicus.org]
- 4. peptide.com [peptide.com]
- 5. 4-Fluoroproline derivative peptides: effect on PPII conformation and SH3 affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for the binding of proline-rich peptides to SH3 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis of N-tert-Boc-cis-4-fluoro-L-proline
For Researchers, Scientists, and Drug Development Professionals
N-tert-Boc-cis-4-fluoro-L-proline is a valuable fluorinated amino acid derivative widely utilized as a building block in medicinal chemistry and peptide synthesis.[1][2] The incorporation of a fluorine atom at the C4-position of the proline ring can significantly influence the conformational properties of peptides and proteins, enhancing their stability, bioactivity, and metabolic resistance.[1] Its unique stereochemistry and electronic properties make it a crucial component in the design of novel therapeutics, including enzyme inhibitors and modulators of biological pathways.[2][3] For instance, it is a key intermediate in the synthesis of certain DPP-4 inhibitors used in the management of type 2 diabetes.[3] The tert-butyloxycarbonyl (Boc) protecting group facilitates its straightforward integration into peptide sequences using standard solid-phase or solution-phase synthesis methodologies.[1]
Experimental Workflow Overview
Caption: Synthetic workflow for this compound.
Experimental Protocols
The synthesis of this compound is typically achieved in a multi-step process, starting from a readily available hydroxyproline (B1673980) derivative. A common route involves the fluorination of N-Boc-trans-4-hydroxy-L-proline methyl ester followed by saponification of the resulting methyl ester.
Step 1: Synthesis of N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester
This step involves a nucleophilic fluorination of the corresponding hydroxyproline derivative. Several deoxyfluorinating agents can be employed, such as Diethylaminosulfur trifluoride (DAST) or Nosyl fluoride.[4] The following is a general procedure.
Materials:
-
N-Boc-trans-4-hydroxy-L-proline methyl ester
-
Deoxyfluorinating agent (e.g., DAST, Nosyl fluoride)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for elution
Procedure:
-
Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add the deoxyfluorinating agent (e.g., 1.1 to 1.5 equivalents of DAST) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, chilled saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester.
Step 2: Synthesis of this compound
This final step involves the hydrolysis (saponification) of the methyl ester to yield the desired carboxylic acid.[5]
Materials:
-
N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester (5.83 g, 23.58 mmol)
-
Tetrahydrofuran (THF, 30 mL)
-
Lithium hydroxide (B78521) (LiOH, 1.98 g)
-
Deionized water (30 mL)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc, 3 x 80 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-tert-butoxycarbonyl-cis-4-fluoro-L-proline methyl ester in THF (30 mL) in a round-bottom flask.
-
Prepare a solution of lithium hydroxide (1.98 g) in water (30 mL).
-
Cool the THF solution to 0 °C in an ice bath and add the aqueous LiOH solution.[5]
-
Remove the ice bath and stir the reaction mixture vigorously at room temperature for 2 hours.[5]
-
After 2 hours, adjust the pH of the mixture to approximately 5 with 1 M HCl.[5]
-
Remove the THF from the mixture under reduced pressure (in vacuo).[5]
-
Adjust the pH of the remaining aqueous layer to 2 with 1 M HCl.[5]
-
Extract the aqueous layer three times with ethyl acetate (80 mL each).[5]
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
-
Filter off the drying agent and concentrate the solution under reduced pressure to yield this compound as a white solid (5.3 g).[5]
Data Presentation
The following table summarizes the quantitative data for the final product obtained from the saponification step.
| Parameter | Value | Reference |
| Yield | 96% | [5] |
| Appearance | White solid | [5] |
| Molecular Formula | C₁₀H₁₆FNO₄ | [6] |
| Molecular Weight | 233.24 g/mol | [6] |
| Mass Spectrometry | MS (ESI, pos. ion) m/z: 234.24 [M+H]⁺ | [5] |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.76 (brs, 1H), 5.28-5.12 (m, 1H), 4.56-4.44 (m, 1H), 3.86-3.58 (m, 2H), 2.77-2.01 (m, 2H), 1.48-1.44 (d, 9H, J = 16 Hz) | [5] |
| Melting Point | 160-162 °C | [6] |
Logical Relationship Diagram
Caption: Key stages in the synthesis of this compound.
References
Application Notes and Protocols: N-tert-Boc-cis-4-fluoro-L-proline in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Boc-cis-4-fluoro-L-proline is a synthetic amino acid analog that serves as a valuable tool in peptide design and synthesis. The incorporation of fluorine at the 4-position of the proline ring with cis stereochemistry introduces unique stereoelectronic effects that can be leveraged to control peptide conformation and enhance stability.[1][2][3] Proline's distinct cyclic structure already imparts significant constraints on the peptide backbone. The addition of a highly electronegative fluorine atom further biases the pyrrolidine (B122466) ring pucker and the cis/trans isomerization of the preceding peptide bond.[1][2][3][4]
These predictable modulations make this compound a powerful tool for investigating structure-activity relationships, stabilizing specific secondary structures, and developing therapeutic peptides with improved properties.[2][3] This document provides detailed application notes on its use and a comprehensive protocol for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).
Application Notes
Conformational Control of the Peptide Backbone
The primary application of cis-4-fluoro-L-proline is to enforce specific conformational preferences within a peptide sequence. The strong inductive effect of the fluorine atom has two major consequences:
-
Ring Pucker Preference: (2S, 4S)-4-fluoroproline, the enantiomer of the title compound, preferentially adopts a Cγ-endo ring pucker.[1] This pre-organization of the proline ring can contribute to the overall conformational stability of the peptide or protein.[1]
-
Cis-Amide Bond Stabilization: Peptides containing cis-4-fluoro-L-proline show a strong preference for a cis conformation of the Xaa-Pro peptide bond preceding the fluoroproline residue.[1] This is in contrast to its diastereomer, trans-4-fluoro-L-proline, which favors the trans-amide bond.[1] This control over isomerization is critical in designing peptides where a specific cis or trans prolyl bond is required for biological activity or structural integrity.
Enhancement of Peptide and Protein Stability
By locking the peptide backbone into a specific conformation, the incorporation of cis-4-fluoro-L-proline can lead to enhanced thermal and proteolytic stability. This "pre-organization" reduces the entropic penalty of folding into the desired structure. For example, fluorinated proline analogs have been used to increase the thermostability of collagen mimetic peptides.[2]
Probing Structure-Function Relationships
Researchers can systematically replace natural proline residues with cis-4-fluoro-L-proline to investigate the role of prolyl cis/trans isomerization and ring pucker in biological processes. This substitution can reveal critical insights into protein folding pathways, enzyme-substrate interactions, and receptor binding.[2] The subtle yet defined conformational changes induced by the fluorinated analog can help elucidate the structural requirements for a peptide's function.
¹⁹F NMR Spectroscopy Probe
The fluorine atom serves as a highly sensitive nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] Incorporating cis-4-fluoro-L-proline provides a site-specific ¹⁹F NMR probe to study peptide and protein conformation, dynamics, and interactions without the need for isotopic labeling of more common nuclei.[5] The chemical shift of the ¹⁹F nucleus is sensitive to its local environment, providing valuable information on conformational changes upon binding or folding.[5]
Quantitative Data: Conformational Preferences of 4-Substituted Prolines
The following table summarizes the influence of 4-position substituents on the trans/cis ratio of the preceding amide bond in model peptides. This data highlights the significant stabilizing effect of cis-4-fluoro-L-proline on the cis-amide conformation compared to unsubstituted proline.
| Proline Derivative in Ac-Xaa-Pro-NH₂ | Preceding Amino Acid (Xaa) | Ktrans/cis | % cis Isomer | Reference |
| Proline | Tyrosine | 2.7 | ~27% | [5] |
| (4S)-fluoro-L-proline (cis) | Tyrosine | 1.5 | 40% | [5] |
| (4R)-hydroxy-L-proline | Tyrosine | 5.6 | ~15% | [6] |
| (4S)-hydroxy-L-proline | Tyrosine | 2.7 | ~27% | [6] |
Note: Data is derived from model peptide systems and the exact trans/cis ratio can be influenced by the preceding amino acid residue and solvent polarity.[2][5] Aromatic residues preceding the proline tend to favor the cis isomer.[5][7]
Diagrams and Workflows
Logical Relationship of Fluorine Incorporation
Caption: Effects of incorporating cis-4-fluoro-L-proline.
Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)
Caption: Standard Fmoc-SPPS workflow for peptide synthesis.
Experimental Protocols
Protocol 1: Incorporation of this compound using Fmoc-based SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing cis-4-fluoro-L-proline using the Fmoc/tBu strategy. Note that for Boc-based SPPS, N-Boc-cis-4-fluoro-L-proline would be used directly, and deprotection steps would involve TFA. The protocol below assumes the use of the corresponding Fmoc-protected version, Fmoc-cis-4-fluoro-L-proline , which is more common for modern SPPS.
Materials:
-
Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid).[8]
-
Protected Amino Acids: Fmoc-L-amino acids with acid-labile side-chain protecting groups (e.g., Trt, Boc, tBu).
-
Fmoc-cis-4-fluoro-L-proline .
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), or HATU.[9][10]
-
Base: N,N-Diisopropylethylamine (DIPEA).[9]
-
Washing Solvents: DMF, DCM, Methanol.
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.
-
Precipitation Solvent: Cold diethyl ether.
-
SPPS reaction vessel.
Methodology:
-
Resin Preparation:
-
Place the desired amount of resin (e.g., 0.1 mmol scale) in the reaction vessel.
-
Swell the resin in DMF for at least 1 hour.[8] Drain the DMF.
-
-
First Amino Acid Coupling (if not pre-loaded):
-
Perform Fmoc deprotection on the resin by adding the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat for 15-20 minutes.[9]
-
Wash the resin thoroughly with DMF (5-6 times).
-
Couple the first Fmoc-amino acid using standard coupling activation (see Step 4).
-
-
Fmoc Deprotection Cycle:
-
Add the 20% piperidine/DMF solution to the resin-bound peptide.
-
Agitate for 5 minutes, drain the solution.
-
Add fresh deprotection solution and agitate for another 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5-6 times) followed by DCM (2-3 times) and DMF (2-3 times).
-
-
Amino Acid Coupling Cycle (Standard and Fluorinated Proline):
-
In a separate vial, dissolve the Fmoc-amino acid (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in a minimal amount of DMF.
-
Add DIPEA (6-8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Immediately add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature. Note: For sterically hindered amino acids like fluorinated prolines, a longer coupling time or a double coupling may be beneficial to ensure completion.[5]
-
To perform a double coupling, drain the reaction mixture and add a freshly prepared solution of activated amino acid for another 1-2 hours.
-
Monitor coupling completion with a qualitative test (e.g., Kaiser test).
-
Drain the coupling solution and wash the resin with DMF (5-6 times).
-
-
Chain Elongation:
-
Repeat steps 3 and 4 for each amino acid in the peptide sequence, using Fmoc-cis-4-fluoro-L-proline at the desired position.
-
-
Final Deprotection and Cleavage:
-
After the final coupling and washing, perform a final Fmoc deprotection (Step 3).
-
Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]
-
Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC.[9]
-
This document provides a comprehensive overview and practical guidance for the utilization of this compound in modern peptide synthesis. By leveraging its unique conformational-directing properties, researchers can advance the fields of peptide chemistry, structural biology, and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. raineslab.com [raineslab.com]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis of fluorinated proline analogues - ePrints Soton [eprints.soton.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. udspace.udel.edu [udspace.udel.edu]
- 7. researchgate.net [researchgate.net]
- 8. chem.uci.edu [chem.uci.edu]
- 9. rsc.org [rsc.org]
- 10. dokumen.pub [dokumen.pub]
Applications of Fluorinated Prolines in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates has become a powerful tool in medicinal chemistry. Fluorinated proline analogues, in particular, offer a unique combination of properties that allow for the fine-tuning of molecular conformation, stability, and binding affinity. The strong inductive effect of the fluorine atom can enforce a specific pyrrolidine (B122466) ring pucker, bias the cis-trans isomerism of the preceding peptide bond, and introduce a valuable 19F NMR probe for conformational analysis.[1][2] This document provides detailed application notes and experimental protocols for the use of fluorinated prolines in medicinal chemistry, aimed at researchers, scientists, and drug development professionals.[3][4]
Application Notes
Conformational Control and Pre-organization
Fluorination of the proline ring at the C3 or C4 position allows for precise control over the pyrrolidine ring pucker (Cγ-endo vs. Cγ-exo) and the cis-trans isomerism of the Xaa-Pro bond. This is due to stereoelectronic effects, specifically the gauche effect between the electronegative fluorine atom and the lone pair of the ring nitrogen.[1]
-
(4R)-Fluoroproline ((4R)-Flp) : Favors an exo ring pucker, which in turn stabilizes the trans conformation of the preceding peptide bond.[2]
-
(4S)-Fluoroproline ((4S)-flp) : Favors an endo ring pucker, leading to a higher population of the cis amide bond conformation compared to proline.[2]
This conformational control can be exploited to pre-organize a peptide or small molecule into a bioactive conformation, potentially reducing the entropic penalty of binding to its target and thus increasing affinity.
Modulation of Protein and Peptide Stability
The incorporation of fluorinated prolines can either stabilize or destabilize protein and peptide structures, depending on the position and stereochemistry of the fluorine atom, as well as the local structural context.
-
Collagen Stability : In collagen-like peptides with the repeating sequence (Pro-Yaa-Gly)n, substituting the Yaa position with (4R)-Flp significantly increases the thermal stability (Tm) of the triple helix. Conversely, (4S)-flp in the Yaa position is destabilizing. In the Xaa position of (Xaa-Pro-Gly)n sequences, (4S)-flp is stabilizing.[5]
-
Globular Proteins : The effect on globular protein stability is context-dependent. For instance, in the villin headpiece subdomain, substitution of Pro62 with fluorinated prolines generally leads to destabilization, highlighting the complex interplay of steric, hydrophobic, and stereoelectronic effects.[6]
19F NMR Spectroscopy for Structural and Functional Studies
The presence of a fluorine atom provides a highly sensitive nucleus for 19F NMR spectroscopy. This technique offers several advantages for studying fluorinated proline-containing molecules:
-
High Sensitivity and No Background : 19F has a high gyromagnetic ratio and 100% natural abundance, and the absence of fluorine in most biological systems results in background-free spectra.[7]
-
Conformational Analysis : The 19F chemical shift is highly sensitive to the local chemical environment, allowing for the distinct resolution of signals corresponding to the cis and trans prolyl amide bond conformers.[1][8] This enables the accurate quantification of their populations and the study of isomerization kinetics.[1]
-
Binding Studies : Changes in the 19F NMR spectrum upon the addition of a binding partner can be used to study protein-ligand interactions, including determining binding affinities (Kd) and kinetics.[7]
Improvement of Drug-like Properties
Incorporating fluorinated prolines can enhance the metabolic stability of peptides by protecting the adjacent peptide bonds from proteolytic cleavage. The increased hydrophobicity and altered electronic properties can also influence cell permeability and pharmacokinetic profiles.
Quantitative Data Summary
The following tables summarize key quantitative data on the effects of fluorinated prolines.
| Fluorinated Proline Analogue | Model System | Ktrans/cis | % cis Conformer | Reference |
| Proline | Ac-Pro-OMe | 4.6 | 17.9 | [9] |
| (4R)-Fluoroproline | Ac-(4R)-Flp-OMe | 8.1 | 11.0 | [1] |
| (4S)-Fluoroproline | Ac-(4S)-flp-OMe | 2.4 | 29.4 | [1] |
| 4,4-Difluoroproline | Ac-Dfp-OMe | 4.9 | 16.9 | [1] |
| (3S)-Fluoroproline | Ac-(3S)-FPro-OMe | 4.1 | 19.6 | [1] |
| (3R)-Fluoroproline | Ac-(3R)-FPro-OMe | 2.4 | 29.4 | [1] |
Table 1: Influence of Fluorination on Prolyl Amide Bond Conformation. This table presents the trans/cis equilibrium constants (Ktrans/cis) and the corresponding percentage of the cis conformer for various fluorinated proline analogues in a model dipeptide system.
| Peptide Sequence | Tm (°C) | ΔTm vs. (Pro-Pro-Gly)10 (°C) | Reference |
| (Pro-Pro-Gly)10 | 41 | 0 | [5] |
| (Pro-(4R)-Hyp-Gly)10 | 60 | +19 | [5] |
| (Pro-(4R)-Flp-Gly)10 | 98 | +57 | [5] |
| ((4S)-flp-Pro-Gly)10 | 58 | +17 | [5] |
Table 2: Effect of 4-Fluoroprolines on the Thermal Stability of Collagen Triple Helices. This table shows the melting temperatures (Tm) of collagen-like peptides, demonstrating the significant stabilizing effect of (4R)-Flp in the Yaa position and (4S)-flp in the Xaa position.
| Peptide | Target | Kd (µM) | Reference |
| PPPLPPKPKF (P2) | HS1 SH3 domain | 15.4 | [10] |
| P(4S)-flp-PLPPKPKF | HS1 SH3 domain | 26.3 | [10] |
| PP(4R)-Flp-LPPKPKF | HS1 SH3 domain | 20.4 | [10] |
| PPP(4S)-flp-PPKPKF | HS1 SH3 domain | 21.3 | [10] |
Table 3: Binding Affinities of Fluorinated Proline-Containing Peptides to an SH3 Domain. This table presents the dissociation constants (Kd) for the interaction of a proline-rich peptide and its fluorinated analogues with the SH3 domain of HS1, showing that fluorination can modulate binding affinity.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-(2S,4S)-4-fluoroproline
This protocol describes the synthesis of N-Boc-(4S)-fluoroproline from N-Boc-(4R)-hydroxyproline methyl ester, a common starting material.
Materials:
-
N-Boc-(2S,4R)-hydroxyproline methyl ester
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (B128534) (TEA)
-
Tetrabutylammonium fluoride (B91410) (TBAF)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (B78521) (LiOH)
-
1 M HCl
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Mesylation of the hydroxyl group: a. Dissolve N-Boc-(2S,4R)-hydroxyproline methyl ester (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere. b. Add triethylamine (1.5 eq) and stir for 10 minutes. c. Add methanesulfonyl chloride (1.2 eq) dropwise. d. Stir the reaction at 0 °C for 1 hour and then at room temperature for 2 hours. e. Quench the reaction with water and extract with DCM. f. Wash the organic layer with saturated aqueous NaHCO3 and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the mesylated intermediate.
-
Fluorination with TBAF: a. Dissolve the mesylated intermediate (1.0 eq) in anhydrous THF under a nitrogen atmosphere. b. Add TBAF (1.5 eq, 1 M solution in THF) dropwise at room temperature. c. Heat the reaction mixture to 50 °C and stir for 12-16 hours. d. Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. f. Purify the crude product by silica gel column chromatography to obtain N-Boc-(2S,4S)-4-fluoroproline methyl ester.
-
Saponification of the methyl ester: a. Dissolve the purified methyl ester (1.0 eq) in a 1:1 mixture of THF and water. b. Add LiOH (1.5 eq) and stir at room temperature for 4-6 hours. c. Acidify the reaction mixture to pH 2-3 with 1 M HCl. d. Extract the product with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield N-Boc-(2S,4S)-4-fluoroproline as a white solid.
Protocol 2: Incorporation of Fmoc-(4R)-Fluoroproline into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual Fmoc-SPPS for incorporating Fmoc-(4R)-Flp-OH into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids, including Fmoc-(4R)-Flp-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
20% (v/v) piperidine (B6355638) in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: a. Drain the DMF. b. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. c. Drain and repeat the piperidine treatment for 15 minutes. d. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Coupling (for standard amino acids): a. In a separate vial, dissolve the Fmoc-amino acid (3 eq), DIC (3 eq), and OxymaPure® (3 eq) in DMF. b. Pre-activate for 5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate for 1-2 hours at room temperature. e. Wash the resin with DMF (3 times) and DCM (3 times).
-
Coupling of Fmoc-(4R)-Fluoroproline: a. Due to potential steric hindrance, a longer coupling time or a different coupling reagent might be beneficial. b. Dissolve Fmoc-(4R)-Flp-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. c. Add the coupling solution to the resin. d. Agitate for 2-4 hours at room temperature. A Kaiser test can be performed to check for completion of the coupling. If the test is positive (blue beads), recoupling may be necessary. e. Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Fmoc deprotection and coupling steps for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection: a. Wash the resin with DCM and dry under vacuum. b. Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate. d. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. e. Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol 3: Conformational Analysis by 19F NMR Spectroscopy
This protocol describes the acquisition of a 1D 19F NMR spectrum to determine the cis/trans isomer ratio of a peptide containing a single fluorinated proline.
Materials:
-
Lyophilized fluorinated peptide
-
NMR buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.4, in 90% H2O/10% D2O)
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 1-5 mM.
-
Spectrometer Setup: a. Tune and match the 19F channel of the NMR probe. b. Set the temperature to 298 K.
-
Acquisition Parameters (example for a 500 MHz spectrometer):
-
Pulse Program: A standard 1D pulse sequence with proton decoupling (e.g., zgig on Bruker instruments).
-
Transmitter Frequency Offset (O1P): Center the spectral window around the expected chemical shift of the fluoroproline (e.g., ~-170 to -180 ppm for 4-fluoroprolines relative to CFCl3).
-
Spectral Width: 20-50 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 128 to 1024, depending on the sample concentration.
-
-
Data Processing: a. Apply an exponential window function (line broadening of 1-5 Hz). b. Fourier transform the FID. c. Phase and baseline correct the spectrum.
-
Data Analysis: a. Identify the two distinct signals corresponding to the cis and trans isomers. b. Integrate the area of each peak. c. Calculate the % cis conformer using the formula: % cis = [Integral(cis) / (Integral(cis) + Integral(trans))] * 100.
Protocol 4: Thermal Stability Measurement by Differential Scanning Fluorimetry (DSF)
This protocol describes a typical DSF experiment to determine the melting temperature (Tm) of a protein and assess the effect of a fluorinated proline-containing ligand.
Materials:
-
Purified protein
-
Fluorinated proline-containing ligand
-
DSF buffer (e.g., 100 mM HEPES, pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
qPCR instrument with a thermal ramping capability
-
96-well qPCR plates and optical seals
Procedure:
-
Prepare a 20x working stock of SYPRO Orange dye by diluting the 5000x stock in DSF buffer.
-
Prepare protein and ligand solutions: a. Prepare a 2x protein stock solution in DSF buffer (e.g., 10 µM for a final concentration of 5 µM). b. Prepare a 2x ligand stock solution in DSF buffer at the desired concentration.
-
Set up the 96-well plate:
-
Protein alone: 10 µL of 2x protein + 10 µL of DSF buffer.
-
Protein + Ligand: 10 µL of 2x protein + 10 µL of 2x ligand.
-
Buffer alone (blank): 20 µL of DSF buffer.
-
Ligand alone (control): 10 µL of 2x ligand + 10 µL of DSF buffer.
-
-
Add SYPRO Orange dye: Add 2 µL of the 20x SYPRO Orange working stock to each well (for a final volume of ~22 µL and a final dye concentration of ~2x).
-
Seal the plate with an optical seal and centrifuge briefly to collect the contents at the bottom of the wells.
-
Run the DSF experiment on a qPCR instrument: a. Set the instrument to collect fluorescence data (e.g., using the FAM/SYBR Green channel). b. Program a thermal ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Data Analysis: a. Plot the fluorescence intensity as a function of temperature. b. The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve. c. Compare the Tm of the protein alone with the Tm of the protein in the presence of the ligand. A positive shift in Tm indicates stabilization of the protein by the ligand.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of fluorinated proline-containing peptides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19F NMR-tags for peptidyl prolyl conformation analysis - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 10. 4-Fluoroproline derivative peptides: effect on PPII conformation and SH3 affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-tert-Boc-cis-4-fluoro-L-proline as a DPP-4 Inhibitor Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-tert-Boc-cis-4-fluoro-L-proline is a pivotal chiral building block in the synthesis of a novel class of dipeptidyl peptidase-4 (DPP-4) inhibitors. Its unique structural features, particularly the fluorine substitution on the proline ring, contribute to the enhanced potency and pharmacokinetic profile of the final active pharmaceutical ingredients. These application notes provide a comprehensive overview of its role in drug development, detailed synthetic protocols, and relevant quantitative data.
Introduction to DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and potentiate glucose-dependent insulin (B600854) secretion from pancreatic β-cells while suppressing glucagon (B607659) release from α-cells.
By inhibiting DPP-4, the circulating levels of active GLP-1 and GIP are increased, leading to improved glycemic control in patients with type 2 diabetes mellitus. This compound serves as a key intermediate in the synthesis of potent and selective DPP-4 inhibitors, specifically those based on the 4-fluoropyrrolidine-2-carbonitrile (B8495706) scaffold.[1][2]
DPP-4 Signaling Pathway
The inhibition of DPP-4 initiates a cascade of events that ultimately leads to lower blood glucose levels. The following diagram illustrates the signaling pathway.
References
Asymmetric Synthesis Using N-tert-Boc-cis-4-fluoro-L-proline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Boc-cis-4-fluoro-L-proline is a valuable fluorinated amino acid derivative that serves as a versatile chiral building block in asymmetric synthesis. The presence of the fluorine atom at the C4 position of the proline ring introduces unique stereoelectronic properties, influencing the conformation of the pyrrolidine (B122466) ring and enabling highly diastereoselective transformations. This, combined with the protecting tert-butoxycarbonyl (Boc) group, makes it a key intermediate in the synthesis of complex chiral molecules, including modified peptides and pharmaceutical agents.
This document provides detailed application notes and experimental protocols for the use of this compound in asymmetric synthesis, with a focus on its role in the diastereoselective alkylation and its application as a precursor in the synthesis of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.
Key Applications
-
Chiral Building Block for Diastereoselective Synthesis: The fluorinated proline scaffold can be utilized to introduce chirality and control the stereochemical outcome of subsequent reactions. The electron-withdrawing nature of the fluorine atom influences the puckering of the pyrrolidine ring, which in turn directs the approach of electrophiles in reactions such as alkylations.
-
Intermediate in the Synthesis of Bioactive Molecules: this compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. A notable application is in the preparation of 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives, which are potent inhibitors of the DPP-4 enzyme.[1]
-
Conformational Control in Peptide Chemistry: The incorporation of cis-4-fluoro-L-proline into peptides can be used to stabilize specific secondary structures. The fluorine substituent influences the cis-trans isomerization of the peptidyl-prolyl amide bond, a critical factor in protein folding and stability.[2][3][4]
Data Presentation
Table 1: Synthesis of this compound
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| This compound methyl ester | 1. LiOH, THF/H₂O, 0 °C to rt, 2h; 2. HCl (1M) to pH 2 | This compound | 96% | [5] |
| trans-4-hydroxy-L-proline methyl ester | 1. Boc₂O; 2. DAST; 3. Hydrolysis | This compound | 71% (3 steps) | [6] |
Table 2: Diastereoselective Alkylation of N-Boc-4-fluoroproline Methyl Esters
| Substrate | Electrophile | Base | Solvent | Product (major diastereomer) | d.r. | Yield | Reference |
| N-Boc-(2S,4S)-fluoro-L-proline methyl ester | Allyl bromide | LDA | THF | (2R,4S)-2-allyl-4-fluoro-N-Boc-proline methyl ester | 90:10 | 85% | [7] |
| N-Boc-(2S,4S)-fluoro-L-proline methyl ester | Benzyl (B1604629) bromide | LDA | THF | (2R,4S)-2-benzyl-4-fluoro-N-Boc-proline methyl ester | 95:5 | 90% | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the hydrolysis of the corresponding methyl ester to yield the title compound.
Materials:
-
This compound methyl ester
-
Lithium hydroxide (B78521) (LiOH)
-
Tetrahydrofuran (B95107) (THF)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297) (EtOAc)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound methyl ester (5.83 g, 23.58 mmol) in tetrahydrofuran (30 mL) in a round-bottom flask.[5]
-
Cool the solution to 0 °C in an ice bath.[5]
-
In a separate beaker, prepare a solution of lithium hydroxide (1.98 g) in deionized water (30 mL).
-
Add the LiOH solution to the cooled solution of the methyl ester.[5]
-
Remove the ice bath and stir the reaction mixture at room temperature for 2 hours.[5]
-
After 2 hours, remove the THF under reduced pressure.[5]
-
Adjust the pH of the remaining aqueous layer to 2 with 1 M hydrochloric acid.[5]
-
Extract the aqueous layer with ethyl acetate (3 x 80 mL).[5]
-
Combine the organic layers and dry over anhydrous sodium sulfate.[5]
-
Filter and concentrate the organic layer under reduced pressure to afford this compound as a white solid (5.3 g, 96% yield).[5]
Protocol 2: Diastereoselective Alkylation of N-Boc-(2S,4S)-fluoro-L-proline Methyl Ester
This protocol outlines a general procedure for the diastereoselective alkylation of the methyl ester of this compound.
Materials:
-
N-Boc-(2S,4S)-fluoro-L-proline methyl ester
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzyl bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at -78 °C, add n-butyllithium dropwise and stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
Add a solution of N-Boc-(2S,4S)-fluoro-L-proline methyl ester in anhydrous THF to the LDA solution at -78 °C and stir for 1 hour.
-
Add the electrophile (e.g., benzyl bromide) to the reaction mixture at -78 °C and allow the reaction to proceed for several hours, monitoring by TLC.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with EtOAc.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the alkylated product.
Visualizations
Caption: Synthetic pathway from this compound to a DPP-4 inhibitor precursor.
Caption: Workflow for the diastereoselective alkylation of N-Boc-cis-4-fluoro-L-proline methyl ester.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-BOC-cis-4-fluoro-L-proline synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of N-tert-Boc-cis-4-fluoro-L-proline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of N-tert-Boc-cis-4-fluoro-L-proline, a valuable building block in medicinal chemistry and drug development. The following sections outline various purification techniques, including chromatography, extraction, and crystallization, complete with experimental protocols and comparative data.
Purification Techniques Overview
The selection of a suitable purification technique for this compound depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. The most common methods employed are liquid-liquid extraction, column chromatography, and recrystallization. For radiolabeled analogs, solid-phase extraction is also utilized.
A large-scale, chromatography-free process has been developed that yields the product with excellent purity (>99% by HPLC).[1] This method relies on an acid-base purification technique.[1] For laboratory-scale synthesis, column chromatography is a widely used and effective method for achieving high purity.
Comparative Data of Purification Techniques
The following table summarizes quantitative data from various purification methods for this compound and its derivatives.
| Purification Method | Scale | Purity | Yield | Key Experimental Conditions | Reference |
| Liquid-Liquid Extraction | 5.83 g | Not explicitly stated, but sufficient for subsequent steps | 96% | Extraction with ethyl acetate (B1210297) after pH adjustment. | [2] |
| Column Chromatography | 6.00 g (precursor) | High (not quantified) | 77% (of a precursor) | Eluent: 80% diethyl ether in hexane. | [3] |
| Flash Column Chromatography | 1.50 g (precursor) | High (not quantified) | 81% (of a precursor) | Eluent: 20% ethyl acetate in hexane. | [3] |
| Chromatography-Free Acid-Base Purification | Kilogram Scale | >99% by HPLC | Moderate | Eco-friendly process using a single solvent. | [1] |
| Recrystallization | Not specified | High (not quantified) | 64% (for deprotected analog) | Not specified | [3] |
| Solid-Phase Extraction (SPE) | Radiosynthesis Scale | >99% (radiochemical purity) | 41 ± 3.6% | Oasis MCX Plus Short cartridge. | [3][4] |
Experimental Protocols
Protocol 1: Purification by Liquid-Liquid Extraction
This protocol is adapted from a procedure for the synthesis of (2S,4S)-4-fluoro-1-tert-butoxycarbonylpyrrolidine-2-carboxylic acid.[2]
Objective: To purify this compound from a reaction mixture by acid-base extraction.
Materials:
-
Crude this compound in an aqueous solution
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
Rotary evaporator
Procedure:
-
Transfer the aqueous solution containing the crude product to a separatory funnel.
-
Adjust the pH of the aqueous layer to 2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 80 mL).
-
Combine the organic layers.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the purified product as a white solid.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a general procedure based on methods used for purifying precursors and analogs of this compound.[3][5]
Objective: To achieve high purity of this compound using silica (B1680970) gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Solvents for elution (e.g., Ethyl acetate/Hexane mixture)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Procedure:
-
Prepare a slurry of silica gel in the initial elution solvent (e.g., 20% ethyl acetate in hexane).
-
Pack the chromatography column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified product.
Visualized Workflows
The following diagrams illustrate the logical flow of the purification protocols.
Caption: Workflow for Purification by Liquid-Liquid Extraction.
Caption: Workflow for Purification by Flash Column Chromatography.
References
Application Notes and Protocols for the Synthesis of Bioactive Molecules
Introduction
The synthesis of bioactive molecules is a cornerstone of modern drug discovery and development. These complex organic compounds, often derived from natural sources, exhibit potent and specific biological activities, making them invaluable as therapeutic agents and research tools. This document provides detailed application notes and experimental protocols for the synthesis of several key bioactive molecules: Paclitaxel (B517696) (Taxol), Artemisinin (B1665778), Morphine, Vancomycin (B549263), Penicillin, and Erythromycin (B1671065). The content is tailored for researchers, scientists, and drug development professionals, offering insights into both the biosynthetic and synthetic pathways, as well as their mechanisms of action.
Paclitaxel (Taxol)
Paclitaxel is a potent anti-cancer agent originally isolated from the Pacific yew tree (Taxus brevifolia).[1] Its complex diterpenoid structure has made it a challenging target for total synthesis, a landmark achievement in organic chemistry.[1][2]
Biosynthesis of Paclitaxel
The biosynthesis of paclitaxel is a complex, multi-step process involving approximately 19-20 enzymatic steps.[1][3] It begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) to form the taxane (B156437) skeleton, which then undergoes a series of hydroxylations, acetylations, and the attachment of a C-13 side chain.[1][3]
Total Synthesis of Paclitaxel (Holton Synthesis)
The Holton total synthesis of paclitaxel, completed in 1994, is a landmark in organic synthesis.[2][4] It is a linear synthesis starting from (-)-borneol, a derivative of camphor.[4]
Quantitative Data for Holton's Total Synthesis of Paclitaxel
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | (-)-Borneol | Multiple steps | Patchoulene oxide | ~60% (over several steps) |
| 2 | Patchoulene oxide | t-BuLi | Allylic alcohol | 95% |
| 3 | Allylic alcohol | Ti(O-i-Pr)4, t-BuOOH | Epoxy alcohol | 95% |
| 4 | Epoxy alcohol | BF3·OEt2 | Unsaturated diol | 75% |
| ... | ... | ... | ... | ... |
| 46 | Protected Baccatin III derivative | HF; H2, Pd/C | (-)-Paclitaxel | ~90% (final deprotections) |
Experimental Protocol: Key Step - Chan Rearrangement
-
Preparation: A solution of the starting carbonate ester is prepared in anhydrous tetrahydrofuran (B95107) (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Base Addition: Lithium tetramethylpiperidide (LTMP) is added dropwise to the cooled solution. The reaction is stirred at -78 °C for a specified time to allow for the formation of the enolate.
-
Quenching: The reaction is carefully quenched with a proton source, such as acetic acid, to protonate the enolate and form the α-hydroxy ester.
-
Work-up and Purification: The reaction mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the desired product.
Mechanism of Action of Paclitaxel
Paclitaxel's anticancer activity stems from its ability to stabilize microtubules, which are crucial components of the cell's cytoskeleton involved in cell division.[5][6] By binding to the β-tubulin subunit of microtubules, paclitaxel promotes their assembly and inhibits their depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[5][7][8]
Artemisinin
Artemisinin is a sesquiterpene lactone containing an endoperoxide bridge, which is essential for its potent antimalarial activity.[9] It is isolated from the sweet wormwood plant, Artemisia annua. Due to its complex structure and the low yield from natural sources, semi-synthetic production methods have been developed.[10]
Semi-synthesis of Artemisinin from Artemisinic Acid
A commercially viable semi-synthetic route to artemisinin starts from artemisinic acid, which can be produced in high yields through fermentation using engineered yeast (Saccharomyces cerevisiae).[8][9]
Quantitative Data for Artemisinin Semi-synthesis
| Step | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Artemisinic Acid | H2, RuCl2--INVALID-LINK--2 | Dihydroartemisinic Acid | >95% |
| 2 | Dihydroartemisinic Acid | Singlet Oxygen (photochemical or chemical generation) | Hydroperoxide intermediate | Not isolated |
| 3 | Hydroperoxide intermediate | Acid catalyst (e.g., trifluoroacetic acid) | Artemisinin | ~30-40% (from dihydroartemisinic acid) |
Experimental Protocol: Semi-synthesis of Artemisinin
-
Reduction of Artemisinic Acid: Artemisinic acid is dissolved in a suitable solvent (e.g., methanol) and subjected to catalytic hydrogenation using a ruthenium catalyst to stereoselectively reduce the exocyclic double bond, yielding dihydroartemisinic acid.
-
Photooxidation: The dihydroartemisinic acid is then dissolved in a solvent like dichloromethane, and a photosensitizer (e.g., Rose Bengal) is added. The solution is irradiated with visible light while bubbling oxygen through it to generate singlet oxygen, which reacts with the dihydroartemisinic acid to form a key hydroperoxide intermediate.
-
Acid-catalyzed Cyclization: The crude hydroperoxide intermediate is treated with an acid catalyst, such as trifluoroacetic acid, which initiates a cascade of reactions, including cyclization and rearrangement, to form the final artemisinin product.
-
Purification: The crude artemisinin is purified by column chromatography and/or recrystallization to yield the pure product.
Mechanism of Action of Artemisinin (Anticancer)
In addition to its antimalarial properties, artemisinin and its derivatives have shown promise as anticancer agents.[11][12][13] Their mechanism of action in cancer cells is multifaceted, involving the induction of apoptosis, inhibition of angiogenesis, and modulation of various cell signaling pathways, such as the Wnt/β-catenin pathway.[11][12][13][14]
Morphine
Morphine is a potent opioid analgesic and the principal active agent in opium, derived from the opium poppy (Papaver somniferum). Its total synthesis was a significant challenge due to its complex pentacyclic structure.[15]
Total Synthesis of Morphine (Gates Synthesis)
The first total synthesis of morphine was accomplished by Marshall D. Gates, Jr. in 1952.[15][16] This synthesis confirmed the structure of morphine proposed by Robinson in 1925.[15][16]
Quantitative Data for Gates' Total Synthesis of Morphine
| Step | Starting Material | Key Reagents | Product | Overall Yield (%) |
| 1-31 | Dihydroxynaphthalene | Multiple reagents over 31 steps | (±)-Morphine | 0.06% |
Experimental Protocol: Key Step - Grewe Cyclization (from a biomimetic approach)
A key step in more efficient, biomimetic syntheses of morphine is the Grewe cyclization, which mimics the natural biosynthetic pathway.[15][17]
-
Preparation of the Precursor: The reticuline-like precursor is synthesized through a multi-step sequence.
-
Cyclization Reaction: The precursor is treated with a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) at elevated temperatures to induce the cyclization, forming the morphinan (B1239233) skeleton.
-
Work-up and Purification: The reaction mixture is carefully neutralized and the product is extracted with an organic solvent. The crude product is then purified by chromatography and/or crystallization.
Mechanism of Action of Morphine
Morphine exerts its analgesic effects by acting as an agonist at μ-opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.[18][19] Activation of these receptors leads to a cascade of intracellular signaling events that ultimately reduce neuronal excitability and pain transmission.[18][20]
Vancomycin
Vancomycin is a glycopeptide antibiotic used in the treatment of serious infections caused by Gram-positive bacteria.[9] Its complex structure, featuring a heptapeptide (B1575542) backbone with extensive cross-linking, made its total synthesis a formidable challenge.[11][21]
Total Synthesis of Vancomycin (Boger Synthesis)
The Boger group reported a convergent total synthesis of the vancomycin aglycon.[11][21] This approach involved the synthesis of key amino acid building blocks and their assembly into the complex macrocyclic structure.
Quantitative Data for Boger's Total Synthesis of Vancomycin Aglycon
| Step | Key Transformation | Key Reagents | Product | Yield (%) |
| 1 | AB Ring Macrolactamization | DMTMM(Cl) | AB Ring System | 29% |
| 2 | CD Ring SNAr Cyclization | CsF, DMSO | CD Ring System | 65-75% |
| 3 | DE Ring SNAr Cyclization | CsF, DMSO | DE Ring System | 90% |
| ... | ... | ... | ... | ... |
Experimental Protocol: Key Step - SNAr Cyclization for CD Ring Formation
-
Substrate Preparation: The linear peptide precursor for the CD ring system is prepared and dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Reagent Addition: Cesium fluoride (B91410) (CsF) is added to the solution at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature, allowing for the intramolecular nucleophilic aromatic substitution (SNAr) reaction to proceed, forming the 16-membered macrocycle. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield the desired atropisomer.
Mechanism of Action of Vancomycin
Vancomycin inhibits the synthesis of the bacterial cell wall by binding with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors.[9][17][22] This binding prevents the transglycosylation and transpeptidation steps in peptidoglycan synthesis, thereby weakening the cell wall and leading to cell lysis.[9][23]
Penicillin
Penicillin, one of the first discovered and widely used antibiotics, is produced by fermentation of the fungus Penicillium chrysogenum.[3][24] It is a β-lactam antibiotic that is highly effective against many bacterial infections.
Industrial Production of Penicillin
The commercial production of penicillin is carried out through a fed-batch fermentation process.[1][25]
Quantitative Data for Penicillin Fermentation
| Parameter | Value |
| Fermentation Time | 120 - 200 hours |
| Temperature | 25-27 °C |
| pH | 6.5 (maintained) |
| Carbon Source | Glucose, Lactose |
| Precursor (for Penicillin G) | Phenylacetic acid |
| Typical Yield | 30-50 g/L |
Experimental Protocol: Laboratory-Scale Penicillin Fermentation and Purification
-
Inoculum Preparation: A pure culture of Penicillium chrysogenum is grown on an agar (B569324) slant and then transferred to a seed flask containing a nutrient-rich medium. The flask is incubated on a shaker to promote mycelial growth.
-
Fermentation: The inoculum is transferred to a laboratory-scale fermenter containing a sterile production medium with a carbon source, nitrogen source, and a precursor like phenylacetic acid for Penicillin G production. The fermenter is aerated, and the temperature and pH are carefully controlled.
-
Harvesting: After the fermentation period, the broth is harvested and the mycelium is removed by filtration.
-
Extraction: The pH of the filtered broth is lowered to 2.0-2.5 with an acid, and the penicillin is extracted into an organic solvent such as amyl acetate (B1210297) or butyl acetate.
-
Purification and Crystallization: The penicillin is back-extracted into an aqueous buffer at a neutral pH, and then re-extracted into the organic solvent after acidification. Finally, the penicillin is crystallized as a salt (e.g., potassium salt) and dried.[22]
Mechanism of Action of Penicillin
Penicillin inhibits the formation of the bacterial cell wall by acylating the active site of transpeptidase, an enzyme essential for the cross-linking of peptidoglycan chains.[2][26] This inhibition weakens the cell wall, making the bacterium susceptible to osmotic lysis and death.[2][27]
Erythromycin
Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[28] It is effective against a broad range of Gram-positive bacteria and some Gram-negative bacteria.
Production and Purification of Erythromycin
Erythromycin is produced by fermentation and then extracted and purified from the fermentation broth.[29]
Quantitative Data for Erythromycin Fermentation
| Parameter | Value |
| Fermentation Time | 7-10 days |
| Temperature | 30-34 °C |
| pH | 6.8 - 7.2 |
| Carbon Source | Glucose, Sucrose |
| Nitrogen Source | Soybean meal, Corn steep liquor |
Experimental Protocol: Erythromycin Isolation and Purification
-
Fermentation and Harvesting: Saccharopolyspora erythraea is cultured in a suitable fermentation medium. After the fermentation is complete, the broth is harvested.
-
Extraction: The pH of the broth is adjusted to be alkaline, and the erythromycin is extracted into an organic solvent like butyl acetate.
-
Purification: The erythromycin is then back-extracted into an acidic aqueous solution, followed by another extraction into an organic solvent after raising the pH. This process helps to purify the erythromycin from other components of the broth.
-
Crystallization: The purified erythromycin is crystallized from a suitable solvent to obtain the final product.[30]
Mechanism of Action of Erythromycin
Erythromycin inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome.[31][32] It blocks the exit tunnel of the ribosome, preventing the elongation of the polypeptide chain and leading to the dissociation of the peptidyl-tRNA from the ribosome.[31] This action is primarily bacteriostatic.[31]
References
- 1. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Paclitaxel - Wikipedia [en.wikipedia.org]
- 4. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 5. rsc.org [rsc.org]
- 6. A Cascade Strategy Enables a Total Synthesis of (±)‐Morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Approaches and Recent Developments for the Commercial Production of Semi-synthetic Artemisinin [frontiersin.org]
- 9. High-level semi-synthetic production of the potent antimalarial artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicolaou Taxol total synthesis - Wikipedia [en.wikipedia.org]
- 11. sorensen.princeton.edu [sorensen.princeton.edu]
- 12. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Penicillin production fermentation | PDF [slideshare.net]
- 14. The Baran Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]
- 15. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]
- 16. From the Archives: UR's Gates gave morphine its structure - Campus Times [campustimes.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 21. Total Syntheses of Vancomycin Related Glycopeptide Antibiotics and Key Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lab Scale Penicillin production [aecenar.com]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 24. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (−)-Thebainone A - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Next-Generation Total Synthesis of Vancomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 29. mdpi.com [mdpi.com]
- 30. mbbcollege.in [mbbcollege.in]
- 31. Comparative study on production, purification of penicillin by Penicillium chrysogenum isolated from soil and citrus samples - PMC [pmc.ncbi.nlm.nih.gov]
- 32. wikiwand.com [wikiwand.com]
Application Notes and Protocols: N-tert-Boc-cis-4-fluoro-L-proline in Organocatalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Boc-cis-4-fluoro-L-proline is a valuable fluorinated amino acid derivative that serves as a crucial chiral building block in synthetic organic chemistry. While proline and its derivatives are renowned as powerful organocatalysts, it is important to note that the direct application of this compound as a catalyst in reactions such as aldol (B89426) or Michael additions is generally not feasible. The presence of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine (B122466) nitrogen prevents the formation of the key enamine or iminium ion intermediates that are essential for the catalytic cycle of many proline-catalyzed reactions.
Instead, the primary role of this compound in organocatalysis is as a precursor to catalytically active proline derivatives. By removing the Boc group, the secondary amine is revealed, enabling its participation in catalytic transformations. The fluorine substituent at the 4-position can influence the catalyst's stereoelectronic properties, potentially leading to enhanced selectivity and reactivity in the resulting deprotected organocatalyst.
These application notes provide protocols for the deprotection of this compound to generate the active catalyst, cis-4-fluoro-L-proline, and a representative protocol for its application in a classic organocatalytic reaction.
Application Note 1: Synthesis of cis-4-fluoro-L-proline as an Organocatalyst via Deprotection
To utilize this compound in an organocatalytic context, the Boc protecting group must first be removed to liberate the secondary amine. A common and effective method for this transformation is acid-mediated hydrolysis.
Experimental Protocol: Deprotection of this compound
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (10.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
To the resulting residue, add cold diethyl ether to precipitate the product.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield cis-4-fluoro-L-proline trifluoroacetate (B77799) salt.
Quantitative Data: Deprotection Reaction
| Starting Material | Reagent | Solvent | Time (h) | Product Yield |
| This compound | Trifluoroacetic acid (TFA) | DCM | 2-4 | >95% |
Experimental Workflow: Deprotection
Application Note 2: Representative Application in an Asymmetric Aldol Reaction
The deprotected cis-4-fluoro-L-proline can be employed as an organocatalyst in various asymmetric transformations. A classic example is the direct asymmetric aldol reaction between a ketone and an aldehyde. The following protocol is a representative example based on the well-established L-proline catalyzed aldol reaction of 4-nitrobenzaldehyde (B150856) and acetone (B3395972). The presence of the fluorine atom in cis-4-fluoro-L-proline may influence the reaction's efficiency and stereoselectivity.
Experimental Protocol: Asymmetric Aldol Reaction
Materials:
-
cis-4-fluoro-L-proline (catalyst)
-
4-Nitrobenzaldehyde
-
Acetone
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a reaction vial, add 4-nitrobenzaldehyde (1.0 mmol), acetone (5.0 mmol, 5.0 eq), and DMSO (2.0 mL).
-
Add cis-4-fluoro-L-proline (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired aldol product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Representative Quantitative Data for Proline-Catalyzed Aldol Reaction
The following data is for the L-proline catalyzed reaction between 4-nitrobenzaldehyde and acetone and serves as a benchmark.
| Aldehyde | Ketone | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Acetone | L-proline | DMSO | 24 | 68 | 76 | [1] |
Catalytic Cycle: Proline-Catalyzed Aldol Reaction
References
Application Notes and Protocols: Incorporation of Fluorinated Amino Acids into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorinated amino acids into peptides has emerged as a powerful tool in medicinal chemistry and drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius (similar to hydrogen), and the stability of the carbon-fluorine bond, can profoundly influence the biological and pharmacological profiles of peptides.[1] Fluorination can enhance peptide properties by improving metabolic stability, increasing bioavailability, modulating bioactivity, and altering conformation.[2][3][4] This document provides detailed application notes and experimental protocols for the successful incorporation of fluorinated amino acids into peptides.
The introduction of fluorine can lead to significant improvements in proteolytic stability, a critical factor for peptide-based therapeutics.[5][6][7] Furthermore, fluorinated amino acids can be used as sensitive probes for conformational studies using ¹⁹F NMR spectroscopy, providing valuable insights into peptide structure and interactions.[1][8][9]
Applications of Peptide Fluorination
The introduction of fluorine atoms into peptides can fine-tune their properties for a range of biomedical applications:
-
Enhanced Proteolytic Stability: A primary application is to increase resistance to enzymatic degradation, thereby prolonging the in vivo half-life of peptide drugs.[5][6][10]
-
Modulation of Bioactivity: Fluorination can alter the electronic environment and conformation of a peptide, leading to enhanced or modified interactions with its biological target.[2][3]
-
Improved Pharmacokinetic Properties: Increased lipophilicity through fluorination can improve membrane permeability and overall bioavailability.[3][11]
-
Conformational Control: The steric and electronic effects of fluorine can be used to stabilize specific secondary structures, such as α-helices or β-sheets, which can be crucial for biological activity.[1][12]
-
¹⁹F NMR Probes: The fluorine atom serves as a sensitive and background-free NMR probe to study peptide conformation, dynamics, and interactions with other molecules.[1][8][9][13][14]
Quantitative Data Summary
The effects of incorporating fluorinated amino acids on various peptide properties are summarized below. These tables provide a comparative overview of how different fluorinated residues can impact key parameters relevant to drug development.
Table 1: Effect of Fluorination on Peptide Helicity and Thermal Stability
| Peptide Sequence | Fluorinated Residue | Change in Helicity (%) | Melting Temperature (Tm) (°C) | Reference |
| C31-53 | (2S,3S,4S)-4-Fluoroisoleucine | Increased | 68.5 | [15] |
| C31-53 | (2S,3R,4R)-4-Fluoroisoleucine | Increased | 69.1 | [15] |
| C31-53 | (2S,3S)-4,4,4-Trifluorovaline | Increased | 70.2 | [15] |
Table 2: Impact of Fluorination on Proteolytic Stability
| Peptide | Fluorinated Amino Acid | Protease | Relative Rate of Degradation (Fluorinated vs. Parent) | Reference |
| Buforin II analogue (BII5) | Hexafluoroleucine (Hfl) | Trypsin | ~2.3-fold more resistant | [5] |
| Buforin II analogue (BII6) | Hexafluoroleucine (Hfl) | Trypsin | ~2.3-fold more resistant | [5] |
| Buforin II analogue (BII10) | Hexafluoroleucine (Hfl) | Trypsin | ~2.3-fold more resistant | [5] |
| Buforin II analogue (BII1) | Hexafluoroleucine (Hfl) | Trypsin | Similar to parent peptide | [5] |
| Magainin 2 analogue | Hexafluoroleucine (Hfl) | Trypsin | Modestly increased resistance | [5][6] |
Table 3: Influence of Fluorination on Antimicrobial Activity (MIC in µM)
| Peptide | Target Organism | MIC (Parent Peptide) | MIC (Fluorinated Peptide) | Reference |
| Buforin II Analogue | E. coli | 16 | 4 | |
| Buforin II Analogue | B. subtilis | 8 | 2 | |
| Magainin 2 Analogue | E. coli | 8 | 4 | [6] |
| Magainin 2 Analogue | B. subtilis | 4 | 2 | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Fluorinated Peptides
This protocol outlines the manual synthesis of peptides containing fluorinated amino acids using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[16][17][18][19]
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected fluorinated amino acids
-
Rink Amide MBHA resin or pre-loaded Wang resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water)
-
Diethyl ether (cold)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (or fluorinated amino acid) (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cold TFA cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Purification of Fluorinated Peptides by HPLC
This protocol describes the purification of crude fluorinated peptides using reverse-phase high-performance liquid chromatography (RP-HPLC).[20][21][22][23][24]
Materials:
-
Crude fluorinated peptide
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.
-
Column Equilibration: Equilibrate the C18 column with Mobile Phase A at a constant flow rate.
-
Peptide Injection and Separation:
-
Inject the dissolved peptide onto the column.
-
Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to elute the peptide.
-
Monitor the elution profile at 214 nm or 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Protocol 3: Characterization of Fluorinated Peptides
A. Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.[20][21]
Procedure:
-
Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Acquire the mass spectrum and compare the observed molecular weight with the calculated theoretical mass.
B. ¹⁹F NMR Spectroscopy for Conformational Analysis
¹⁹F NMR is a powerful technique to study the conformation and environment of the fluorinated residue within the peptide.[9][13][14][25]
Procedure:
-
Dissolve the purified fluorinated peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN/H₂O) to a concentration of 1-5 mM.
-
Acquire a one-dimensional ¹⁹F NMR spectrum. The chemical shift of the fluorine signal is highly sensitive to its local environment and can provide information about peptide folding and conformation.
-
For more detailed structural information, 2D NMR experiments such as ¹H-¹⁹F HOESY can be performed to identify through-space interactions between the fluorine atom and nearby protons.
Protocol 4: Proteolytic Stability Assay
This protocol assesses the stability of fluorinated peptides against enzymatic degradation.[5][6][7][10][26]
Materials:
-
Purified fluorinated peptide and non-fluorinated control peptide
-
Protease (e.g., trypsin, chymotrypsin, pepsin)
-
Reaction buffer appropriate for the chosen protease
-
Quenching solution (e.g., 10% TFA)
-
RP-HPLC system
Procedure:
-
Prepare stock solutions of the peptides and the protease in the reaction buffer.
-
Incubate the peptide (at a final concentration of ~1 mg/mL) with the protease (e.g., at a 1:100 enzyme:substrate ratio) at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the enzymatic reaction by adding the quenching solution.
-
Analyze the samples by RP-HPLC.
-
Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak in the HPLC chromatogram.
-
Plot the percentage of intact peptide versus time to determine the degradation rate. Compare the stability of the fluorinated peptide to its non-fluorinated counterpart.
Visualizations
Caption: Experimental workflow for the synthesis and evaluation of fluorinated peptides.
Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04061A [pubs.rsc.org]
- 4. | PDF or Rental [articles.researchsolutions.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 9. 19F NMR-tags for peptidyl prolyl conformation analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 16. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
- 20. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 22. hplc.eu [hplc.eu]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. agilent.com [agilent.com]
- 25. researchgate.net [researchgate.net]
- 26. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Type 2 Diabetes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Type 2 diabetes (T2D) is a complex metabolic disorder characterized by insulin (B600854) resistance and progressive β-cell dysfunction. Understanding the molecular mechanisms underlying T2D and developing effective therapeutic strategies requires robust and reproducible experimental models and protocols. These application notes provide detailed methodologies for key experiments used in T2D research, including the assessment of β-cell function, insulin sensitivity, and cellular glucose uptake. Additionally, we present quantitative data to facilitate the interpretation of experimental results and provide diagrams of critical signaling pathways and experimental workflows.
Data Presentation: Quantitative Insights into Type 2 Diabetes Pathophysiology
The following tables summarize key quantitative data comparing healthy individuals with those with type 2 diabetes, providing a reference for expected experimental outcomes.
Table 1: Assessment of β-Cell Function and Insulin Resistance. This table provides a comparative overview of key metabolic parameters in healthy, pre-diabetic, and T2D individuals.
| Parameter | Healthy/Normal Glucose Tolerance | Pre-diabetes (iIFG or iIGT) | Type 2 Diabetes | Reference |
| Fasting Plasma Glucose (mg/dL) | < 100 | 100 - 125 | ≥ 126 | [1] |
| 2-hour Post-OGTT Glucose (mg/dL) | < 140 | 140 - 199 | ≥ 200 | [1][2][3] |
| HOMA-IR | ~1.0 - 1.5 | ~1.8 - 4.1 | > 2.4 | [4][5][6] |
| HOMA-B (%) | ~90 - 100 | ~108 - 188 | < 122 | [4][5][6] |
| First-Phase Insulin Response (Hyperglycemic Clamp) | Present | Reduced | Absent | [7] |
| Second-Phase Insulin Response (Hyperglycemic Clamp) | Robust | Impaired | Severely Impaired | [7] |
iIFG: isolated Impaired Fasting Glucose; iIGT: isolated Impaired Glucose Tolerance.
Table 2: Cellular and Molecular Markers of Insulin Resistance. This table details the alterations in insulin signaling and glucose uptake characteristic of T2D.
| Parameter | Healthy Control | Type 2 Diabetes Model | Reference |
| Insulin-Stimulated Glucose Uptake (Fold Change) | ~2-3 fold increase | Blunted or no significant increase | [8][9][10] |
| Insulin Receptor (IR) Expression/Phosphorylation | Normal | Reduced expression and/or phosphorylation | [11] |
| IRS-1 Phosphorylation (Tyrosine) | Increased upon insulin stimulation | Reduced | [12] |
| PI3K Activity | Increased upon insulin stimulation | Reduced | [11][13] |
| Akt/PKB Phosphorylation | Increased upon insulin stimulation | Reduced | [11][13][14] |
Experimental Protocols
Detailed methodologies for key experiments in type 2 diabetes research are provided below.
Protocol 1: Hyperglycemic Clamp for Assessment of β-Cell Function
The hyperglycemic clamp technique is a gold-standard method to assess insulin secretion in response to a sustained glucose stimulus.[6]
Principle: Plasma glucose is acutely raised to a specific hyperglycemic level and maintained at that level by a variable glucose infusion. The glucose infusion rate required to maintain hyperglycemia is an index of insulin secretion and glucose metabolism.
Procedure:
-
Patient Preparation: The subject fasts overnight for at least 10 hours. Two intravenous catheters are inserted, one for blood sampling and the other for infusion of glucose.
-
Priming Dose: A priming infusion of 20% dextrose is administered over 10-15 minutes to rapidly raise the plasma glucose to the target level (e.g., 125 mg/dL above basal).[15][16]
-
Clamping: The plasma glucose concentration is monitored every 5 minutes, and the 20% dextrose infusion rate is adjusted to maintain the target hyperglycemic plateau for 120 minutes.[15]
-
Blood Sampling: Blood samples are collected at regular intervals (e.g., every 2-5 minutes for the first 15 minutes, then every 10-15 minutes) to measure plasma glucose and insulin concentrations.
-
First- and Second-Phase Insulin Secretion: The insulin response during the initial 10 minutes reflects the first-phase release, while the response from 10 to 120 minutes represents the second-phase secretion.[15]
-
(Optional) Arginine Stimulation: At the end of the clamp, a bolus of L-arginine can be administered to assess maximal β-cell secretory capacity.[8]
Protocol 2: Oral Glucose Tolerance Test (OGTT)
The OGTT is a widely used test to diagnose pre-diabetes and diabetes by assessing the body's ability to handle an oral glucose load.[13][17]
Procedure:
-
Patient Preparation: The patient should have an unrestricted carbohydrate diet (at least 150g/day) for 3 days prior to the test.[14] The test is performed in the morning after an 8-12 hour overnight fast.[14]
-
Fasting Blood Sample: A baseline (0 minute) venous blood sample is drawn to measure fasting plasma glucose and insulin.
-
Glucose Administration: The patient drinks a solution containing 75g of anhydrous glucose dissolved in 250-300 mL of water over 5 minutes.[14][18]
-
Post-load Blood Samples: Blood samples are drawn at 30, 60, and 120 minutes after the glucose drink to measure plasma glucose and insulin levels.[17]
Protocol 3: Homeostasis Model Assessment (HOMA)
HOMA is a method used to quantify insulin resistance (HOMA-IR) and β-cell function (HOMA-B) from fasting glucose and insulin levels.[19]
Calculation:
-
HOMA-IR: [Fasting Insulin (μU/mL) x Fasting Glucose (mmol/L)] / 22.5[20][21]
-
HOMA-B: [20 x Fasting Insulin (μU/mL)] / [Fasting Glucose (mmol/L) - 3.5][21]
Procedure:
-
Obtain fasting blood samples after an overnight fast.
-
Measure fasting plasma glucose and insulin concentrations.
-
Use the formulas above to calculate HOMA-IR and HOMA-B.
Protocol 4: 2-Deoxy-D-[3H]glucose Uptake Assay in Adipocytes
This assay measures the rate of glucose transport into cells, a key process that is impaired in insulin resistance.
Principle: 2-deoxy-D-glucose (2-DG) is a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase, but not further metabolized, trapping it inside the cell. Radiolabeled 2-DG allows for quantification of glucose uptake.
Procedure:
-
Cell Culture: Plate adipocytes (e.g., 3T3-L1) in a 96-well plate and allow them to differentiate.
-
Serum Starvation: Before the assay, serum-starve the cells for 2-4 hours in a suitable buffer (e.g., Krebs-Ringer-Phosphate-HEPES, KRPH).
-
Insulin Stimulation: Treat the cells with or without insulin (e.g., 100 nM) for 20-30 minutes at 37°C to stimulate glucose uptake.
-
Glucose Uptake: Add 2-Deoxy-D-[3H]glucose to each well and incubate for 5-10 minutes at 37°C.
-
Washing: Stop the uptake by washing the cells three times with ice-cold KRPH buffer to remove extracellular 2-DG.
-
Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1% SDS).
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well and express the results as fold change over basal (unstimulated) glucose uptake.
Mandatory Visualizations
Insulin Signaling Pathway in Type 2 Diabetes
The following diagram illustrates the canonical insulin signaling pathway and highlights the points of impairment in type 2 diabetes.
Caption: Insulin signaling pathway and points of impairment in T2D.
Experimental Workflow for In Vivo Anti-Diabetic Drug Efficacy
This diagram outlines a typical experimental workflow for evaluating the efficacy of a novel anti-diabetic compound in an animal model of type 2 diabetes.
Caption: Workflow for in vivo anti-diabetic drug efficacy testing.
References
- 1. Type 2 diabetes - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 2. Glucose Tolerance Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Glucose tolerance test - non-pregnant: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 4. repo.unand.ac.id [repo.unand.ac.id]
- 5. Assessment HOMA as a predictor for new onset diabetes mellitus and diabetic complications in non-diabetic adults: a KoGES prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of a physiological insulin resistance model in human stem cell–derived adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Role of insulin receptor substance-1 modulating PI3K/Akt insulin signaling pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Are HOMA-IR and HOMA-B good predictors for diabetes and pre-diabetes subtypes? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Precision and accuracy of hyperglycemic clamps in a multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RACGP - Oral glucose tolerance testing [racgp.org.au]
- 18. Oral Glucose Tolerance Test: Uses and Results [verywellhealth.com]
- 19. Precision and accuracy of hyperglycemic clamps in a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Population Pharmacodynamic Modeling of Hyperglycemic Clamp and Meal Tolerance Tests in Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Risk Factors for Type 2 Diabetes Mellitus Preceded by β-Cell Dysfunction, Insulin Resistance, or Both in Older Adults: The Cardiovascular Health Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-tert-Boc-cis-4-fluoro-L-proline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-tert-Boc-cis-4-fluoro-L-proline. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Fluorinated Product | 1. Inactive Fluorinating Agent: Reagents like DAST (Diethylaminosulfur trifluoride) and its analogs are sensitive to moisture. | - Use a fresh bottle of the fluorinating agent or purify the existing stock. - Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). |
| 2. Suboptimal Reaction Temperature: The reactivity of fluorinating agents is highly temperature-dependent. | - For DAST, reactions are often started at low temperatures (e.g., -78 °C) and slowly warmed to room temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature profile. - For Nosyl fluoride (B91410), the reaction may require heating (e.g., 45 °C) to proceed efficiently.[1] | |
| 3. Incomplete Reaction: Insufficient reaction time or stoichiometry of the fluorinating agent. | - Increase the reaction time and monitor by an appropriate analytical method. - Use a slight excess of the fluorinating agent (e.g., 1.2-1.5 equivalents). | |
| Formation of Multiple Products (Diastereomers or Side Products) | 1. Side Reactions with Fluorinating Agent: DAST and related reagents can promote side reactions such as elimination or rearrangement.[2][3] | - Consider using a milder or more selective fluorinating agent like Morpholinosulfur trifluoride (Morph-DAST) or Nosyl fluoride.[4][5] - The use of a sterically hindered tert-butyl ester derivative of the starting material can prevent intramolecular side reactions.[5] |
| 2. Epimerization: The stereocenter at C4 can be sensitive to reaction conditions. | - Careful control of reaction temperature and pH during workup is crucial. - Use of non-nucleophilic bases, if required, can minimize epimerization. | |
| Difficulty in Product Purification | 1. Co-elution of Diastereomers: The cis and trans isomers of the product can be difficult to separate by standard column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution may be necessary. - Consider derivatization to improve separation, followed by deprotection. |
| 2. Contamination with Reagent Byproducts: Byproducts from the fluorinating agent can be difficult to remove. | - A chromatography-free purification method involving acid-base extraction has been reported to be effective for large-scale synthesis.[4][6] - For DAST byproducts, a careful aqueous workup is essential. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and readily available starting material is N-Boc-trans-4-hydroxy-L-proline or its methyl ester.[6] The synthesis involves the fluorination of the hydroxyl group, which typically proceeds with an inversion of stereochemistry.
Q2: Which fluorinating agent should I choose?
A2: The choice of fluorinating agent depends on your specific requirements for scale, safety, and desired purity.
-
DAST (Diethylaminosulfur trifluoride): A commonly used reagent, but it can be thermally unstable and may lead to side products.[6][7]
-
Morpholinosulfur trifluoride (Morph-DAST): Generally considered to be more thermally stable and can provide higher yields with fewer side reactions compared to DAST.[8]
-
Nosyl fluoride: Has been successfully used for large-scale, eco-friendly synthesis with chromatography-free purification.[4][6]
Q3: How can I monitor the progress of the fluorination reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A successful reaction will show the consumption of the starting material (N-Boc-4-hydroxy-L-proline derivative) and the appearance of a new spot/peak corresponding to the fluorinated product.
Q4: What is a typical workup procedure after the fluorination step?
A4: A typical workup involves quenching the reaction by slowly adding it to a cold saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and unreacted fluorinating agent. The product is then extracted into an organic solvent like ethyl acetate (B1210297). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrated under reduced pressure.
Q5: How is the final this compound obtained from its methyl ester?
A5: The methyl ester is typically hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (B78521) (LiOH) in a mixture of THF and water.[9] The reaction is usually carried out at room temperature, followed by acidification to pH 2-5 to precipitate the product, which is then extracted with an organic solvent.[9]
Data Presentation
Comparison of Fluorinating Agents in the Synthesis of N-Boc-cis-4-fluoro-L-proline methyl ester
| Fluorinating Agent | Starting Material | Solvent | Temperature | Yield (%) | Reference |
| DAST | N-Boc-trans-4-hydroxy-L-proline methyl ester | DCM | -15 °C to RT | ~50% | [1] |
| Nosyl fluoride / DBU | N-Boc-trans-4-hydroxy-L-proline methyl ester | Toluene | 45 °C | Moderate | [1][4] |
| Morpholinosulfur trifluoride | Di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | Not specified | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Fluorination using DAST
This protocol is adapted from a general procedure for DAST-mediated fluorination.
-
Preparation: Dry all glassware in an oven overnight and assemble under an inert atmosphere (Argon or Nitrogen).
-
Reaction Setup: Dissolve N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of DAST: Slowly add DAST (1.2 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by slow addition to a stirred, cold saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica (B1680970) gel column chromatography.
Protocol 2: Hydrolysis of the Methyl Ester
This protocol is based on the procedure described by ChemicalBook.[9]
-
Reaction Setup: Dissolve this compound methyl ester (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Addition of Base: Cool the solution to 0 °C and add lithium hydroxide (LiOH) (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC until the starting material is consumed.
-
Acidification and Extraction: Adjust the pH to ~5 with 1 M HCl. Remove the THF under reduced pressure. Further adjust the pH of the aqueous layer to 2 with 1 M HCl. Extract the product with ethyl acetate (3x).
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
Mandatory Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low fluorination yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uses of Morpholinylsulfur trifluoride as a synthetic Intermediate_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Morph DAST - Enamine [enamine.net]
- 9. N-BOC-cis-4-fluoro-L-proline synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of Fluorinated Prolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated prolines. The information is designed to help overcome common challenges and side reactions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing fluorinated prolines?
A1: The primary methods for synthesizing fluorinated prolines are nucleophilic and electrophilic fluorination. Nucleophilic fluorination typically involves the displacement of a leaving group, often derived from a hydroxyl group in hydroxyproline (B1673980), with a fluoride (B91410) source. Electrophilic fluorination introduces a fluorine atom to an electron-rich proline derivative using an electrophilic fluorine source. Electrochemical fluorination is also an emerging method.
Q2: I'm observing a byproduct with retention of configuration in my nucleophilic fluorination. What is the likely cause?
A2: A common side reaction in the nucleophilic fluorination of hydroxyproline derivatives, particularly those with ester protecting groups, is the intramolecular participation of the ester carbonyl. This can lead to the formation of a fluoroproline byproduct with retention of configuration. In some cases, this has been reported to account for up to 17% of the product mixture.[1][2] To mitigate this, consider using a bulkier protecting group on the carboxylic acid, such as a tert-butyl ester, which can minimize intramolecular reactions.[1][2]
Q3: My nucleophilic fluorination using a tosyl-activated hydroxyproline and TBAF resulted in a mixture of elimination products. How can I avoid this?
A3: The use of tetrabutylammonium (B224687) fluoride (TBAF) with tosylated hydroxyproline derivatives can lead to the elimination of tosic acid, resulting in the formation of dehydroproline derivatives.[1][2] To prevent this, alternative fluorinating agents that are less basic should be considered. For example, morpholinosulfur trifluoride has been used successfully to achieve fluorination with complete inversion of configuration and without the formation of elimination byproducts.[1][2]
Q4: I am attempting to perform a deoxyfluorination on a prolinol derivative with DAST and am getting unexpected ring-expanded products. What is happening?
A4: The deoxyfluorination of β-amino alcohols like prolinol derivatives with reagents such as DAST (diethylaminosulfur trifluoride) or Deoxofluor can proceed through an aziridinium (B1262131) intermediate.[3][4] The subsequent ring-opening of this intermediate by the fluoride ion can lead to a mixture of products, including ring-expanded structures like fluorinated piperidines, as well as the desired fluorinated pyrrolidines and other byproducts like oxazolidin-2-ones.[3] The product distribution is highly dependent on the substrate, protecting groups, and the specific deoxyfluorinating reagent used.[3]
Q5: What are common side reactions when using NFSI for electrophilic fluorination of proline derivatives?
A5: N-Fluorobenzensulfonimide (NFSI) is a common electrophilic fluorinating agent. However, it can also act as a sulfonating or aminating agent, leading to the formation of sulfonated or aminated byproducts.[5] These side reactions are more likely with "hard" nucleophiles.[5] Optimizing reaction conditions, such as solvent and temperature, can help favor the desired fluorination.[5]
Troubleshooting Guides
Issue 1: Low Yield in Electrophilic Fluorination
If you are experiencing low yields in your electrophilic fluorination of proline derivatives, consider the following troubleshooting steps.
Symptoms:
-
Low conversion of starting material.
-
Formation of multiple byproducts observed by TLC or LC-MS.
-
Incomplete fluorination, resulting in under-fluorinated products.[6]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficiently Nucleophilic Substrate | The proline derivative may not be electron-rich enough for efficient reaction with mild electrophilic fluorinating agents like NFSI. Consider modifying the substrate to increase its nucleophilicity if possible. |
| Improper Base Stoichiometry | Using a large excess of a strong base can lead to side reactions with the electrophile.[6] It is often better to use a stoichiometric amount of a strong base to ensure complete deprotonation before adding the fluorinating agent.[6] |
| Suboptimal Reaction Conditions | The reaction temperature and time may not be optimal. If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature, provided the reagents are thermally stable.[6] |
| Reagent Quality | Ensure that the fluorinating agent (e.g., NFSI) is fresh and the base is active. Moisture can also be detrimental, especially when using strong bases, so ensure all reagents and solvents are dry.[5] |
| Stepwise Fluorination | For the synthesis of poly-fluorinated prolines, a stepwise approach may be more effective. This involves isolating the partially fluorinated intermediates and subjecting them to a second round of fluorination to drive the reaction to completion.[6] |
Issue 2: Formation of Elimination and Rearrangement Byproducts in Deoxyfluorination
The use of deoxyfluorinating agents on hydroxyproline or prolinol derivatives can be complicated by side reactions.
Symptoms:
-
Formation of dehydroproline derivatives.
-
Presence of ring-expanded products (e.g., fluoropiperidines).
-
Formation of oxazolidin-2-ones.
Comparative Data on Deoxyfluorinating Reagents:
| Reagent | Common Side Reactions | Reported Selectivity/Yield |
| DAST | Elimination, ring-expansion via aziridinium intermediate, thermal decomposition.[3][7][8] | Can give 13-19% elimination products.[8] |
| Deoxo-Fluor | Similar to DAST, can lead to elimination and rearrangement.[3] | Can give 13-19% elimination products.[8] |
| PyFluor | Significantly reduced elimination compared to DAST and Deoxo-Fluor.[7][8][9] | Can provide >20:1 selectivity for fluorination over elimination.[7][8] |
Experimental Protocols
General Protocol for Electrophilic Fluorination of a Proline Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the proline substrate (1.0 eq.) in a suitable dry solvent (e.g., THF, acetonitrile) and cool the solution to the desired temperature (e.g., -78 °C).
-
Deprotonation: Slowly add a solution of a strong base (e.g., NaHMDS, LDA; 1.0-1.2 eq.) to the substrate solution. Stir the mixture for 30-60 minutes at the same temperature to ensure complete enolate formation.
-
Fluorination: Add the electrophilic fluorinating agent (e.g., NFSI, Selectfluor®; 1.0-1.5 eq.) to the reaction mixture. The fluorinating agent can be added as a solid or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to stir at the low temperature for a set period (e.g., 1-3 hours), then gradually warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Minimizing Intramolecular Side Reactions in Nucleophilic Fluorination of 4-Hydroxyproline
This protocol is adapted from a synthesis that successfully avoided intramolecular side reactions.[1][2]
-
Starting Material: Begin with a sterically hindered ester of N-Boc-4-hydroxy-l-proline, for example, the tert-butyl ester.
-
Activation of Hydroxyl Group: Convert the hydroxyl group to a good leaving group. For instance, tosylation under standard conditions can be employed.
-
Fluorination: Instead of a highly basic fluoride source like TBAF, use a milder reagent such as morpholinosulfur trifluoride. This allows for a single-step synthesis of the fluorinated proline derivative with complete inversion of configuration.
-
Deprotection: The N-Boc and tert-butyl ester groups can be removed under mild acidic conditions to yield the final fluorinated proline.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05186K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. PyFluor - Enamine [enamine.net]
Technical Support Center: Purifying N-tert-Boc-cis-4-fluoro-L-proline
Welcome to the technical support center for the purification of N-tert-Boc-cis-4-fluoro-L-proline. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this critical fluorinated amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: The primary impurities often include the trans-diastereomer (N-tert-Boc-trans-4-fluoro-L-proline), unreacted starting material (N-Boc-4-hydroxy-L-proline), and byproducts from the fluorination reaction. Depending on the fluorinating agent used (e.g., DAST), decomposition products can also be present.
Q2: My final product shows the presence of the trans-isomer. How can I improve the diastereoselectivity of my purification?
A2: Achieving high diastereomeric purity is a principal challenge. While the initial synthesis stereoselectivity is crucial, purification can be optimized. Flash column chromatography is the most effective method for separating cis and trans isomers. Careful selection of the solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes, can enhance separation.[1] It is also beneficial to start with a diastereomerically enriched crude product.
Q3: After aqueous workup, I'm experiencing low yields. What could be the cause?
A3: Low yields after aqueous workup can stem from the partial solubility of this compound in the aqueous phase, especially if the pH is not carefully controlled. Ensure the pH is adjusted to be acidic (around 2-3) before extraction with an organic solvent like ethyl acetate to protonate the carboxylic acid, thereby increasing its organic solubility.[2] Emulsion formation during extraction can also lead to product loss; if this occurs, adding brine can help break the emulsion.
Q4: Are there any non-chromatographic methods for purifying this compound?
A4: While flash chromatography is standard for achieving high purity, an acid-base extraction can be employed as a preliminary or alternative purification step to remove non-acidic impurities.[3] This involves dissolving the crude product in an organic solvent, extracting with a basic aqueous solution (e.g., sodium bicarbonate), washing the aqueous layer with an organic solvent to remove neutral impurities, and then acidifying the aqueous layer and re-extracting the desired product. However, this method will not separate diastereomers.
Q5: How can I confirm the purity and stereochemistry of my final product?
A5: Purity is typically assessed by HPLC and NMR spectroscopy. ¹H and ¹⁹F NMR are powerful tools for confirming the structure and assessing diastereomeric purity. The coupling constants and chemical shifts of the fluorine and adjacent protons are distinct for the cis and trans isomers.[2] Optical rotation measurements can also be used to confirm the enantiomeric purity.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Purity (<95%) after Column Chromatography | Co-elution of impurities with the product. | Optimize the solvent system for flash chromatography. A shallower gradient or the use of a different solvent system (e.g., dichloromethane (B109758)/methanol) may improve separation. Ensure proper packing of the silica (B1680970) gel column. |
| Incomplete reaction or presence of side products. | Analyze the crude reaction mixture by TLC or LC-MS to identify the number of components. Consider a preliminary purification step like an acid-base wash before chromatography. | |
| Presence of Diastereomer in Final Product | Incomplete separation of cis and trans isomers. | Repeat column chromatography with a longer column and a slower elution rate. Use a high-resolution silica gel. Consider preparative HPLC for very difficult separations. |
| Isomerization during workup or purification. | While less common under standard conditions, be mindful of pH and temperature extremes during the workup and purification steps, as they could potentially contribute to epimerization, although this is unlikely for this specific compound. | |
| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities. | Dry the product under high vacuum for an extended period. If it remains an oil, it likely contains impurities. Re-purify using column chromatography. The pure compound is typically a white solid.[2] |
| The product may exist as a rotameric mixture in solution, which can sometimes hinder crystallization. | This is an inherent property of N-Boc protected prolines.[1] While this affects NMR spectra, it should not prevent solidification upon achieving high purity. | |
| Inconsistent NMR Spectra | Presence of rotamers due to restricted rotation around the N-Boc amide bond. | This is expected and results in the doubling of some peaks in the NMR spectrum.[1] Running the NMR at a higher temperature can sometimes coalesce these peaks. |
| Sample is not fully dissolved or contains suspended solids. | Ensure the sample is completely dissolved in the NMR solvent. Filter the sample if necessary. |
Experimental Protocols
General Acid-Base Extraction Protocol
-
Dissolve the crude this compound in ethyl acetate.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (3 x 50 mL).
-
Combine the aqueous layers and wash with ethyl acetate (2 x 30 mL) to remove any neutral impurities.
-
Acidify the aqueous layer to a pH of 2 with 1M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.[2]
Flash Column Chromatography Protocol
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. A typical starting point is a 1:4 mixture of ethyl acetate:hexanes, gradually increasing the polarity.[1]
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Load the dried silica onto the column.
-
Elute the column with the solvent gradient, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visual Guides
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for purity issues.
References
Technical Support Center: Boc-Protected Amino Acids in Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the stability and use of Boc-protected amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the Boc protecting group in peptide synthesis?
A1: The primary function of the tert-butyloxycarbonyl (Boc) protecting group is to temporarily mask the α-amino group of an amino acid.[1] This prevents the N-terminus from participating in unwanted side reactions during peptide bond formation.[1] By blocking the nucleophilic α-amino group, the carboxyl group of the next amino acid in the sequence can be selectively activated and coupled to the free N-terminus of the growing peptide chain, ensuring a controlled, stepwise assembly.[1] The Boc group is favored for its stability under various coupling conditions and its straightforward removal under specific acidic conditions.[1][2]
Q2: What is the chemical mechanism of Boc deprotection and what are the immediate byproducts?
A2: Boc deprotection is an acid-catalyzed process, typically using trifluoroacetic acid (TFA).[1][3][] The mechanism involves three key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1]
-
Carbocation Formation: The protonated intermediate fragments, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid.[1][3][]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide and the free amine as an ammonium (B1175870) salt.[1][3][]
The most significant byproduct is the highly reactive tert-butyl cation, which can cause unwanted side reactions.[3][5]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Q3: What are scavengers and why are they critical during Boc deprotection?
A3: Scavengers are reagents added to the deprotection cocktail to trap the reactive tert-butyl cations generated during the cleavage of the Boc group.[3][6] These electrophilic cations can otherwise lead to undesired side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, and cysteine.[3][7] Using scavengers is the most effective solution to prevent these unwanted modifications.[6] Common scavengers include triisopropylsilane (B1312306) (TIS), water, and dithioethane (DTE).[7][8]
Q4: I'm observing incomplete Boc deprotection. What are the likely causes?
A4: Incomplete deprotection can halt peptide chain elongation and is often caused by several factors:
-
Insufficient Acid Concentration or Time: Standard conditions may not be adequate, especially for sterically hindered N-termini.[3][6][9] Extending the deprotection time or using a stronger acid concentration can help.[3][10]
-
Low Temperature: The reaction rate may be too slow if the temperature is too low.[6]
-
Steric Hindrance: Bulky amino acids or aggregation of the peptide on the solid support can physically block the acid from reaching the Boc group.[9]
Q5: Are certain Boc-protected amino acids less stable than others during synthesis?
A5: Yes, several Boc-protected amino acids require special consideration due to the lability of their side-chain protecting groups under standard Boc-SPPS conditions.
-
Boc-His(Boc)-OH: The side-chain Boc group is removed simultaneously with the N-terminal Boc group during TFA treatment. This makes it suitable primarily for introducing histidine near the N-terminus or in the synthesis of short peptides.[11]
-
Boc-Arg(Pbf)-OH vs. Boc-Arg(Tos)-OH: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group on arginine is more acid-labile than the Tos (tosyl) group. This makes Boc-Arg(Pbf)-OH more prone to premature side-chain deprotection during cleavage, potentially leading to ornithine formation.[8] The Tosyl group is more robust but requires stronger acids like HF for complete removal.[12]
-
Boc-Trp(For)-OH: The formyl (For) group on the indole (B1671886) nitrogen of tryptophan helps prevent oxidation and modification by cationic species during synthesis and cleavage.[7][11]
-
Boc-Met-OH: The methionine side chain is susceptible to oxidation, forming methionine sulfoxide (B87167) [Boc-Met(O)-OH].[11] This can occur during synthesis or cleavage. While sometimes Boc-Met(O)-OH is used intentionally, unintended oxidation can be an issue. The oxidation can be reversed by a post-cleavage reduction step.[11]
Troubleshooting Guide
Problem 1: Low yield of the final peptide product.
This is a common issue that can stem from problems at either the coupling or deprotection stage.
Caption: Troubleshooting workflow for low peptide yield.
-
Possible Cause A: Incomplete Coupling.
-
Issue: Sterically hindered amino acids (e.g., α,α-disubstituted or N-methylated amino acids) can be difficult to couple, leading to deletion sequences.[9][13][14] Peptide aggregation on the resin can also physically block the coupling site.[9]
-
Solution:
-
Use Stronger Coupling Reagents: For hindered couplings, potent onium-type reagents like HATU or PyBOP are highly recommended over standard carbodiimides like DCC/DIC alone.[9][14]
-
Optimize Conditions: Increase the equivalents of the amino acid and coupling reagents, and extend the reaction time.[9]
-
Perform a Double Coupling: Repeat the coupling step before moving to the next deprotection cycle.[9]
-
Disrupt Aggregation: Add chaotropic salts like LiCl to the coupling mixture to break up secondary structures.[9]
-
-
-
Possible Cause B: Incomplete Deprotection.
-
Issue: If the N-terminal Boc group is not fully removed, the peptide chain cannot be elongated in the subsequent coupling step.[3]
-
Solution:
-
Problem 2: Mass spectrometry shows unexpected masses, particularly +56 Da.
-
Possible Cause: Alkylation by tert-butyl cations.
Problem 3: Side reactions involving Arginine, such as δ-Lactam or Ornithine formation.
-
Possible Cause A: δ-Lactam Formation.
-
Issue: During the activation of the C-terminal carboxyl group of an arginine residue, the nucleophilic side-chain guanidinium (B1211019) group can perform an intramolecular attack, forming a stable six-membered lactam. This terminates the peptide chain.[8]
-
Solution:
-
Switch Protecting Group: The Pbf group is more prone to this side reaction than the more sterically hindering and electron-withdrawing Tosyl group. Switching from Boc-Arg(Pbf)-OH to Boc-Arg(Tos)-OH can suppress this cyclization.[8]
-
Use Appropriate Coupling Reagents: Employ coupling reagents known for lower rates of side reactions, such as HBTU/HOBt.[8]
-
-
-
Possible Cause B: Ornithine Formation.
-
Issue: Harsh acidic conditions during the final cleavage can lead to the partial removal of the guanidinium group from the arginine side chain, resulting in an ornithine residue.[8][11]
-
Solution:
-
Optimize Cleavage: Reduce the cleavage time to the minimum required and perform the reaction at a lower temperature (e.g., room temperature or below).[8]
-
Choose a More Stable Protecting Group: The Tosyl group is more stable to TFA than the Pbf group. Using Boc-Arg(Tos)-OH can prevent this side reaction.[8]
-
-
Quantitative Data Summary
The choice of side-chain protecting group for Arginine can significantly impact the prevalence of side reactions.
| Side Reaction | Boc-Arg(Pbf)-OMe | Boc-Arg(Tos)-OMe | Rationale |
| δ-Lactam Formation | More Prone | Less Prone | The Pbf group is less sterically hindering, making the guanidinium group more available for intramolecular cyclization.[8] |
| Ornithine Formation | More Prone | Less Prone | The Pbf group is more susceptible to premature cleavage by TFA compared to the more robust Tosyl group.[8] |
Note: The exact percentages of side products can vary significantly based on the peptide sequence and specific reaction conditions.[8]
Key Experimental Protocols
Protocol 1: Standard Boc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the removal of the N-terminal Boc group from a peptide-resin.
-
Resin Swelling: Swell the Boc-protected peptide-resin in Dichloromethane (DCM) for 15-30 minutes in the reaction vessel.[3]
-
Pre-wash: Drain the DCM and add a solution of 50% TFA in DCM. Agitate for 5 minutes and drain.[13][16]
-
Deprotection: Add a fresh solution of 50% TFA in DCM (containing 0.5% DTE or other appropriate scavengers if Trp, Met, or Cys are present).[7][16] Agitate the mixture for 20-30 minutes at room temperature.[9][13]
-
Washing: Drain the TFA solution. Wash the resin thoroughly with DCM (3-5 times), followed by Isopropanol (IPA) (2-3 times), and finally N,N-Dimethylformamide (DMF) (3-5 times) to remove residual acid.[10][13][16]
-
Neutralization: Neutralize the resulting TFA salt by washing the resin with a 10% solution of N,N-Diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes).[9]
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times) to remove excess base. The resin is now ready for the next coupling step.[13]
Protocol 2: HATU-Mediated Coupling of a Hindered Boc-Amino Acid
This protocol is recommended for coupling sterically demanding amino acids where standard methods may fail.
-
Resin Preparation: Ensure the peptide-resin has a free N-terminal amine (after following the deprotection protocol above).
-
Activation: In a separate vessel, dissolve the Boc-amino acid (3 eq. relative to resin loading) and HATU (2.9-3.9 eq.) in DMF.[9][13][14] Add DIEA (6 eq.) to the solution and allow it to pre-activate for 1-2 minutes.[13][14]
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.[13]
-
Reaction: Agitate the reaction mixture for 1-4 hours at room temperature.[13][14] The reaction progress can be monitored using a qualitative method like the Kaiser (ninhydrin) test.[1][14]
-
Washing: Once the coupling is complete (indicated by a negative Kaiser test), drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and finally DMF again (3-5 times).[13][14] The resin is now ready for the next deprotection cycle.
Caption: General workflow for one cycle of Boc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. chempep.com [chempep.com]
Technical Support Center: Handling Fluorinated Organic Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated organic compounds. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the common pitfalls encountered during your experiments.
Section 1: Safety and Handling
This section addresses the primary safety hazards associated with fluorinated compounds and provides clear protocols for emergency situations.
FAQs
Q1: What are the primary hazards associated with highly fluorinated compounds?
A1: The primary hazards include:
-
Toxicity : Some organofluorine compounds can be acutely toxic or have long-term health effects on the liver, kidneys, and immune system.[1] Per- and polyfluoroalkyl substances (PFAS) are a significant concern due to their environmental persistence and potential for bioaccumulation.[2]
-
Corrosivity : Hydrogen fluoride (B91410) (HF) is a frequent and highly corrosive byproduct or impurity in reactions involving fluorinated compounds.[1] HF can cause severe, painful burns with potentially delayed symptoms.[3][4]
-
Inhalation Hazards : Many fluorinated compounds are volatile, and their vapors can be toxic or irritating upon inhalation.[1][4] Even low concentrations can irritate the respiratory tract, while high concentrations can lead to severe respiratory damage and may be fatal.[5][6]
Q2: What immediate steps should I take in case of skin or eye contact with a fluorinated compound or hydrofluoric acid (HF)?
A2: Immediate and decisive action is critical.
-
For Skin Contact :
-
Immediately go to a safety shower and flush the affected area with large amounts of water for at least 15 minutes.[4][7]
-
Remove all contaminated clothing while flushing.[4]
-
After flushing, apply a 2.5% calcium gluconate gel to the affected area and massage it into the skin.[1][7] This helps neutralize the fluoride ion.[7]
-
Seek immediate medical attention and inform personnel of the specific chemical exposure.[1][7]
-
-
For Eye Contact :
Q3: How should I properly dispose of waste containing highly fluorinated compounds?
A3: Waste containing these compounds must be treated as hazardous.[1]
-
Segregation : Collect all waste with fluorinated compounds in clearly labeled, dedicated, and compatible containers (e.g., polyethylene (B3416737) for HF-containing waste).
-
Neutralization : For quenching reactive reagents, follow specific protocols to neutralize their reactivity before disposal.
-
Institutional Guidelines : Always follow your institution's hazardous waste disposal guidelines. For accidental releases, evacuate the area and allow only trained personnel with proper protective equipment to handle the cleanup.[6]
Section 2: Synthesis and Reaction Pitfalls
This section covers common issues encountered during the synthesis and quenching of reactions involving fluorinated compounds.
FAQs
Q1: My fluorination reaction is not working. What are some common reasons for failure?
A1: Challenges in fluorination often stem from the nature of the C-F bond formation, which can be difficult.[8] Common issues include:
-
Reagent Choice : The fluorinating agent must be well-suited for the specific transformation. An ideal agent has manageable reactivity, is low-cost, and provides high yields with minimal by-products.[9]
-
Reaction Conditions : Many fluorination reactions are sensitive to moisture and air. Ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere.[5]
-
Substrate Reactivity : The electronic properties of your substrate can significantly impact the reaction's success. For example, some palladium-catalyzed fluorinations may fail with certain electron-poor substrates or heterocycles.[8]
Q2: I'm observing unexpected side products in my reaction. What could be the cause?
A2: Unexpected side products can arise from the high reactivity of fluorinating agents or the unique electronic effects of fluorine. A common issue in metal-catalyzed reactions is protodemetalation, which can compete with the desired fluorination.[8] The strong electron-withdrawing nature of fluorine can also influence the reactivity of nearby functional groups, leading to unforeseen pathways.[10]
Q3: How do I safely and effectively quench a reaction containing a reactive fluorinating agent?
A3: Quenching must be done carefully to control the reaction rate and manage the evolution of hazardous byproducts like HF. A slow and controlled quench is critical.
Troubleshooting Guide: Quenching Fluorination Reactions
| Problem | Potential Cause | Solution |
| Vigorous, uncontrolled reaction upon adding quenching agent. | The reaction is too concentrated or the quenching agent was added too quickly. | 1. Cool the reaction mixture to 0 °C or below before quenching.2. Dilute the reaction mixture with a suitable solvent.3. Add the quenching agent slowly and portion-wise with vigorous stirring. |
| Formation of gaseous byproducts leading to pressure buildup. | Rapid decomposition of excess reagent. | 1. Ensure the reaction vessel is not sealed and is properly vented to a scrubbing system.2. Quench slowly to control the rate of gas evolution.[1] |
| Incomplete quenching leading to hazards during workup. | Reactive species persist in the mixture. | 1. After the initial quench, allow the reaction to slowly warm to room temperature while stirring.2. Before a full aqueous workup, test a small aliquot to ensure it is safe.[1] |
Experimental Protocol: General Quenching Procedure
A general protocol for quenching a reaction is as follows:
-
Cooling : Cool the reaction vessel in an ice bath to 0 °C.
-
Slow Addition : Slowly add a quenching solution (e.g., saturated aqueous sodium bicarbonate, methanol) dropwise with efficient stirring.
-
Warm-up : Once the initial exotherm subsides, allow the mixture to slowly warm to room temperature.
-
Workup : Proceed with the standard aqueous workup and extraction procedures.[1]
Section 3: Purification Challenges
Purification of fluorinated compounds can be non-trivial due to their unique physical properties.
FAQs
Q1: I'm having difficulty separating my fluorinated compound from non-fluorinated impurities using column chromatography.
A1: The polarity of fluorinated compounds can be deceptive. Despite the high electronegativity of fluorine, highly fluorinated compounds are often non-polar. This can lead to co-elution with non-polar hydrocarbon impurities. Consider using "fluorous" chromatography, which utilizes a fluorous stationary phase to separate compounds based on their fluorine content.[11]
Q2: My fluorinated compound has poor solubility in common organic solvents. How can I purify it?
A2: Poor solubility can be a significant hurdle.
-
Solvent Screening : Test a wide range of solvents. Sometimes, fluorinated solvents or a mixture of standard organic solvents can improve solubility.
-
Dry Loading : For flash chromatography, adsorbing the compound onto a solid support (like silica (B1680970) gel) before loading it onto the column can prevent it from precipitating on the column.[12]
-
pH Adjustment : If your compound is ionizable, adjusting the pH of the solution may prevent the formation of a less soluble salt.[12]
Q3: Are there specific techniques for removing perfluorinated surfactants from wastewater or reaction mixtures?
A3: Yes, adsorption on activated carbon is a frequently used method for purifying wastewater containing perfluorinated surfactants (PFS).[13] However, short-chain perfluorinated surfactants may not be effectively separated by this method.[13] Specialized adsorbent components and kits are being developed for more effective removal.[13]
Section 4: Analytical Pitfalls (NMR & MS)
Fluorinated compounds often require special considerations during analytical characterization.
4.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
FAQs
Q1: Why does my ¹⁹F NMR spectrum have a distorted baseline and a wide spectral range?
A1: These are known challenges with ¹⁹F NMR. The large chemical shift range necessitates short, strong pulses to excite the entire region, which can contribute to baseline distortion.[3] However, ¹⁹F NMR is a powerful tool because the fluorine nucleus is highly sensitive, and there is typically no background signal from naturally occurring fluorinated species.[3][14]
Q2: How can I use ¹⁹F NMR to quantify the amount of my fluorinated compound?
A2: ¹⁹F NMR is an excellent quantitative technique.[15] By adding a known amount of an internal standard (a stable, non-reactive fluorinated compound with a signal that doesn't overlap with your analyte), you can determine the concentration of your compound by comparing the integration of their respective signals.[12]
Troubleshooting Guide: ¹⁹F NMR Analysis
| Problem | Potential Cause | Solution |
| Low signal-to-noise ratio. | Low sample concentration. | 1. Increase the number of scans.2. Use noise-reduction strategies during acquisition.[16]3. Concentrate the sample if possible. |
| Difficulty identifying unknown fluorinated compounds. | The large chemical shift range and sensitivity to the environment make database identification challenging.[3] | Use 2D NMR techniques (e.g., ¹H-¹⁹F HETCOR) to correlate fluorine signals with proton signals, aiding in structural elucidation. |
| Inaccurate quantification. | Improperly calibrated pulses or baseline distortion. | 1. Ensure proper pulse calibration for the wide spectral width.2. Use a flat baseline correction before integration.3. Use a reliable internal standard. |
4.2: Mass Spectrometry (MS)
FAQs
Q1: Why is the signal for my fluorinated analyte suppressed in ESI-MS?
A1: Signal suppression is a common problem, often caused by mobile phase additives.[17] Trifluoroacetic acid (TFA), frequently used to improve peak shape in chromatography, is a primary cause of ionization suppression as it can form strong ion pairs with analytes in the gas phase.[17]
Q2: What are some common adducts and fragmentation patterns for fluorinated compounds?
A2:
-
Adducts : Besides the typical [M+H]⁺ or [M-H]⁻ ions, look for adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium (B1175870) ([M+NH₄]⁺).[17]
-
Fragmentation : Perfluorinated compounds often show a dominant CF₃⁺ ion.[17] Unique fragmentations, such as rearrangements involving fluorine migration, can also occur.[17]
Experimental Workflow: Troubleshooting Poor MS Signal Intensity
Below is a workflow to diagnose and resolve poor signal intensity for fluorinated compounds.
Caption: Systematic workflow for troubleshooting poor signal intensity.
Section 5: Stability and Storage
The famed stability of the C-F bond does not mean fluorinated compounds are immune to degradation.
FAQs
Q1: My fluorinated compound is degrading over time in solution. What could be the cause?
A1: While the C-F bond is very strong, certain structural motifs can make a compound susceptible to degradation.[10][11]
-
pH Sensitivity : The compound may be unstable at certain pH values. Test the stability in buffered solutions.
-
Solvent Reactivity : The compound might be reacting with the solvent. Protic solvents, in particular, can sometimes participate in degradation pathways.
-
Light Sensitivity : Some compounds are photolabile. Store them in amber vials to protect from light.
-
Container Interaction : It's possible for reactive compounds to interact with the storage container itself.[12] Consider switching to a different material (e.g., from glass to a polymer vial).
Q2: How can I monitor the stability of my fluorinated compound in solution?
A2: A time-course study using HPLC-MS or ¹⁹F NMR is the most common method.
Experimental Protocol: HPLC-MS Stability Study
-
Stock Solution : Prepare a stock solution (e.g., 1 mg/mL) of the compound in a solvent like acetonitrile.[12]
-
Sample Preparation : Dilute the stock into the desired test solution (e.g., aqueous buffer at a specific pH) to a final concentration suitable for analysis (e.g., 10 µg/mL).[12]
-
Time Zero (T0) Analysis : Immediately analyze an aliquot to get the initial concentration and purity profile.[12]
-
Incubation : Store the remaining solution under the desired conditions (e.g., specific temperature, light exposure).[12]
-
Time Point Analysis : At predetermined intervals (e.g., 1, 3, 7 days), analyze another aliquot.[12]
-
Data Analysis : Calculate the percentage of the parent compound remaining relative to the T0 sample and identify any new degradation peaks.[12]
Logical Diagram: Investigating Compound Degradation
This diagram outlines the logical steps to take when you suspect your fluorinated compound is degrading.
Caption: Logical workflow for investigating compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Avoid PFAS Chemicals and What You Need to Know About These Dangerous Substances [cloudsds.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 6. LCSS: FLUORINE [web.stanford.edu]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. books.rsc.org [books.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents [patents.google.com]
- 14. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]
- 15. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Synthesis of Proline Derivatives
Welcome to the technical support center for the stereoselective synthesis of proline derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Enantioselectivity (Poor Enantiomeric Excess, % ee)
Question: I am observing low enantiomeric excess (% ee) in my proline-catalyzed reaction. What are the potential causes and how can I improve it?
Answer: Low enantioselectivity is a common challenge that can arise from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Potential Causes & Solutions:
-
Catalyst Quality and Choice: The purity and the specific structure of the proline catalyst are critical for high enantioselectivity.[1][2]
-
Troubleshooting Step:
-
Ensure the use of high-purity L-proline or D-proline. If necessary, purify the catalyst by recrystallization.
-
Consider using a modified proline derivative. Various derivatives have been developed to enhance stereoselectivity in specific reactions.[3] For instance, trans-4,5-methano-L-proline has shown excellent results in conjugate addition reactions.[3]
-
-
-
Solvent Effects: The solvent significantly influences the transition state of the reaction, thereby affecting the stereochemical outcome.[4][5]
-
Troubleshooting Step:
-
Perform a solvent screen. The choice of solvent can dramatically alter the enantiomeric ratio (er). For example, in proline-catalyzed aldol (B89426) reactions of cyclopentanone, DMSO can lead to a much higher er compared to hexane.[4][6]
-
Consider using a mixture of solvents. The addition of chloroform (B151607) (CHCl₃) to a dimethyl sulfoxide (B87167) (DMSO)/acetone system has been reported to increase the er.[4]
-
For certain reactions, water can be a beneficial solvent, as demonstrated in some aldol reactions where it led to high diastereoselectivity and enantioselectivity.[5]
-
-
-
Reaction Temperature: Temperature plays a crucial role in controlling the stereoselectivity of the reaction.
-
Troubleshooting Step:
-
Lowering the reaction temperature often improves enantioselectivity. For instance, some reactions that show poor selectivity at room temperature can achieve high diastereoselectivity at temperatures as low as -40 °C.[5]
-
-
-
Additives: The presence of co-catalysts or additives can influence the reaction pathway and improve stereoselectivity.
-
Troubleshooting Step:
-
In proline-derived dipeptide-catalyzed aldol reactions, additives like N-methylmorpholine (NMM) and sodium dodecyl sulfate (B86663) (SDS) have been shown to improve yield and enantioselectivity in water, although DMSO as a solvent provided even better results.[7]
-
-
Issue 2: Poor Diastereoselectivity (Low Diastereomeric Ratio, dr)
Question: My reaction is producing a mixture of diastereomers with a low diastereomeric ratio. How can I improve the diastereoselectivity?
Answer: Poor diastereoselectivity can be influenced by the substrate, catalyst, and reaction conditions. Optimizing these parameters is key to achieving a higher dr.
Potential Causes & Solutions:
-
N-Protecting Group: The protecting group on the proline nitrogen can have a significant impact on the diastereoselectivity of alkylation reactions.
-
Troubleshooting Step:
-
Experiment with different N-protecting groups. For the alkylation of (2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester, an N-Boc group favored retention of configuration, while an N-benzoyl group led to inversion.[8]
-
-
-
Reaction Temperature: As with enantioselectivity, temperature is a critical factor for diastereoselectivity.
-
Troubleshooting Step:
-
A temperature-dependent reversal in diastereoselectivity has been observed in some reactions, suggesting that two different intermediates may be involved at different temperatures.[8] Carefully screen a range of temperatures to find the optimal condition for the desired diastereomer.
-
-
-
Catalyst System: The choice of catalyst and any co-catalysts can direct the reaction towards a specific diastereomer.
-
Troubleshooting Step:
-
For 1,3-dipolar cycloaddition reactions, using chiral (R)- or (S)-BINAP/AgClO₄ complexes as catalysts can lead to high endo diastereoselectivities.[8]
-
In Mannich reactions of N-Boc-3-ketoproline, chiral bifunctional urea-type organocatalysts have been shown to provide excellent diastereoselectivities.[9]
-
-
-
Method of Synthesis: The synthetic strategy employed plays a fundamental role in determining the diastereochemical outcome.
-
Troubleshooting Step:
-
Consider alternative synthetic routes. For example, a Cu(I)-catalyzed cascade reaction of CF₃-substituted allenynes with tosylazide affords highly functionalized proline derivatives with high diastereoselectivity.[10][11][12] Similarly, a bromine-mediated cyclization has been used for the highly stereoselective synthesis of (2S,4R)-N-tosyl-4-hydroxy-2-phenylproline methyl ester.[8]
-
-
Data Presentation
Table 1: Effect of Solvent on Enantiomeric Ratio (er) in Proline-Catalyzed Aldol Reactions
| Catalyst | Aldol Donor | Solvent | Temperature (°C) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Reference |
| Proline | Cyclohexanone | Water | 0 | >20:1 | 97:3 | [5] |
| Proline | Cyclohexanone | DCM | -40 | >20:1 | 97:3 | [5] |
| Proline | Cyclopentanone | Hexane | RT | - | 65:35 | [4] |
| Proline | Cyclopentanone | Methanol | RT | - | - | [4] |
| Proline | Cyclopentanone | Acetonitrile | RT | - | - | [4] |
| Proline | Cyclopentanone | DMSO | RT | - | 95:5 | [4] |
Table 2: Influence of N-Protecting Group on Diastereoselectivity of Alkylation
| Substrate | N-Protecting Group | Alkylating Reagent | Diastereoselectivity Outcome | Reference |
| (2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester | N-Boc | Allylic/Homoallylic Halides | Retention of Configuration | [8] |
| (2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester | N-Boc | Benzylic Halides | Inversion of Configuration | [8] |
| (2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester | N-Benzoyl | Allylic/Homoallylic Halides | Inversion of Configuration | [8] |
Experimental Protocols
Protocol 1: General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction
This protocol is a general guideline for a proline-catalyzed aldol reaction between a ketone and an aldehyde.
Materials:
-
L-proline (high purity)
-
Ketone (e.g., acetone, cyclohexanone)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Solvent (e.g., DMSO, DMF)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Reagents for purification (e.g., silica (B1680970) gel, solvents for column chromatography)
Procedure:
-
To a solution of the aldehyde (1.0 mmol) in the chosen solvent (4.0 mL), add the ketone (10.0 mmol).
-
Add L-proline (0.3 mmol, 30 mol%) to the mixture.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -20 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Visualizations
Troubleshooting Workflow for Low Stereoselectivity
Caption: Troubleshooting flowchart for addressing low stereoselectivity.
General Workflow for Optimizing a Proline-Catalyzed Reaction
Caption: Workflow for optimizing reaction conditions.
Influence of Reaction Parameters on Stereoselectivity
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 4. Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of proline-derived dipeptides and their catalytic enantioselective direct aldol reactions: catalyst, solvent, additive and temperature effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-tert-Boc-cis-4-fluoro-L-proline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from their N-tert-Boc-cis-4-fluoro-L-proline preparations.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound preparations?
A1: The most common impurities encountered during the synthesis of this compound include:
-
Diastereomeric Impurity: The trans-isomer (N-tert-Boc-trans-4-fluoro-L-proline).
-
Elimination Byproduct: N-Boc-3,4-dehydroproline, which can form during the fluorination step.[1][2]
-
Unreacted Starting Material: Residual N-tert-Boc-4-hydroxy-L-proline or its corresponding ester.
-
Solvent Residues: Organic solvents used during the synthesis and purification process.
-
Reagent Byproducts: Residuals from the fluorinating agent (e.g., DAST or other sources) and other reagents.
Q2: How can I detect the presence of the trans-isomer in my sample?
A2: The presence of the trans-diastereomer can be detected using the following analytical techniques:
-
HPLC: Chiral HPLC or even standard reverse-phase HPLC can often separate the cis and trans isomers, appearing as two distinct peaks. A purity of >99% by HPLC is achievable for the desired cis-isomer.[3][4]
-
NMR Spectroscopy: 1H and 19F NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers. The chemical shifts and coupling constants of the protons and the fluorine atom on the pyrrolidine (B122466) ring will differ for each diastereomer. For instance, analysis of the 1H NMR spectrum of the crude reaction material can confirm the presence of only the cis diastereomer.[5]
Q3: What is the best general approach to purify crude this compound?
A3: A multi-step purification strategy is often the most effective. This typically involves:
-
Aqueous Workup/Extraction: To remove water-soluble impurities and byproducts from the reaction mixture.
-
Column Chromatography: To separate the desired product from diastereomers, unreacted starting materials, and other byproducts.
-
Crystallization: To obtain the final product with high purity.
A large-scale, chromatography-free process has also been developed, affording the product with excellent purity (>99% by HPLC) through an optimized workup and isolation procedure.[3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Significant amount of the trans-isomer is present in the final product.
Cause:
-
Non-stereoselective fluorination: The fluorination reaction may not have proceeded with complete stereoinversion. The use of a sterically hindered tert-butyl ester derivative during the fluorination step can prevent intramolecular side reactions and yield a single diastereomer.[5]
-
Epimerization: The stereocenter at C4 might have epimerized during the synthesis or workup.
Solution:
-
Column Chromatography: This is the most common method to separate diastereomers. A silica (B1680970) gel column with a suitable solvent system can effectively separate the cis and trans isomers.
-
Crystallization: In some cases, fractional crystallization can be used to enrich the desired cis-isomer.
-
Reaction Optimization: To prevent the formation of the trans-isomer, ensure the use of appropriate starting material stereochemistry and optimized reaction conditions. For instance, using a sterically bulky ester group on the proline can favor the formation of the cis product.[5]
Problem 2: Presence of N-Boc-3,4-dehydroproline impurity.
Cause:
-
Elimination side reaction: This impurity is a common byproduct of the fluorination of N-Boc-4-hydroxy-L-proline derivatives, especially when using reagents like DAST.[1]
Solution:
-
Column Chromatography: Silica gel chromatography can effectively separate the more polar desired product from the less polar dehydroproline byproduct.
-
Reaction Condition Optimization: Carefully control the reaction temperature and the addition of the fluorinating agent to minimize the elimination reaction.
Problem 3: Product is an oil and does not crystallize.
Cause:
-
Presence of impurities: Even small amounts of impurities can inhibit crystallization.
-
Residual solvent: Trapped solvent can prevent the formation of a crystalline solid.
-
Incorrect crystallization solvent: The chosen solvent system may not be suitable for inducing crystallization.
Solution:
-
Further Purification: If impurities are suspected, repeat column chromatography or perform an acid-base extraction to improve purity.
-
Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum.
-
Solvent Screening for Crystallization: Experiment with different solvent systems. A common method is to dissolve the oil in a good solvent (e.g., ethyl acetate (B1210297), dichloromethane) and then add a poor solvent (e.g., hexanes, pentane) dropwise until turbidity is observed, followed by cooling.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general method for the purification of this compound using silica gel column chromatography.
Methodology:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder.
-
Column Packing: Pack a glass column with silica gel 60 using the desired eluent.
-
Loading: Carefully load the dried slurry onto the top of the packed column.
-
Elution: Elute the column with an appropriate solvent system. The polarity of the eluent should be optimized based on TLC analysis of the crude mixture. A common starting point is a mixture of ethyl acetate and hexanes.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Quantitative Data Summary for Column Chromatography:
| Parameter | Value/Range | Reference |
| Stationary Phase | Silica gel 60 | [5] |
| Eluent System | Ethyl acetate / Hexanes | [5] |
| Purity Achieved | >99% (by HPLC) | [3][4] |
| Yield | Varies depending on crude purity | - |
Protocol 2: Purification by Crystallization
This protocol outlines a general procedure for the crystallization of this compound.
Methodology:
-
Dissolution: Dissolve the purified (or semi-purified) product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).
-
Cooling: Allow the solution to cool slowly to room temperature.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in a refrigerator or freezer may be necessary.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary for Crystallization:
| Parameter | Value/Range | Reference |
| Crystallization Solvent | Ethyl acetate / Hexanes | General Practice |
| Expected Form | White to off-white solid | [6] |
| Melting Point | 160-162 °C | [6] |
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. N-BOC-cis-4-fluoro-L-proline synthesis - chemicalbook [chemicalbook.com]
N-tert-Boc-cis-4-fluoro-L-proline solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-tert-Boc-cis-4-fluoro-L-proline.
Solubility Data
The solubility of this compound and related compounds in common laboratory solvents is summarized below. It is important to note that the solubility of hygroscopic compounds can be significantly impacted by atmospheric moisture; therefore, using a freshly opened solvent is recommended for optimal results.[1]
| Compound | Solvent | Solubility | Temperature (°C) | Notes |
| This compound | Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Not Specified | Supplier data suggests excellent solubility.[2] |
| N-Boc-trans-4-fluoro-L-proline | Dimethyl Sulfoxide (DMSO) | 200 mg/mL | Not Specified | May require sonication to dissolve.[1] |
| N-Boc-L-proline | Dimethylformamide (DMF) | ~20 mg/mL | Not Specified | |
| N-Boc-L-proline | Ethanol | ~15 mg/mL | Not Specified | |
| N-Boc-L-proline | Dimethyl Sulfoxide (DMSO) | ~15 mg/mL | Not Specified | |
| N-Boc-L-proline | Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly soluble (~0.14 mg/mL in a 1:6 DMF:PBS solution) | Not Specified | For aqueous solutions, it is recommended to first dissolve in a minimal amount of a water-miscible organic solvent like DMF.[3] |
| N-Boc-cis-4-fluoro-L-proline methyl ester | Dichloromethane (DCM) | Soluble | Not Specified | |
| N-Boc-cis-4-fluoro-L-proline methyl ester | Acetone | Soluble | Not Specified | |
| N-Boc-cis-4-fluoro-L-proline methyl ester | Methanol | Soluble | Not Specified |
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the solubility and handling of this compound.
Question 1: My this compound is not dissolving in my chosen solvent. What should I do?
Answer:
If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Solvent Selection: The Boc protecting group increases the lipophilicity of the amino acid, generally making it more soluble in organic solvents.[4] For polar aprotic solvents, Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are common choices in peptide synthesis and are likely to be effective.[5][6] Dichloromethane (DCM) is another option, particularly for Boc-protected amino acids.[5]
-
Gentle Heating: Mild warming of the solution can aid in dissolution. However, be cautious as excessive heat can lead to degradation.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance solvation.[1]
-
Fresh Solvent: Ensure you are using a fresh, anhydrous solvent, as the compound may be sensitive to moisture.[1]
-
For Aqueous Solutions: Direct dissolution in aqueous buffers is challenging due to the compound's low solubility.[3] The recommended method is to first dissolve the compound in a minimal amount of a water-miscible organic solvent such as DMF or DMSO, and then slowly add the aqueous buffer to the desired concentration.[3]
Question 2: I am observing precipitation of the compound after preparing my stock solution. What could be the cause and how can I prevent it?
Answer:
Precipitation after initial dissolution can be due to several factors:
-
Supersaturation: The initial dissolution may have created a supersaturated solution that is not stable over time. Try preparing a slightly more dilute solution.
-
Temperature Changes: If the solution was warmed to aid dissolution, it might precipitate upon cooling to room temperature. If your experimental conditions allow, maintaining a slightly elevated temperature might be necessary.
-
Solution Stability: Aqueous solutions of similar compounds like N-Boc-L-proline are not recommended for storage for more than one day.[3] It is advisable to prepare fresh solutions for your experiments. For organic stock solutions, store them in a tightly sealed container at the recommended storage temperature (typically 2-8°C or -20°C) to minimize solvent evaporation and degradation.[2]
-
Moisture Contamination: For organic solutions, absorption of atmospheric moisture can reduce the solubility of the compound. Ensure your storage containers are well-sealed.
Question 3: What is the recommended procedure for preparing a stock solution of this compound for use in peptide synthesis?
Answer:
For use in solid-phase peptide synthesis (SPPS), this compound is typically dissolved in a polar aprotic solvent like DMF or NMP.[5][6] These solvents are effective at solvating both the amino acid and the resin, facilitating efficient coupling.
For solution-phase peptide coupling, the choice of solvent will depend on the other reactants and reaction conditions. DMF, DCM, and THF are commonly used solvents.
Question 4: Are there any known incompatibilities for this compound?
Answer:
The Safety Data Sheet for the related compound N-Boc-trans-4-fluoro-L-proline does not list any specific incompatible materials.[7] However, as a standard laboratory practice, it is advisable to avoid strong oxidizing agents and strong bases, which could potentially react with the compound. The Boc protecting group is sensitive to strong acids and will be removed under such conditions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol outlines the steps for preparing a stock solution of this compound in an organic solvent like DMF or DMSO.
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous solvent (e.g., DMF, DMSO) to the vial.
-
Dissolution: Vortex or gently swirl the vial to dissolve the compound. If necessary, use an ultrasonic bath for a few minutes to aid dissolution. Gentle warming can also be applied if needed.
-
Storage: Once fully dissolved, store the stock solution in a tightly sealed container at the appropriate temperature (refer to the product's technical data sheet for specific storage recommendations, typically 2-8°C or -20°C).[2]
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
This protocol describes the preparation of a working solution of this compound in an aqueous buffer, for example, for biological assays.
-
Initial Dissolution: Prepare a concentrated stock solution in a water-miscible organic solvent such as DMSO or DMF as described in Protocol 1.
-
Dilution: While vortexing the aqueous buffer of choice, slowly add the required volume of the concentrated organic stock solution to the buffer to achieve the final desired concentration.
-
Observation: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the final concentration or the percentage of the organic co-solvent.
-
Use: Use the freshly prepared aqueous solution promptly, as its stability may be limited.[3]
Visual Guides
Caption: Troubleshooting workflow for solubility issues.
Caption: Workflow for preparing an aqueous solution.
References
Validation & Comparative
A Comparative Guide to Fluorinated Proline Analogs for Enhanced Peptide Stability
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a powerful tool to enhance the therapeutic potential of peptides. Among these, fluorinated proline analogs have emerged as a particularly effective means of modulating peptide conformation and stability. This guide provides an objective comparison of common fluorinated proline analogs, supported by experimental data, to aid in the selection of the optimal analog for specific research applications.
The unique cyclic structure of proline plays a critical role in the three-dimensional structure of peptides and proteins. Fluorination of the proline ring introduces potent stereoelectronic effects that can be harnessed to pre-organize peptide backbones, thereby increasing their stability. The position and stereochemistry of the fluorine atom(s) significantly influence the pyrrolidine (B122466) ring pucker and the cis-trans isomerization of the preceding peptide bond, leading to distinct effects on thermal and proteolytic stability. This guide focuses on the most commonly studied analogs: (2S,4R)-4-fluoroproline (4R-Flp), (2S,4S)-4-fluoroproline (4S-Flp), 3-fluoroprolines, and 4,4-difluoroproline.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative effects of incorporating different fluorinated proline analogs on key peptide stability parameters.
Table 1: Impact of 4-Fluoroproline Diastereomers on Peptidyl-Prolyl Bond Conformation
| Proline Analog | Model Peptide System | % trans Isomer | % cis Isomer | Ktrans/cis | Reference |
| Proline | Ac-Pro-OMe | 83% | 17% | 4.8 | [1] |
| (2S,4R)-4-fluoroproline (4R-Flp) | Ac-Flp-OMe | 90% | 10% | 9.0 | [2] |
| (2S,4S)-4-fluoroproline (4S-Flp) | Ac-flp-OMe | 71% | 29% | 2.4 | [2] |
| Proline | Ac-TYPN-NH2 | 73% | 27% | 2.7 | [1] |
| (2S,4R)-4-fluoroproline (4R-Flp) | Ac-TY(Flp)N-NH2 | 87.5% | 12.5% | 7.0 | [3] |
| (2S,4S)-4-fluoroproline (4S-Flp) | Ac-TY(flp)N-NH2 | 60% | 40% | 1.5 | [3] |
Table 2: Influence of Fluorinated Proline Analogs on Thermal Stability
| Protein/Peptide | Proline Analog | ΔTm (°C) vs. Wild-Type | ΔΔG (kJ·mol-1) vs. Wild-Type | Reference |
| Human Ubiquitin | (2S,4R)-4-fluoroproline (4R-Flp) | +7 | -4.71 | [4] |
| Collagen Mimetic Peptide | (2S,4R)-4-fluoroproline (4R-Flp) | +10 | N/A | [2] |
| Barstar | (2S,4R)-4-fluoroproline (4R-Flp) | Lower than wild-type | N/A | [2] |
| Barstar | (2S,4S)-4-fluoroproline (4S-Flp) | Higher than wild-type | N/A | [2] |
| Thioredoxin (Trx1P) | 4,4-difluoroproline (Dfp) | Destabilizing effect | N/A | [4] |
Table 3: Effect of Fluorination on Proteolytic Stability
| Peptide System | Fluorinated Analog | Protease | Observation | Reference |
| Buforin and Magainin Analogs | Hexafluoroleucine (not proline) | Trypsin | Generally more stable | [5] |
| Model Peptides | Fluorinated Amino Acids (not proline) | α-chymotrypsin, Pepsin | Increased stability in only a few cases; effect is complex and unpredictable | [6] |
| Amphipathic Fluorinated Peptides | Mono-, Di-, and Trifluoroethylglycine | Elastase, Bromelain, Trypsin, Proteinase K | Degree of degradation depends on the enzyme and the extent of fluorination | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Peptide Synthesis and Purification
Solid-Phase Peptide Synthesis (SPPS): Peptides incorporating fluorinated proline analogs are typically synthesized using an automated peptide synthesizer on a resin support (e.g., Rink Amide resin).[8] Standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy is employed.[9] The fluorinated proline analog, protected with an Fmoc group at the N-terminus, is coupled to the growing peptide chain using a suitable coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) in a solvent such as DMF (dimethylformamide). The coupling reaction for fluorinated prolines may be slower due to steric hindrance and may require longer reaction times or double coupling.[1]
Cleavage and Deprotection: Following chain assembly, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (e.g., 95:2.5:2.5 v/v/v). The crude peptide is then precipitated with cold diethyl ether.
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C8 or C18 column.[10] A linear gradient of water and acetonitrile, both containing 0.1% TFA, is typically used for elution.[10] The purity of the collected fractions is assessed by analytical HPLC and the molecular weight is confirmed by mass spectrometry.[10]
Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy
Sample Preparation: Purified peptides are dissolved in a suitable buffer, such as 20 mM phosphate (B84403) buffer at pH 7.4 with 75 mM NaCl, to a final concentration of 5-10 µM.[11]
Data Acquisition: CD spectra are recorded on a CD spectropolarimeter. Thermal denaturation is monitored by following the change in ellipticity at a specific wavelength (e.g., 218 nm or 220 nm) as the temperature is increased at a constant rate (e.g., 1 °C/min) over a range, for instance, from 10 °C to 100 °C.[11][12]
Data Analysis: The melting temperature (Tm) is determined as the midpoint of the thermal unfolding transition curve.[11]
Conformational Analysis by 19F Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: The purified fluorinated peptide is dissolved in a buffered solution (e.g., 1x PBS, pH 7.4) containing 10% D2O for the field frequency lock, to a final concentration of approximately 1 mg/mL.[13]
Data Acquisition: 19F NMR spectra are acquired on a high-field NMR spectrometer. A standard 1D 19F NMR experiment with proton decoupling is typically used.[13] The distinct chemical shifts of the fluorine atom in the cis and trans conformers allow for their unambiguous identification and quantification.
Data Analysis: The relative populations of the cis and trans isomers are determined by integrating the corresponding signals in the 19F NMR spectrum. The equilibrium constant Ktrans/cis is calculated from the ratio of these integrals.[1]
Proteolytic Stability Assay
Reaction Setup: The fluorinated peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4 for trypsin or α-chymotrypsin; 10 mM acetate (B1210297) buffer, pH 4.0 for pepsin).[10] A stock solution of the protease is prepared in the same buffer. The degradation reaction is initiated by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio. The reaction is incubated at a constant temperature (e.g., 30°C or 37°C) with shaking.[7][10]
Time-Course Analysis: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[10] The enzymatic reaction in each aliquot is quenched, for example, by adding a solution of TFA or by heat inactivation.
Quantification: The amount of remaining intact peptide at each time point is quantified by analytical RP-HPLC.[10] The rate of degradation is determined by plotting the percentage of remaining peptide against time.
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows discussed in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Protein Design with Fluoroprolines: 4,4‐Difluoroproline Does Not Eliminate the Rate‐Limiting Step of Thioredoxin Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Conformational Analysis of Peptides Containing N-tert-Boc-cis-4-fluoro-L-proline
For Researchers, Scientists, and Drug Development Professionals
The incorporation of modified amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. N-tert-Boc-cis-4-fluoro-L-proline is a synthetic amino acid that introduces unique conformational constraints on the peptide backbone. This guide provides a comparative analysis of the conformational properties of peptides containing this compound against other proline analogs, supported by experimental data and detailed methodologies.
Conformational Preferences: A Quantitative Comparison
The substitution of fluorine at the C4 position of the proline ring has a profound impact on the local peptide conformation. This is primarily due to stereoelectronic effects, where the electronegative fluorine atom influences the pyrrolidine (B122466) ring pucker and the cis/trans isomerization of the preceding peptide bond.[1][2][3]
Peptides containing (2S, 4S)-4-fluoroproline, also known as cis-4-fluoroproline, show a strong preference for a Cγ-endo ring pucker, which in turn stabilizes the cis conformation of the preceding Xaa-Pro peptide bond.[2] In contrast, the trans-4-fluoroproline (B7722503) ((2S, 4R)-4-fluoroproline) analog favors a Cγ-exo ring pucker and the trans peptide bond.[2]
The following tables summarize the quantitative data on the conformational preferences of various proline-containing model peptides, primarily determined by Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Prolyl Amide Bond Conformation (Ktrans/cis Ratio)
| Peptide Moiety | Ktrans/cis | % cis Isomer | Solvent | Analytical Method |
| Ac-(cis-4F)Pro-OMe | - | ~29% | D2O | 19F NMR |
| Ac-(trans-4F)Pro-OMe | - | High trans preference | D2O | 19F NMR |
| Ac-Pro-OMe | ~2.7 | ~27% | D2O | 1H NMR |
| Ac-Tyr-(cis-4F)Pro-Asn-NH2 | - | ~40% | - | 19F NMR |
| Ac-Tyr-Pro-Asn-NH2 | 2.7 | ~27% | - | 19F NMR |
Data compiled from various sources, including references[4].
Table 2: Pyrrolidine Ring Pucker Preference
| Proline Analog | Preferred Pucker | Pucker Ratio (endo:exo) | Analytical Method |
| cis-4-fluoro-L-proline (flp) | Cγ-endo | ~20:1 | 1H NMR |
| trans-4-fluoro-L-proline (Flp) | Cγ-exo | ~1:6 | 1H NMR |
| Proline | Cγ-endo | ~2:1 | 1H NMR |
| 4-hydroxy-L-proline (Hyp) | Cγ-exo | - | X-ray Crystallography |
Data compiled from various sources, including reference[5].
Experimental Protocols
The conformational analysis of peptides containing modified prolines relies on a combination of synthesis, spectroscopic analysis, and computational modeling.
Solid-Phase Peptide Synthesis (SPPS)
Peptides incorporating this compound are typically synthesized using standard Fmoc-based solid-phase peptide synthesis protocols.
-
Resin Preparation: A suitable resin (e.g., Rink Amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid, including Fmoc-N-tert-Boc-cis-4-fluoro-L-proline-OH, is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) and then coupled to the deprotected resin.
-
Washing: The resin is washed thoroughly with DMF and dichloromethane (B109758) (DCM) after each deprotection and coupling step.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy is the primary tool for determining the solution conformation of these peptides. Both 1H and 19F NMR are particularly powerful.
-
Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., D2O, CDCl3, or DMSO-d6) to a concentration of 1-5 mM.
-
Data Acquisition:
-
1D 1H and 19F NMR: These spectra are acquired to observe the chemical shifts and integration of signals corresponding to the cis and trans isomers. The slow isomerization on the NMR timescale allows for the distinct observation of both conformers.
-
2D NMR (COSY, TOCSY, NOESY/ROESY): These experiments are used for the complete assignment of proton resonances. NOESY and ROESY are crucial for determining through-space proximities, which can help define the peptide's three-dimensional structure.
-
1H-13C HSQC: This experiment helps in distinguishing cis and trans isomers based on the characteristic chemical shifts of the proline Cβ and Cγ carbons.
-
-
Data Analysis:
-
cis/trans Ratio Determination: The ratio of the cis to trans conformers is calculated by integrating the corresponding well-resolved signals in the 1D 1H or 19F NMR spectra.
-
Ring Pucker Analysis: The pyrrolidine ring pucker preference is determined by measuring the 3JHα-Hβ coupling constants from high-resolution 1D 1H NMR spectra. These values are then used in Karplus-type equations to relate them to the dihedral angles of the proline ring.
-
Computational Modeling
Molecular dynamics (MD) simulations provide a dynamic view of the peptide's conformational landscape and can complement experimental data.
-
System Setup:
-
An initial 3D structure of the peptide is built using molecular modeling software.
-
The peptide is placed in a simulation box of a chosen solvent (e.g., water).
-
A suitable force field (e.g., AMBER, CHARMM) is selected to describe the atomic interactions.
-
-
Energy Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant temperature and pressure (NVT and NPT ensembles) to allow the solvent to relax around the peptide.
-
Production Run: A long MD simulation (nanoseconds to microseconds) is performed to sample the conformational space of the peptide.
-
Trajectory Analysis: The resulting trajectory is analyzed to determine the populations of different conformers, including the cis/trans isomerization and ring pucker preferences, as well as to identify stable hydrogen bonds and other interactions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the conformational analysis of modified peptides.
Influence of 4-Fluoro Substitution on Proline Conformation
Caption: Stereochemical control of peptide conformation by 4-fluoroprolines.
References
- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Cis- and Trans-4-Fluoro-L-Proline Isomers
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated proline analogs into peptides and proteins has emerged as a powerful tool for modulating their structure, stability, and biological function. The stereochemistry of the fluorine substituent at the 4-position of the L-proline ring gives rise to two diastereomers, cis-4-fluoro-L-proline and trans-4-fluoro-L-proline, each conferring distinct conformational properties. This guide provides an objective comparison of their biological activities, supported by experimental data, to aid researchers in the rational design of novel therapeutics and biological probes.
Conformational Preferences and Impact on Protein Stability
The biological effects of cis- and trans-4-fluoro-L-proline are largely dictated by their influence on the pyrrolidine (B122466) ring pucker and the cis/trans isomerization of the preceding peptide bond.
-
trans-4-Fluoro-L-proline ((2S, 4R)-4-fluoroproline; (4R)-FPro) : The fluorine atom in the trans configuration preferentially stabilizes a Cγ-exo ring pucker. This conformation favors the trans geometry of the Xaa-Pro peptide bond, which is the predominant conformation in folded proteins.[1][2] This "pre-organization" can lead to enhanced protein stability.
-
cis-4-Fluoro-L-proline ((2S, 4S)-4-fluoroproline; (4S)-Fpr) : Conversely, the cis isomer favors a Cγ-endo ring pucker, which promotes the cis conformation of the preceding peptide bond.[3][4] While the cis conformation is important in some protein structures and functions, its stabilization in contexts where the trans form is native can be destabilizing.
The differential effects on protein stability have been quantitatively demonstrated in studies with the protein ubiquitin. Incorporation of trans-4-fluoro-L-proline into ubiquitin resulted in a significant increase in its thermodynamic stability.[2] In contrast, attempts to express ubiquitin with incorporated cis-4-fluoro-L-proline were unsuccessful, suggesting that its incorporation was detrimental to the protein's folding or stability.[2]
Comparative Quantitative Data
The following table summarizes key quantitative data comparing the biological activities of cis- and trans-4-fluoro-L-proline.
| Biological Activity | Parameter | cis-4-Fluoro-L-proline | trans-4-Fluoro-L-proline | Reference |
| Protein Stability | Change in Gibbs Free Energy of Unfolding (ΔΔG) for Ubiquitin | Not determined (expression failed, suggesting destabilization) | -4.71 kJ·mol⁻¹ (stabilizing) | [2] |
| Cellular Uptake in F98 Glioma Cells | Uptake Rate Compared to L-Proline | 50-70% lower | 50-70% lower | [5] |
| Inhibition by MeAIB (System A inhibitor) | 46% reduction in uptake | No significant change | [5] | |
| Inhibition by BCH (System L inhibitor) | 35-44% reduction in uptake | 35-44% reduction in uptake | [5] | |
| Protein Incorporation (in F98 Glioma Cells) | Acid Precipitable Radioactivity (120 min) | < 1% | < 1% | [5] |
Cellular Transport and Biodistribution
Studies using radiolabeled fluoro-L-proline isomers have revealed differences in their cellular transport mechanisms and in vivo biodistribution. In F98 rat glioma cells, the uptake of both isomers was significantly lower than that of L-proline.[5] However, the transport of cis-4-fluoro-L-proline was found to be more dependent on the System A amino acid transporter, as evidenced by its greater inhibition by the System A-specific inhibitor MeAIB.[5] The uptake of trans-4-fluoro-L-proline was not significantly affected by MeAIB, suggesting a different primary transport mechanism.[5]
These differences in cellular transport likely contribute to the distinct whole-body distribution patterns observed in human PET scans. cis-4-fluoro-L-proline shows retention in the renal cortex, liver, and pancreas, while trans-4-fluoro-L-proline is primarily retained in muscles.[5]
Experimental Protocols
Protein Stability Analysis via Denaturation Studies
This protocol describes the methodology used to assess the effect of trans-4-fluoro-L-proline incorporation on the stability of human ubiquitin.[2]
-
Protein Expression and Purification:
-
An auxotrophic E. coli strain (e.g., for proline) is transformed with a plasmid encoding the target protein (e.g., ubiquitin).
-
Cells are grown in a minimal medium supplemented with all amino acids except L-proline.
-
(2S, 4R)-4-fluoro-L-proline is added to the medium to be incorporated during protein synthesis.
-
The expressed protein is purified using standard chromatographic techniques (e.g., ion exchange and size exclusion chromatography).
-
-
Thermal Denaturation:
-
The purified protein solution is prepared in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5).
-
The thermal unfolding of the protein is monitored by circular dichroism (CD) spectroscopy, following the change in molar ellipticity at a specific wavelength (e.g., 222 nm) as the temperature is increased at a constant rate.
-
The melting temperature (Tm), the midpoint of the thermal transition, is determined by fitting the data to a sigmoidal unfolding model.
-
-
Chemical Denaturation:
-
The protein is incubated with increasing concentrations of a chemical denaturant (e.g., guanidinium (B1211019) chloride) at a constant temperature.
-
The unfolding is monitored by fluorescence spectroscopy, measuring the change in the intrinsic tryptophan or tyrosine fluorescence emission spectrum.
-
The data are plotted as the fraction of unfolded protein versus the denaturant concentration and fitted to a two-state unfolding model to determine the Gibbs free energy of unfolding (ΔG°).
-
Cellular Uptake Assay
This protocol is based on the methodology used to compare the transport of radiolabeled cis- and trans-4-fluoro-L-proline in F98 glioma cells.[5]
-
Cell Culture:
-
F98 glioma cells are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal calf serum) in a humidified atmosphere at 37°C and 5% CO2.
-
Cells are seeded into multi-well plates and grown to confluence.
-
-
Uptake Experiment:
-
The cell monolayers are washed with a pre-warmed uptake buffer (e.g., Earle's balanced salt solution).
-
The uptake is initiated by adding the uptake buffer containing the radiolabeled fluoro-L-proline isomer (e.g., [¹⁸F]cis-FPro or [¹⁸F]trans-FPro) at a defined concentration.
-
For inhibition studies, cells are pre-incubated with specific transport inhibitors (e.g., MeAIB, BCH) before adding the radiotracer.
-
After a defined incubation time (e.g., 1-120 minutes) at 37°C, the uptake is terminated by rapidly washing the cells with ice-cold buffer.
-
-
Quantification:
-
The cells are lysed (e.g., with 0.1 M NaOH).
-
The radioactivity in the cell lysate is measured using a gamma counter.
-
The protein content of the lysate is determined using a standard protein assay (e.g., BCA assay).
-
The uptake is expressed as the amount of radioactivity per milligram of cellular protein.
-
Visualizing Experimental Workflows
The following diagrams illustrate the experimental workflows for protein stability analysis and cellular uptake assays.
Conclusion
The choice between cis- and trans-4-fluoro-L-proline for a specific application depends on the desired biological outcome. trans-4-Fluoro-L-proline is a valuable tool for enhancing the thermal and thermodynamic stability of proteins by reinforcing the naturally favored trans peptide bond conformation. In contrast, cis-4-fluoro-L-proline can be used to probe the effects of stabilizing the cis prolyl amide conformation, which may be useful in specific contexts but can also be destabilizing. Their distinct cellular transport mechanisms and in vivo biodistribution profiles also present opportunities for the development of targeted imaging agents and drug delivery systems. Further research into their effects on specific enzyme activities and signaling pathways will undoubtedly uncover new applications for these versatile synthetic amino acids.
References
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transport of cis- and trans-4-[(18)F]fluoro-L-proline in F98 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of N-tert-Boc-cis-4-fluoro-L-proline: An NMR Comparison Guide
For researchers, scientists, and drug development professionals, precise structural confirmation of chiral building blocks like N-tert-Boc-cis-4-fluoro-L-proline is paramount for ensuring the desired stereochemistry and ultimately, the efficacy and safety of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comparative analysis of the NMR data for this compound and its trans-isomer, offering clear, data-driven insights for its structural validation.
This guide presents a detailed comparison of the ¹H, ¹³C, and ¹⁹F NMR spectral data for this compound and its corresponding trans-isomer. The distinct stereochemical arrangement of the fluorine atom and the carboxylic acid group in these isomers leads to characteristic differences in their NMR spectra, providing a definitive method for structural assignment.
Comparative NMR Data Analysis
The structural validation of this compound is achieved by comparing its NMR spectra with that of its trans-diastereomer. The key differences in chemical shifts and coupling constants, particularly for the protons and carbons near the stereocenters and the fluorine atom itself, allow for unambiguous identification.
Below are the summarized ¹H and ¹³C NMR spectral data for the tert-butyl esters of both the cis and trans isomers, which serve as stable, readily characterizable derivatives. Data for the free carboxylic acid of the cis-isomer is also provided, though it's important to note potential variations in reported values.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound[1][2] | Di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate (cis-ester) | Di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate (trans-ester)[3] |
| Hα | 4.56-4.44 (m) | 4.26 (t, J = 8.3 Hz) | 4.29 (d, J = 9.3 Hz) |
| Hβ | 2.77-2.01 (m) | 2.64–2.44 (m) | 2.51–2.20 (m) |
| Hγ | 5.28-5.12 (m) | 5.16 (dt, J = 52.6, 3.0 Hz) | 5.18 (dt, J = 53.0, 4.2 Hz) |
| Hδ | 3.86-3.58 (m) | 3.89 (ddd, J=21.8, 13.0, 3.0 Hz), 3.55 (ddd, J=36.1, 13.0, 3.0 Hz) | 3.79 (dt, J=27.0, 13.0 Hz), 3.73–3.57 (m) |
| Boc (9H) | 1.48-1.44 (d, J = 16 Hz) | 1.44 (s) | 1.48 (s) |
| COOH | 8.76 (brs) | N/A | N/A |
| Ester t-Bu (9H) | N/A | 1.42 (s) | 1.45 (s) |
Note: The reported doublet for the Boc group in the free acid with a large coupling constant is atypical and should be interpreted with caution.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Di-tert-butyl (2S,4S)-4-fluoropyrrolidine-1,2-dicarboxylate (cis-ester)[3] | Di-tert-butyl (2S,4R)-4-fluoropyrrolidine-1,2-dicarboxylate (trans-ester)[3] |
| C=O (Boc) | 153.8 | 153.8 |
| C=O (Ester) | 171.7 | 170.8 |
| Cα | 58.2 | 58.4 |
| Cβ | 37.6 (d, ²JC-F = 22.8 Hz) | 37.7 (d, ²JC-F = 22.0 Hz) |
| Cγ | 91.0 (d, ¹JC-F = 178.7 Hz) | 91.2 (d, ¹JC-F = 177.3 Hz) |
| Cδ | 53.0 (d, ²JC-F = 22.8 Hz) | 53.0 (d, ²JC-F = 24.6 Hz) |
| C(CH₃)₃ (Boc) | 80.4 | 80.1 |
| C(CH₃)₃ (Ester) | 81.4 | 81.4 |
| C(CH₃)₃ (Boc) | 28.3 | 28.3 |
| C(CH₃)₃ (Ester) | 28.0 | 27.9 |
¹⁹F NMR Analysis
Experimental Protocols
A general protocol for acquiring high-quality NMR spectra for N-protected fluoro-amino acids is outlined below.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as trifluoroacetic acid (TFA) or hexafluorobenzene (B1203771) can be used.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Number of scans: 16-64, depending on the sample concentration.
-
Spectral width: 12-16 ppm.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Spectral width: 200-250 ppm.
-
Relaxation delay: 2 seconds.
-
-
¹⁹F NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 128-512.
-
Spectral width: A wider spectral width may be necessary depending on the fluorine environment.
-
Workflow for NMR-based Structure Validation
The logical flow for validating the structure of this compound using NMR is depicted in the following diagram.
Caption: Workflow for the NMR validation of this compound.
By following this structured approach and utilizing the comparative data provided, researchers can confidently validate the stereochemical integrity of this compound, a critical step in the development of novel chemical entities.
References
Mass Spectrometry Analysis of N-tert-Boc-cis-4-fluoro-L-proline: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mass spectrometric behavior of N-tert-Boc-cis-4-fluoro-L-proline and its key alternatives. This document outlines expected mass-to-charge ratios, discusses general fragmentation patterns, and provides a detailed experimental protocol for electrospray ionization mass spectrometry (ESI-MS).
The incorporation of fluorinated amino acids like this compound into peptides and pharmaceuticals is a critical strategy for modulating their conformational properties, metabolic stability, and biological activity. Mass spectrometry is an indispensable tool for the characterization of these modified amino acids. This guide focuses on the ESI-MS analysis of this compound and compares it with two primary alternatives: its non-fluorinated analog, N-tert-Boc-L-proline, and its diastereomer, N-tert-Boc-trans-4-fluoro-L-proline.
Comparison of Key Mass Spectrometric Parameters
The primary distinguishing feature between this compound and its alternatives in mass spectrometry is their difference in monoisotopic mass, which is readily observed in full scan mass spectra. The table below summarizes the key molecular properties and expected mass-to-charge ratios for the protonated molecules ([M+H]⁺).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₀H₁₆FNO₄ | 233.24 | 234.24[1] |
| N-tert-Boc-L-proline | C₁₀H₁₇NO₄ | 215.25 | ~216.25 |
| N-tert-Boc-trans-4-fluoro-L-proline | C₁₀H₁₆FNO₄ | 233.24 | ~234.24 |
It is important to note that while ESI is a soft ionization technique, adduct formation, particularly with sodium ([M+Na]⁺), is common.
Expected Fragmentation Patterns
A primary fragmentation pathway for N-Boc protected compounds involves the loss of isobutylene (B52900) (C₄H₈, 56 Da) from the tert-butyl group. Another common fragmentation is the loss of the entire Boc group (C₅H₉O₂, 101 Da) or the loss of CO₂ (44 Da) from the Boc group.
For the proline ring itself, fragmentation can be more complex. In peptides, cleavage N-terminal to the proline residue is a well-documented phenomenon known as the "proline effect". For the isolated amino acid derivatives, fragmentation of the pyrrolidine (B122466) ring is also possible. The presence of the electronegative fluorine atom in the 4-position of the ring in the fluorinated analogs may influence the fragmentation pathways and relative intensities of the fragment ions compared to the non-fluorinated N-tert-Boc-L-proline. However, without specific experimental data, a detailed comparison of these potential differences remains speculative.
Experimental Protocol for ESI-MS Analysis
This protocol provides a general framework for the analysis of N-tert-Boc-protected proline derivatives by ESI-MS. Instrument parameters should be optimized for the specific mass spectrometer being used.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water, to a final concentration of approximately 1-10 µg/mL.
-
If the sample is not readily soluble, sonication may be used.
-
Ensure the final sample solution is free of particulate matter by centrifugation or filtration.
2. Mass Spectrometer Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (optimize for minimal in-source fragmentation)
-
Desolvation Gas (e.g., Nitrogen) Flow: 600 - 800 L/hr
-
Desolvation Temperature: 300 - 400 °C
-
Source Temperature: 120 - 150 °C
-
Mass Range: m/z 50 - 500 for full scan analysis. For MS/MS, select the precursor ion of interest (e.g., m/z 234.24 for this compound).
-
Collision Gas: Argon
-
Collision Energy: 10 - 30 eV (perform a ramping experiment to determine the optimal energy for desired fragmentation).
3. Data Acquisition and Analysis:
-
Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺ and any adducts.
-
Perform MS/MS analysis on the isolated precursor ion to obtain fragmentation data.
-
Analyze the data to identify characteristic neutral losses and fragment ions.
Workflow and Pathway Diagrams
To visualize the experimental process and the logical relationships in the analysis, the following diagrams are provided.
Experimental workflow for mass spectrometry analysis.
General fragmentation pathways for N-Boc-proline derivatives.
References
A Comparative Guide to Proline Derivatives in Asymmetric Organocatalysis
In the landscape of asymmetric organocatalysis, L-proline has been established as a cornerstone, lauded for its ability to catalyze a wide range of enantioselective transformations with remarkable efficiency.[1][2] Its role as the "simplest enzyme" stems from its bifunctional nature, utilizing its secondary amine and carboxylic acid moieties to activate substrates through enamine and iminium ion intermediates.[1][3] However, the pursuit of enhanced catalytic activity, broader substrate scope, and improved stereoselectivity has driven the development of numerous proline derivatives.[1]
This guide offers a comparative analysis of L-proline and its prominent derivatives, focusing on their performance in benchmark asymmetric aldol (B89426) and Michael addition reactions. It provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and mechanistic insights to inform catalyst selection.
General Catalytic Mechanism: The Enamine Pathway
The catalytic cycle for many proline-catalyzed reactions, such as the aldol and Michael additions, proceeds through a common enamine intermediate. The secondary amine of the proline catalyst reacts with a carbonyl donor (e.g., a ketone) to form an enamine. This enamine, being more nucleophilic than the original ketone, then attacks an electrophilic acceptor. Concurrently, the acidic proton of the catalyst (from the carboxylic acid or its surrogate) activates the acceptor. Hydrolysis of the resulting intermediate regenerates the catalyst and yields the chiral product.[3][4]
Quantitative Performance Comparison
The efficacy of proline and its derivatives is typically evaluated based on reaction yield, diastereoselectivity (d.r.), and enantioselectivity (e.e.). The following tables summarize the performance of several key catalysts in the asymmetric aldol and Michael addition reactions.
Table 1: Asymmetric Aldol Reaction
The direct asymmetric aldol reaction, particularly between a ketone and an aldehyde, serves as a standard benchmark for catalyst performance.[1] Modifications to the proline scaffold, such as replacing the carboxylic acid with a tetrazole group, have been shown to yield superior results compared to the parent L-proline.[5][6]
| Catalyst | Aldehyde Donor | Ketone Acceptor | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) (syn) |
| L-Proline | Acetone (B3395972) | 4-Nitrobenzaldehyde | DMSO | 4 | 68 | - | 76 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Acetone | 4-Nitrobenzaldehyde | DMSO | 2 | 95 | - | 96 |
| L-Proline | Cyclohexanone | 4-Nitrobenzaldehyde | DMSO | 24 | 99 | 95:5 | 96 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Cyclohexanone | 4-Nitrobenzaldehyde | Neat | 0.5 | 99 | >99:1 | >99 |
Data compiled from multiple sources.[1][5]
Table 2: Asymmetric Michael Addition
In the asymmetric Michael addition of ketones or aldehydes to nitroalkenes, proline derivatives have also demonstrated significant improvements over L-proline, which can be modest in its efficiency and enantioselectivity for this transformation.[4]
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) (syn) |
| L-Proline | Cyclohexanone | β-nitrostyrene | DMSO | 96 | 95 | 95:5 | 20 |
| L-Proline | Propanal | β-nitrostyrene | CH₂Cl₂ | 48 | 96 | >95:5 | 78 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Cyclohexanone | β-nitrostyrene | CH₂Cl₂ | 2 | 98 | 94:6 | 90 |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Propanal | β-nitrostyrene | CH₂Cl₂ | 2 | 97 | >99:1 | 99 |
Data compiled from multiple sources.[4][5]
Experimental Protocols
Reproducibility is critical in catalysis research. Below is a representative experimental protocol for an organocatalytic reaction, which can be adapted for screening different proline derivatives.
General Procedure for Asymmetric Aldol Reaction
This protocol describes a typical procedure for the direct asymmetric aldol reaction between an aldehyde and a ketone catalyzed by a proline derivative.
Materials:
-
Proline derivative catalyst (e.g., L-Proline, (S)-5-(pyrrolidin-2-yl)-1H-tetrazole) (0.1 mmol, 10 mol%)
-
Aldehyde (e.g., 4-nitrobenzaldehyde) (1.0 mmol)
-
Ketone (e.g., acetone or cyclohexanone) (5.0-10.0 mmol)
-
Solvent (e.g., DMSO, CH₂Cl₂) (2.0 mL)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and the ketone (5.0-10.0 mmol) in the chosen solvent (2.0 mL), add the proline derivative catalyst (0.1 mmol).
-
Stir the reaction mixture at room temperature for the time specified (monitor completion by Thin Layer Chromatography - TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired aldol product.
-
Determine the yield, diastereomeric ratio (by ¹H NMR analysis), and enantiomeric excess (by chiral HPLC analysis).[1][4]
Workflow for Catalyst Performance Evaluation
A systematic workflow is essential for the objective comparison of different catalysts. The process involves standardized reaction setup, careful monitoring, and rigorous analysis to determine key performance metrics.
Conclusion
While L-proline remains a robust, cost-effective, and widely used organocatalyst, this comparative analysis demonstrates that its derivatives often provide significant advantages.[1][7] Specifically, derivatives like (S)-5-(pyrrolidin-2-yl)-1H-tetrazole exhibit superior performance in key asymmetric reactions, delivering higher yields, diastereoselectivities, and enantioselectivities in significantly shorter reaction times.[5][6] The strategic modification of the proline scaffold, particularly the replacement of the carboxylic acid with more acidic moieties, is a critical strategy for tuning catalyst performance.[4] The selection of an appropriate catalyst is highly dependent on the specific substrates and desired outcomes, and these advanced derivatives represent powerful tools for researchers in synthetic chemistry and drug development.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Comparative Guide to Enantiomeric Purity Determination of N-tert-Boc-cis-4-fluoro-L-proline
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral building blocks is a critical quality attribute in drug development and chemical synthesis. N-tert-Boc-cis-4-fluoro-L-proline, a valuable fluorinated amino acid derivative, requires precise and reliable methods for the determination of its enantiomeric purity. This guide provides a comparative overview of established analytical techniques for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methods
The enantiomeric purity of this compound can be determined by several analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on chiral stationary phases (CSPs), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing or solvating agents. Each method offers distinct advantages and is suited for different analytical requirements.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Widely applicable, excellent resolution, robust and reproducible. | Can require longer analysis times and significant solvent consumption. | Medium |
| Chiral SFC | Similar to HPLC but uses supercritical CO₂ as the primary mobile phase. | Faster separations, reduced solvent consumption, "greener" alternative.[1] | Requires specialized instrumentation. | High |
| GC-MS | Separation of volatile, derivatized enantiomers on a chiral capillary column. | High sensitivity and selectivity, provides mass spectrometric identification. | Requires derivatization, which can introduce analytical variability. | High |
| ¹⁹F NMR | Use of chiral derivatizing or solvating agents to induce chemical shift non-equivalence in the ¹⁹F NMR spectra of enantiomers. | Rapid, non-separative technique, provides structural information.[2] | Lower sensitivity, may require specialized chiral auxiliaries. | High |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used method for the enantiomeric separation of N-protected amino acids. Polysaccharide-based chiral stationary phases are particularly effective for this class of compounds.
Experimental Workflow:
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of hexane, ethanol (B145695), and trifluoroacetic acid (TFA). A typical starting composition is 90:10:0.1 (v/v/v). The ethanol percentage can be adjusted to optimize resolution.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the L-enantiomer (A_L) and the D-enantiomer (A_D) using the formula: % ee = [(A_L - A_D) / (A_L + A_D)] x 100.
Expected Performance:
| Parameter | Value |
| Retention Time (L-enantiomer) | ~ 8 min |
| Retention Time (D-enantiomer) | ~ 10 min |
| Resolution (Rs) | > 2.0 |
| Limit of Quantification (LOQ) | ~ 0.1% of the major enantiomer |
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a high-throughput alternative to HPLC, offering faster analysis times and reduced environmental impact.[1]
Experimental Workflow:
Caption: Workflow for enantiomeric purity determination by Chiral SFC.
Protocol:
-
Instrumentation: An analytical SFC system with a UV detector and back-pressure regulator.
-
Chiral Stationary Phase: Chiralpak® IC, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: Supercritical CO₂ (A) and methanol (B129727) (B).
-
Gradient: 5% to 40% B over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of approximately 1 mg/mL.
Expected Performance:
| Parameter | Value |
| Analysis Time | < 5 min |
| Resolution (Rs) | > 1.5 |
| LOQ | ~ 0.1% of the major enantiomer |
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to increase the volatility of the analyte.
Experimental Workflow:
Caption: Workflow for enantiomeric purity determination by GC-MS.
Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Chiral Stationary Phase: Chirasil-L-Val capillary column (25 m x 0.25 mm).
-
Derivatization: A two-step process involving esterification of the carboxylic acid with methanolic HCl, followed by acylation of the Boc-protected amine with trifluoroacetic anhydride (B1165640) (TFAA).
-
Carrier Gas: Helium.
-
Oven Program: Start at 100 °C, ramp to 180 °C at 4 °C/min.
-
Detection: Mass spectrometer in selected ion monitoring (SIM) mode.
Expected Performance:
| Parameter | Value |
| Analysis Time | ~ 20-30 min |
| Sensitivity | High (low ng to pg level) |
| LOQ | < 0.1% of the major enantiomer |
Conclusion
The choice of method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis. Chiral HPLC offers a reliable and robust method with excellent resolution, making it a suitable choice for routine quality control. For higher throughput needs, chiral SFC provides a faster and more environmentally friendly alternative. GC-MS, after appropriate derivatization, offers the highest sensitivity, which is ideal for trace analysis. Finally, ¹⁹F NMR can be a powerful tool for rapid, non-separative screening, especially given the presence of the fluorine atom in the molecule. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their analytical needs.
References
- 1. Improved chiral SFC screening for analytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trans-4-Fluoro-l-proline: A Sensitive 19F NMR Probe for the Rapid Simultaneous Enantiomeric Analysis of Multicomponent Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
A Comparative Guide to the Synthesis of Fluorinated Amino Acids
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of modern synthetic methods for producing fluorinated amino acids. It includes a summary of quantitative performance data, detailed experimental protocols for key methods, and visualizations of reaction workflows.
The strategic incorporation of fluorine into amino acids has become a powerful tool in medicinal chemistry and drug discovery. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, bioavailability, and binding affinity of peptides and proteins. Consequently, a variety of synthetic methods have been developed to access these valuable building blocks. This guide benchmarks three prominent enantioselective synthesis strategies: photoredox catalysis, electrochemical C-H fluorination, and biocatalysis, offering a comparative analysis to aid in methodology selection.
Performance Benchmarking
The selection of a synthetic method for preparing fluorinated amino acids depends on several factors, including the desired scale, the specific amino acid target, and the required level of stereocontrol. The following table summarizes quantitative data for representative examples from the three benchmarked methods.
| Synthesis Method | Target Amino Acid | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Key Reagents/Catalysts | Reference |
| Photoredox Catalysis | α-Fluoro-α-aryl/alkyl Amino Acid Derivatives | Good to Excellent | Not applicable (racemic or diastereomeric mixtures) | Organic Photocatalyst (e.g., Mes-Acr-Me+), Selectfluor | [1] |
| Electrochemical C-H Fluorination | γ-Fluorovaline | 78% | 96% ee | Selectfluor, Nitrate (B79036) additive, Carbon electrodes | |
| Biocatalysis (Enzymatic) | 5-Fluorotryptophan | 73 ± 6% | Not explicitly reported, but enzymatic reactions are typically highly enantioselective. | Tryptophan Synthase (TrpS), Pyridoxal (B1214274) 5'-phosphate (PLP) | [2] |
| Asymmetric Synthesis via Chiral Ni(II) Complex | Various fluorinated amino acids | 40% - quantitative | >90% ee to >99% ee | Chiral Ni(II) complex, Alkylating agent | [3] |
| Biocatalysis (Enzymatic) | (R)- and (S)-3-Fluoroalanine | >85% | Complete enantiomeric excess | Alanine/Diaminopimelate Dehydrogenase, Formate Dehydrogenase | [4][5] |
Note: Direct comparison is challenging due to the variability in substrates, reaction conditions, and target molecules across different studies. The data presented here is for illustrative purposes to highlight the potential of each method.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any synthetic procedure. Below are representative experimental protocols for the key methods discussed.
Photoredox-Catalyzed Carbofluorination for α-Fluoro-α-Amino Acid Derivatives
This method utilizes visible light to initiate a radical-mediated carbofluorination of dehydroalanine (B155165) derivatives.
General Procedure: To an oven-dried vial is added the dehydroalanine derivative (1.0 equiv), potassium alkyltrifluoroborate (2.0 equiv), Selectfluor (4.0 equiv), and the organic photocatalyst (e.g., 9-mesityl-10-methylacridinium (B1239669) tetrafluoroborate, 5 mol%). The vial is sealed with a septum, evacuated, and backfilled with an inert atmosphere (e.g., argon). Anhydrous solvent (e.g., DMF, 0.1 M) is added, and the reaction mixture is stirred and irradiated with blue LEDs for 12 hours at room temperature. Upon completion, the reaction is quenched, and the product is purified by chromatography.[1]
Electrochemical C-H Fluorination of Aliphatic Amino Acids
This protocol describes a simple and robust method for the direct fluorination of unactivated C-H bonds in amino acid derivatives.
General Procedure: In an undivided electrochemical cell equipped with a carbon anode and a platinum or carbon cathode, the amino acid substrate (1.0 equiv) is dissolved in an appropriate solvent (e.g., acetonitrile). Selectfluor (3.0 equiv) and a nitrate salt additive (e.g., NaNO₃, 0.2 equiv) are added to the solution. The reaction is carried out under a constant current until the starting material is consumed. The crude reaction mixture is then worked up, and the fluorinated amino acid is purified by standard techniques. A 100-gram scale synthesis of a fluorovaline derivative has been demonstrated with a 78% yield and 96% enantiomeric excess.
Biocatalytic Synthesis of 5-Fluorotryptophan
This enzymatic approach leverages the catalytic activity of tryptophan synthase for the stereoselective synthesis of 5-fluorotryptophan.
Optimized Reaction Conditions: The reaction is performed in a solution containing TRIS buffer (0.1 M) and ethanol (B145695) (75/25 v/v) at a pH of 9.5-10.0. To this solution are added 5-fluoroindole (B109304) (1.35 mg in 1.5 ml of the buffer/ethanol mixture), ammonium (B1175870) sulfate (B86663) (400 µl of 1.5 M solution), pyruvic acid (20 µl), tryptophan synthase (50 µl), and pyridoxal 5'-phosphate (10 µl of 10.7 mM solution). The reaction is incubated at 40°C for 10 minutes. Under these conditions, a yield of 73 ± 6% has been reported.[2]
Asymmetric Synthesis via Chiral Ni(II) Complex
This method allows for the gram-scale synthesis of a variety of enantiopure fluorinated amino acids.[3]
General Two-Step Procedure:
-
Alkylation: The chiral Ni(II) complex of a glycine-derived Schiff base is reacted with a fluorinated alkylating agent (e.g., alkyl iodide or bromide) in the presence of a suitable base (e.g., DBU or NaH) and solvent (e.g., MeCN or DMF). The reaction conditions (temperature, base, and solvent) are optimized for each specific substrate to achieve high diastereoselectivity.[3][6]
-
Hydrolysis and Protection: The resulting alkylated Ni(II) complex is hydrolyzed under acidic conditions (e.g., HCl/DME). The liberated fluorinated amino acid is then typically protected with an Fmoc group (FmocOSu) to facilitate its use in solid-phase peptide synthesis.[3]
Visualizing the Synthetic Workflows
To better understand the logical flow of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the key steps involved.
Caption: Workflow for photoredox-catalyzed carbofluorination.
References
- 1. Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Effects of Fluorination on Proline Ring Pucker and Conformation
For Researchers, Scientists, and Drug Development Professionals
Proline's unique cyclic structure imposes significant constraints on the polypeptide backbone, making it a critical determinant of protein and peptide secondary structure, stability, and folding kinetics.[1][2] The conformation of the proline pyrrolidine (B122466) ring is not planar but exists in a dynamic equilibrium between two primary puckered states: Cγ-exo and Cγ-endo.[1][3][4] This puckering, in turn, influences the isomerization of the preceding peptidyl-prolyl bond, which can exist in either a cis or trans conformation.[5][6] Strategic modification of the proline ring through fluorination offers a powerful tool to predictably manipulate these conformational equilibria, providing a means to fine-tune the structure and function of peptides and proteins.[2][7][8]
This guide provides an objective comparison of how fluorination, particularly at the 4-position, influences proline ring pucker and amide bond conformation, supported by experimental data from key studies.
Proline's Conformational Equilibria
The proline residue is characterized by two key conformational features:
-
Ring Puckering : The five-membered pyrrolidine ring is non-planar to avoid eclipsing interactions.[1] It primarily adopts two low-energy envelope conformations distinguished by the displacement of the Cγ atom. In the Cγ-endo pucker, the Cγ atom is on the same side of the ring as the carboxyl group, while in the Cγ-exo pucker, it is on the opposite side.[1][3][9] For unsubstituted proline, the energy difference between these states is small (~0.5 kcal/mol), with a slight preference for the Cγ-endo pucker in model peptides.[1][4]
-
Amide Bond Isomerization : Unlike most other amino acid residues which overwhelmingly favor a trans peptide bond, the Xaa-Pro bond has a lower energy barrier to rotation, allowing for significant populations of both trans and cis isomers.[5] This isomerization is often a rate-limiting step in protein folding.[1][10]
These two equilibria are coupled; the ring pucker conformation influences the preferred cis/trans state of the adjacent amide bond.[3][6]
The Stereospecific Impact of 4-Fluorination
The introduction of a highly electronegative fluorine atom at the C4 position of the proline ring has profound and stereospecific consequences on its conformation.[1][2] This is primarily due to the gauche effect, a stereoelectronic interaction that favors a gauche arrangement between the fluorine atom and the vicinal nitrogen or oxygen atoms in the ring system.[1][11] This effect effectively "locks" the ring into a preferred pucker.
-
(2S, 4R)-4-fluoroproline (Flp) : The fluorine substituent in the R configuration stabilizes a Cγ-exo pucker.[11][12] This exo pucker, in turn, favors the trans conformation of the preceding amide bond.[8][13]
-
(2S, 4S)-4-fluoroproline (flp) : Conversely, a fluorine substituent in the S configuration stabilizes a Cγ-endo pucker.[11][12] This endo pucker promotes a higher population of the cis amide bond conformation.[8][13]
References
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. raineslab.com [raineslab.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N-tert-Boc-cis-4-fluoro-L-proline: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of N-tert-Boc-cis-4-fluoro-L-proline, a fluorinated amino acid derivative commonly used in synthetic chemistry. Adherence to these protocols is critical for minimizing environmental impact and maintaining workplace safety.
Immediate Safety and Hazard Information
This compound is classified as a substance that can cause skin and serious eye irritation. It may also cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A NIOSH-approved N95 dust mask or higher is recommended, especially when handling the solid form, to avoid inhalation.[2]
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 203866-13-1 | [3] |
| Molecular Formula | C10H16FNO4 | [3] |
| Molecular Weight | 233.24 g/mol | [3] |
| Melting Point | 160-162 °C | [3] |
| Appearance | White to off-white solid/powder | |
| Solubility | No data available for water; soluble in solvents like chloroform.[1][2] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as a hazardous chemical waste and disposed of through an appropriate treatment and disposal facility in accordance with all applicable federal, state, and local regulations.[3] Do not dispose of this chemical down the drain or in regular trash.
1. Waste Segregation:
-
This compound is a halogenated organic compound due to the presence of fluorine.[4]
-
It is crucial to segregate this waste from non-halogenated organic waste streams. Halogenated wastes often require specific incineration processes and are typically more costly to dispose of.[5]
-
Keep this waste stream separate from incompatible materials such as strong acids, bases, and oxidizing agents.[5]
2. Waste Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[6]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
The words "Hazardous Waste".
-
The specific hazard characteristics (e.g., "Irritant").
-
The accumulation start date (the date the first drop of waste is added).
-
The name of the principal investigator and the laboratory location.[7]
-
3. Waste Accumulation in a Satellite Accumulation Area (SAA):
-
Store the designated waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8]
-
The SAA must be under the control of laboratory personnel.
-
Ensure the container is kept closed at all times, except when adding waste.[5]
-
Store the container in a well-ventilated area and within secondary containment (such as a larger, chemically-resistant tub or bin) to prevent spills from reaching drains.[6][7]
4. Disposal of Contaminated Materials:
-
Any materials grossly contaminated with this compound, such as pipette tips, weighing boats, or gloves, should be placed in the designated hazardous waste container.
-
For lightly contaminated items like paper towels used for cleaning minor spills, consult your institution's Environmental Health and Safety (EHS) office for specific guidance, as protocols can vary.
5. Arranging for Waste Pickup:
-
Do not allow hazardous waste to accumulate in the laboratory for more than 12 months from the accumulation start date.[8]
-
Monitor the volume of waste in your SAA. Regulations limit the amount of hazardous waste that can be stored in an SAA (typically 55 gallons of total hazardous waste or 1 quart of acutely toxic waste).[7][8]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the EHS or a contracted waste disposal company.[8]
6. Empty Container Disposal:
-
An empty container that held this compound must be managed carefully.
-
If the container is not "RCRA empty" (i.e., all possible material has not been removed), it must be treated as hazardous waste.
-
To render the container non-hazardous, it must be triple-rinsed with a suitable solvent (such as acetone (B3395972) or methanol). The rinsate from this process is considered hazardous waste and must be collected in the appropriate halogenated waste container.[9]
-
Once triple-rinsed, the empty container can often be disposed of as regular laboratory glass or plastic, after defacing or removing the original label.[9] Always confirm this procedure with your institution's EHS guidelines.
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific Environmental Health and Safety guidelines, as local regulations may have additional requirements.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. N-Boc-trans-4-フルオロ-L-プロリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. gzlabfurniture.com [gzlabfurniture.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling N-tert-Boc-cis-4-fluoro-L-proline
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of N-tert-Boc-cis-4-fluoro-L-proline, including detailed operational and disposal plans to foster a secure research environment.
This compound is a specialized amino acid derivative used in peptide synthesis and drug discovery. Due to its chemical properties, including its fluorinated nature and potential for irritation, adherence to strict safety protocols is crucial. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal methods.
Essential Safety and Handling Information
Proper handling of this compound is critical to minimize exposure and ensure a safe laboratory environment. The primary hazards associated with this compound are skin irritation, serious eye irritation, and potential respiratory irritation.[1] Therefore, all operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Safety goggles are required to protect against splashes.[2] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[2][3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential.[4] Given that some glove materials offer better protection than others, it is advisable to use powder-free gloves and consider double gloving, especially when working in a biological safety cabinet.[3] Gloves should be changed regularly, with recommendations varying from every 30 to 60 minutes, or immediately if they become contaminated or damaged.[3]
-
Respiratory Protection: To prevent the inhalation of airborne particles, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used, particularly when handling the compound as a powder.[5] Surgical masks do not offer adequate protection from chemical exposure.[3]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.[5] Long-sleeved shirts and pants, along with closed-toe shoes, are also required to ensure maximum skin coverage.[5]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆FNO₄ | [6] |
| Molecular Weight | 233.24 g/mol | [6] |
| CAS Number | 203866-13-1 | [6] |
| Melting Point | 160-162 °C | [6] |
| Boiling Point | 346°C at 760 mmHg | [6] |
| Density | 1.3±0.1 g/cm³ | [6] |
Operational and Disposal Plans
A clear, step-by-step plan for the handling and disposal of this compound is essential for safe laboratory operations.
Step-by-Step Operational Plan
-
Preparation and Area Setup:
-
Before handling, ensure that a designated work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Have spill containment materials, such as absorbent pads, readily accessible.
-
-
Handling the Compound:
-
In Case of Exposure:
-
Skin Contact: Immediately rinse the affected skin with plenty of water. If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice.[1]
-
Ingestion: Rinse the mouth with water and seek medical attention if you feel unwell.[1]
-
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination. As a fluorinated organic compound, it falls into a category of chemicals that require specific disposal methods.
-
Waste Collection:
-
Collect all waste materials, including excess reagent, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Method:
-
Due to the stable carbon-fluorine bond, fluorinated organic compounds are considered "forever chemicals" and require specialized disposal.[7][8]
-
The recommended disposal methods for such compounds are high-temperature incineration at a permitted hazardous waste facility or disposal in a hazardous waste landfill.[8][9] Incineration is often preferred as it has the potential to permanently eliminate the compound.[8]
-
Contact your institution's EHS office for specific guidance and to arrange for proper disposal in accordance with local, state, and national regulations.[1]
-
Workflow and Logical Relationships
To visualize the procedural flow for handling this compound, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. downloads.ossila.com [downloads.ossila.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. pppmag.com [pppmag.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. echemi.com [echemi.com]
- 7. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
